molecular formula C8H8N2O2 B1387116 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one CAS No. 948552-89-4

6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B1387116
CAS No.: 948552-89-4
M. Wt: 164.16 g/mol
InChI Key: LSIFCBMOLUDOSJ-UHFFFAOYSA-N
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Description

6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one (CAS 16064-10-1) is a high-value dihydroquinazolinone derivative that serves as a versatile synthetic intermediate and core scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest in the development of novel anticancer agents, as the quinazolinone pharmacophore is a common structural feature in many small-molecule inhibitors . In scientific research, this compound is primarily utilized as a key building block for the synthesis of more complex molecules. Its core structure is a privileged scaffold in the design of inhibitors for various kinases and receptor kinases, which are critical targets in oncology . Researchers can functionalize this molecule to explore structure-activity relationships, aiming to develop compounds with enhanced potency and improved pharmacological profiles. The compound's physical properties, including a high melting point (above 300 °C) and a molecular weight of 162.148 g/mol, make it a stable intermediate for further chemical manipulation . Key Research Applications: • Anticancer Agent Development: Serves as a precursor for designing and synthesizing potential therapeutic agents. Dihydroquinazoline-2(1H)-one derivatives have demonstrated in vitro anti-proliferative activity against various human cancer cell lines, highlighting the value of this scaffold in oncology research . • Kinase Inhibitor Exploration: The quinazolinone core is a recognized structural component in known kinase inhibitors, making this compound a valuable starting point for research into new inhibitors targeting proteins such as EGFR, BRD4, and others . This product is offered for research purposes as a building block in combinatorial chemistry and solid-phase synthesis to generate diverse chemical libraries for high-throughput screening . It is supplied with comprehensive characterization data, including LC-MS and 1H NMR, to ensure identity and purity for your experimental work. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6-hydroxy-3,4-dihydro-1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-6-1-2-7-5(3-6)4-9-8(12)10-7/h1-3,11H,4H2,(H2,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIFCBMOLUDOSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90652330
Record name 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948552-89-4
Record name 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90652330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Synthesis, Properties, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: This guide focuses on 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS No. 54197-66-9) . While the initial query specified a "quinazolinone" core, the preponderance of scientific literature, commercial relevance, and available research data points to the critical importance of the correspondingly substituted "quinolinone" isomer. This compound is a well-established and vital intermediate in pharmaceutical manufacturing. It is presented here to provide the most functionally relevant and data-rich resource for researchers in drug development.

Introduction

6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and process development.[1] While it is a metabolite, its primary role in the pharmaceutical industry is as a high-value starting material and key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[1] Most notably, it is an indispensable precursor to Cilostazol, a medication used to treat the symptoms of intermittent claudication in peripheral artery disease.[2][3]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a consolidated overview of the compound's fundamental properties, detailed synthetic methodologies, analytical characterization, and its pivotal role in the synthesis of downstream therapeutics. Furthermore, it explores the broader biochemical potential of the dihydroquinolinone scaffold, which serves as a versatile template for the development of novel therapeutic agents.[1]

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its application in research and manufacturing. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is an off-white to beige crystalline solid.[1][4] Its core structure consists of a bicyclic system where a benzene ring is fused to a dihydropyridinone ring.

mol chemlabel 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Caption: Chemical structure of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.

The key physicochemical properties are summarized in the table below for efficient reference.

PropertyValueSource(s)
CAS Number 54197-66-9[5]
Molecular Formula C₉H₉NO₂[5][6]
Molecular Weight 163.17 g/mol [5][6]
Appearance Off-white to almost white crystalline solid[1][7]
Melting Point 236-242 °C[1]
Solubility Soluble in Methanol[4]
IUPAC Name 6-hydroxy-3,4-dihydro-1H-quinolin-2-one[5]
Synonyms 3,4-Dihydro-6-hydroxy-2(1H)-quinolinone, 6-Hydroxy-3,4-dihydrocarbostyril[8]
InChI Key HOSGXJWQVBHGLT-UHFFFAOYSA-N
SMILES Oc1ccc2NC(=O)CCc2c1

Synthesis and Manufacturing

The synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is a critical process for the pharmaceutical industry. Several methods have been developed, with a common strategy involving the acylation of a protected p-aminophenol derivative followed by an intramolecular Friedel-Crafts reaction.

Causality Behind Experimental Choices

The primary challenge in synthesizing this molecule is the need to perform an electrophilic aromatic substitution (the cyclization step) on an aromatic ring that is deactivated by the amide group's electron-withdrawing nature. To overcome this, forceful reaction conditions are required. The use of a potent Lewis acid, such as aluminum chloride (AlCl₃), in molar excess is crucial.[3][9] High temperatures (150-220°C) are employed to provide the necessary activation energy for the intramolecular cyclization to proceed at a practical rate.[3] The choice of a high-boiling solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) ensures the reaction mixture remains in the liquid phase at these elevated temperatures.[3][9]

Detailed Synthesis Protocol

A widely cited synthetic route starts from 4-methoxyaniline (p-anisidine).[9] This method involves two primary stages: acylation and a combined cyclization/demethylation.

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Demethylation A 4-Methoxyaniline C N-(4-methoxyphenyl)- 3-chloropropionamide A->C + B 3-Chloropropionyl Chloride B->C D N-(4-methoxyphenyl)- 3-chloropropionamide F 6-Hydroxy-3,4-dihydro- 2(1H)-quinolinone D->F Intramolecular Friedel-Crafts E Aluminum Chloride (AlCl3) High Temperature (150-220°C) E->F

Caption: General workflow for the synthesis of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone.

Step-by-Step Methodology:

  • Acylation: 4-methoxyaniline is reacted with 3-chloropropionyl chloride.[9][10] This reaction is typically carried out in the presence of a base (like sodium bicarbonate) in a suitable solvent (such as toluene) to neutralize the HCl byproduct.[10] The reaction proceeds to form the intermediate, N-(4-methoxyphenyl)-3-chloropropionamide.

  • Cyclization and Demethylation: The N-(4-methoxyphenyl)-3-chloropropionamide intermediate is treated with 3 to 5 molar equivalents of a Lewis acid, most commonly aluminum chloride (AlCl₃).[3][9] The reaction is conducted at a high temperature, often between 150°C and 220°C.[3] This single, high-temperature step achieves both the intramolecular Friedel-Crafts alkylation to form the heterocyclic ring and the cleavage of the methyl ether to yield the final phenolic product.

  • Workup and Purification: The reaction is carefully quenched by pouring the mixture into water, which hydrolyzes the excess AlCl₃.[2] The crude product precipitates as a solid. This solid is then collected by filtration, washed with water, and can be further purified by recrystallization from a solvent such as ethanol to yield the final product with high purity.[7]

This process, when optimized, can produce the target compound in high yield and purity, making it suitable for direct use in subsequent pharmaceutical synthesis without the need for chromatographic purification.[3]

Role in Pharmaceutical Synthesis: The Gateway to Cilostazol

The primary industrial application of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is its role as the central building block for the synthesis of Cilostazol.[1][2]

Reaction: The synthesis is achieved via a Williamson ether synthesis. The phenolic hydroxyl group of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is alkylated using 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.[2][11]

Protocol Outline:

  • 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is dissolved in a suitable solvent, such as ethanol.[11]

  • A base, typically potassium carbonate or sodium hydroxide, is added to deprotonate the phenol, forming a more nucleophilic phenoxide ion.[11]

  • 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is added to the reaction mixture.

  • The mixture is heated to reflux for several hours to drive the substitution reaction to completion.[11]

  • After completion, the product Cilostazol is isolated through cooling, crystallization, filtration, and drying.[11]

This reaction underscores the compound's importance; its structure contains the entire quinolinone core of the final drug, making its efficient synthesis a cornerstone of Cilostazol manufacturing.

Biochemical and Pharmacological Relevance

While 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is mainly an intermediate, the dihydroquinolinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.

As a Precursor to a PDE3 Inhibitor

Cilostazol, the direct downstream product, functions as a potent and selective inhibitor of phosphodiesterase III (PDE3).[2]

Cilostazol Cilostazol PDE3 Phosphodiesterase III (PDE3) Cilostazol->PDE3 Inhibits cAMP cAMP PDE3->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Degradation Degradation to AMP Vasodilation Vasodilation PKA->Vasodilation Leads to Platelet Platelet Aggregation Inhibition PKA->Platelet Leads to

Caption: Simplified signaling pathway of Cilostazol, a PDE3 inhibitor.

By inhibiting PDE3, Cilostazol prevents the degradation of cyclic adenosine monophosphate (cAMP).[2] Elevated intracellular cAMP levels in vascular smooth muscle cells and platelets lead to protein kinase A (PKA) activation, which in turn causes vasodilation and the inhibition of platelet aggregation, respectively—the key therapeutic effects for treating intermittent claudication.[2]

A Scaffold for Diverse Biological Activities

The 6-hydroxy-3,4-dihydro-2(1H)-quinolinone core is a versatile starting point for developing other novel therapeutics. Derivatives have demonstrated a wide range of promising biological activities, including:

  • Anticonvulsants: When combined with azole heterocycles.[1]

  • Monoamine Oxidase-B (MAO-B) Inhibitors: For potential use in treating depression and neurological disorders.[1]

  • Anticancer Agents: As Histone Deacetylase (HDAC) inhibitors with antiproliferative effects.[1]

  • Anti-inflammatory and Antibacterial Compounds: The quinolone family, in general, is well-known for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[12][13][14]

Spectroscopic and Analytical Data

The structural confirmation and purity assessment of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone are performed using standard analytical techniques. The compound has been characterized by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[15] Further characterization is typically achieved with Fourier-Transform Infrared (FT-IR) spectroscopy and ¹³C NMR.[10] Purity is often determined using High-Performance Liquid Chromatography (HPLC).[10]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone is associated with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: Dust mask type N95 (US) or equivalent.

  • Hand Protection: Protective gloves.

  • Eye Protection: Chemical safety goggles or faceshield.

The compound should be handled in a well-ventilated area, and appropriate precautions should be taken to avoid contact with skin, eyes, and inhalation of dust.

References

  • Google Patents. (2005). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Retrieved from [Link]

  • Google Patents. (n.d.). CN107325078B - Preparation method of cilostazol.
  • International Journal of Pharmaceutical Sciences and Research. (2009). Synthesis and characterization of 6 - hydroxy - 3, 4 - dihydro - 2(1H) – quinolinone. Retrieved from [Link]

  • PubMed. (n.d.). [Mechanism of Action of Quinolones]. Retrieved from [Link]

  • FDA Global Substance Registration System (GSRS). (n.d.). 6-HYDROXY-3,4-DIHYDRO-2(1H)-QUINOLINONE. Retrieved from [Link]

  • ResearchGate. (n.d.). A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. Retrieved from [Link]

  • PMC - NIH. (n.d.). Mechanism of action of and resistance to quinolones. Retrieved from [Link]

  • PMC - NIH. (n.d.). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Retrieved from [Link]

  • Printtech Healthcare Pvt Ltd. (n.d.). 6-Hydroxy-3,4-Dihydroquinolin-2(1H)-One 54197-66-9. Retrieved from [Link]

  • Chemsrc. (n.d.). 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]

  • PMC - NIH. (n.d.). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Retrieved from [Link]

  • PMC - NIH. (n.d.). Mechanism of Quinolone Action and Resistance. Retrieved from [Link]

Sources

Spectroscopic Analysis of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the 3,4-dihydroquinazolin-2(1H)-one core, it possesses a structural framework that is explored for various pharmacological activities. The presence of a phenolic hydroxyl group and a cyclic urea (lactam) moiety imparts specific chemical properties that are crucial for its biological interactions and synthetic utility.

Accurate structural elucidation and purity assessment are paramount for any research or development involving this molecule. Spectroscopic analysis provides the definitive data required for unambiguous identification and characterization. This technical guide offers an in-depth exploration of the expected spectroscopic signature of this compound, grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes data from closely related 3,4-dihydroquinazolin-2(1H)-one analogs to provide a robust, predictive analysis.[1] This approach allows for a detailed interpretation of the expected spectral features, explaining the causality between the molecular structure and its spectroscopic output.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic profile.

PropertyValue
Molecular Formula C₈H₈N₂O₂
Molecular Weight 164.16 g/mol
Appearance Expected to be an off-white to light-colored solid
Core Structure 3,4-dihydroquinazolin-2(1H)-one
Key Functional Groups Phenol (-OH), Secondary Amide (cyclic), Secondary Amine (cyclic), Aromatic Ring

Molecular Structure and Numbering

The systematic numbering of the quinazolinone ring is critical for accurate spectral assignment. The following diagram illustrates the structure and IUPAC numbering convention.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) to ensure the solubility of the compound and to observe exchangeable protons (NH and OH).

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~9.20Singlet (broad)1HPhenolic -OHPhenolic protons are acidic and their chemical shift is concentration and temperature dependent. They typically appear as broad singlets.
~8.00Singlet (broad)1HN1-H The N1-H proton is part of an aromatic amine system, leading to a downfield shift. Broadness is due to quadrupolar relaxation and potential exchange.
~6.85Singlet1HH-5This proton is ortho to the electron-donating hydroxyl group, causing an upfield shift. It appears as a singlet or a narrow doublet (small J).
~6.70Doublet1HH-7This proton is meta to the hydroxyl group and ortho to the C8-H.
~6.65Doublet1HH-8This proton is para to the hydroxyl group and ortho to the C7-H.
~6.50Singlet (broad)1HN3-H As part of a secondary amide (lactam), this proton is expected to be downfield and broad due to exchange and quadrupolar effects.
~4.20Singlet (or Triplet)2HC4-HThese methylene protons are adjacent to the aromatic ring and the N3 atom. The signal may appear as a singlet due to the free rotation and similar magnetic environment or as a triplet if coupled to N3-H.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppmCarbon TypeAssignmentRationale
~155.0QuaternaryC =OThe carbonyl carbon of the cyclic urea (lactam) is significantly deshielded and appears far downfield.[1]
~150.0QuaternaryC 6-OHThe carbon atom directly attached to the hydroxyl group is deshielded and appears downfield in the aromatic region.
~133.0QuaternaryC 8aAromatic quaternary carbon at the ring junction, adjacent to N1.
~122.0QuaternaryC 4aAromatic quaternary carbon at the ring junction, adjacent to C4.
~116.0TertiaryC 8Aromatic CH carbon.
~114.0TertiaryC 5Aromatic CH carbon, shielded by the ortho -OH group.
~112.0TertiaryC 7Aromatic CH carbon.
~43.0SecondaryC 4The methylene carbon (-CH₂-) is in the aliphatic region, shifted downfield by the adjacent nitrogen and aromatic ring.[1]
2D NMR Spectroscopy (HSQC & HMBC)
  • HSQC (Heteronuclear Single Quantum Coherence): This experiment would confirm the direct one-bond correlations between the protons and the carbons listed above (e.g., H-5 with C-5, H-7 with C-7, H-8 with C-8, and the C4-H₂ protons with the C4 carbon).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for confirming the connectivity of the entire molecule. Key expected correlations are illustrated below.

G cluster_0 Key HMBC Correlations H5 H-5 (~6.85 ppm) C4a C4a H5->C4a ²J, ³J C6 C6 H5->C6 ²J, ³J C7 C7 H5->C7 ²J, ³J H4 C4-H₂ (~4.20 ppm) H4->C4a ²J, ³J C5 C5 H4->C5 ²J, ³J C2 C2 (C=O) H4->C2 ²J, ³J C8a C8a H4->C8a ²J, ³J N3H N3-H (~6.50 ppm) C4 C4 N3H->C4 ²J N3H->C2 ²J N1H N1-H (~8.00 ppm) N1H->C2 ²J, ³J N1H->C8a ²J, ³J C8 C8 N1H->C8 ²J, ³J

Caption: Predicted key 2- and 3-bond HMBC correlations.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Expected Molecular Ion: In positive ion mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 165.17. In high-resolution mass spectrometry (HRMS), this would be observed at m/z 165.0655 (calculated for C₈H₉N₂O₂⁺).

  • Fragmentation Pattern: The fragmentation will be influenced by the stable aromatic system and the dihydro-pyrimidinone ring. Key fragmentations could include:

    • Loss of HNCO (isocyanic acid, 43 Da) from the cyclic urea moiety.

    • Retro-Diels-Alder (RDA) type fragmentations of the dihydro-pyrimidinone ring.

    • Loss of CO (28 Da).

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Absorption Bands (KBr Pellet or ATR)

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3200Strong, BroadO-H StretchPhenolic -OH
3300 - 3100Medium, BroadN-H StretchAmine (N1-H) & Amide (N3-H)
~1680 - 1650Strong, SharpC=O StretchAmide I band (Lactam)
~1610, ~1500Medium-StrongC=C StretchAromatic Ring
~1250StrongC-O StretchPhenolic C-O
~850 - 750MediumC-H BendingAromatic out-of-plane bending

The broadness of the O-H and N-H stretching bands is due to extensive intermolecular hydrogen bonding in the solid state.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of the conjugated system.

  • Expected Absorption Maxima (in Methanol or Ethanol): The molecule contains a substituted benzene ring fused to the heterocyclic system, which constitutes the primary chromophore.

    • λ_max ~280-290 nm: Attributed to the π → π* transitions of the phenolic aromatic system.

    • λ_max ~230-240 nm: A higher energy π → π* transition.

    • A weak n → π* transition from the carbonyl group may be observed as a shoulder on the longer wavelength band.[2]

The position of these maxima can be sensitive to the pH of the solution due to the potential for deprotonation of the phenolic hydroxyl group, which would extend the conjugation and cause a bathochromic (red) shift.

Experimental Protocols

The following are generalized, self-validating protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of high-purity DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1. Calibrate the chemical shift to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

    • ¹³C NMR: Acquire the spectrum using proton broadband decoupling. A significantly larger number of scans will be required compared to ¹H NMR. Calibrate the chemical shift to the DMSO-d₆ solvent peak at 39.52 ppm.

    • 2D NMR: Acquire HSQC and HMBC spectra using standard instrument parameters optimized for detecting one-bond and long-range C-H correlations.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction to obtain clear, interpretable spectra.

Mass Spectrometry (ESI-HRMS) Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) and compare it to the theoretical exact mass to confirm the elemental composition. Analyze the fragmentation pattern to support the proposed structure.

FT-IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record a background spectrum of the empty ATR crystal. Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

References

  • Jin, L., Le, Z. G., Fan, Q., Yang, J., & Xie, Z. (2022). Photochemical & Photobiological Sciences, 22, 525-534.
  • PubChem Compound Summary for CID 2774040, 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). PMC. Retrieved from [Link]

  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of 6 – Hydroxy – 3, 4 -dihydroquinolinone Cilostazol Impurity-A as per Indian Pharmacopoeia. (2021). International Journal of Pharmaceutical Sciences and Research.
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (n.d.). ACG Publications. Retrieved from [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. (n.d.). MDPI. Retrieved from [Link]

  • Discovery and SAR Exploration of Novel Nanomolar 3,4-dihydroquinazolin-2(1H)-one Non-Nucleoside Reverse Transcriptase Inhibitor. (2023). ChemRxiv. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pivotal Role of Foundational Physicochemical Characterization

In the landscape of modern drug discovery and development, the journey of a candidate molecule from a promising hit to a viable therapeutic is fraught with challenges. Among the most fundamental yet critical hurdles are the intrinsic physicochemical properties of the active pharmaceutical ingredient (API). It is with this understanding that we delve into the essential characterization of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one. The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component in molecules exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The successful development of any such candidate hinges on a thorough understanding of its solubility and stability. These are not merely data points for regulatory submission; they are the very bedrock upon which rational formulation design, accurate dosing, and predictable in vivo behavior are built.

This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, field-proven methodologies for assessing the solubility and stability of this compound. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also meaningful and actionable.

Physicochemical Profile of this compound

A foundational understanding begins with the basic physicochemical properties of the molecule. This information serves as the starting point for all subsequent experimental design.

PropertyValue / InformationSource
Molecular Formula C₉H₉NO₂[5][6]
Molecular Weight 163.17 g/mol [5][6]
Appearance White to off-white or almost white solid/powder[5]
Melting Point 236-240 °C[5]
Predicted pKa 9.86 ± 0.20[5]
Storage Conditions Sealed in a dry environment at room temperature.[5][7]
CAS Number 54197-66-9[5][7]

Note: Predicted pKa values are useful for initial experimental design but must be confirmed experimentally for definitive formulation strategies.

Solubility Determination: Beyond a Single Number

Solubility is a critical determinant of a drug's bioavailability and is not a monolithic value.[8] It is essential to distinguish between two key types of solubility measurements, each relevant at different stages of the development pipeline.[9]

  • Kinetic Solubility: Measures the concentration of a compound at the moment it begins to precipitate from a solution that was prepared by diluting a high-concentration stock (typically in DMSO).[9] This is a high-throughput assessment used in early discovery to quickly flag compounds that may have dissolution rate-limited absorption.[9]

  • Thermodynamic (Equilibrium) Solubility: Represents the true saturation concentration of a compound in a solvent at equilibrium.[9][10] This is the "gold standard" measurement, essential for pre-formulation and formulation development. The shake-flask method is the universally accepted technique for determining this value.[11]

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol outlines the definitive method for establishing the equilibrium solubility of this compound. The core principle is to create a saturated solution in equilibrium with an excess of the solid drug.[12]

2.1.1 Materials and Reagents

  • This compound (analytical standard grade)[13]

  • A range of solvents and buffers (e.g., Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Fasted State Simulated Intestinal Fluid (FaSSIF), Dimethyl Sulfoxide (DMSO), Ethanol)

  • HPLC-grade Acetonitrile and Water

  • Formic Acid or Trifluoroacetic Acid (for mobile phase)

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

2.1.2 Equipment

  • Thermostatic orbital shaker or incubator

  • Analytical balance

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV or Diode-Array Detector (DAD)

  • Centrifuge

2.1.3 Step-by-Step Methodology

  • Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 5-10 mg in 1 mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration to reach equilibrium. A 24 to 48-hour period is standard, but the exact time should be determined by analyzing samples at various time points (e.g., 24, 48, 72 hours) until the concentration in solution plateaus.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the settling of undissolved solids. For robust separation, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[10]

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: This filtration step is critical. The choice of filter material is important to prevent adsorption of the compound, which would lead to an underestimation of solubility. A pre-study to assess compound binding to different filter types is recommended.[10]

  • Dilution & Analysis: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC method to determine the concentration.

  • Quantification: Calculate the solubility based on the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

Data Presentation: Solubility Profile

Summarize the findings in a clear, comparative format.

Solvent / MediumpHTemperature (°C)Solubility (µg/mL)Method
Deionized Water~7.025Experimental ValueShake-Flask
0.1 N HCl1.025Experimental ValueShake-Flask
PBS7.425Experimental ValueShake-Flask
FaSSIF6.537Experimental ValueShake-Flask
EthanolN/A25Experimental ValueShake-Flask
DMSON/A25Experimental ValueShake-Flask
Visualization: Shake-Flask Solubility Workflow

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add Excess API to Solvent B Agitate at Constant Temp (24-72h) A->B C Settle & Centrifuge B->C D Withdraw & Filter Supernatant (0.22 µm) C->D Critical Step: Avoid Particulates E Dilute Sample D->E F HPLC-UV/DAD Analysis E->F G Calculate Concentration vs. Standard Curve F->G H H G->H Report as mg/mL or µM

Workflow for Thermodynamic Solubility Determination.

Stability Assessment: Ensuring Molecular Integrity

A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.[14][15][16] Developing such a method is a regulatory requirement and is impossible without first understanding how the molecule degrades.[17][18] This is achieved through forced degradation, or stress testing.

Forced degradation studies deliberately expose the API to conditions more severe than those it would experience during accelerated stability testing.[17][19] The objectives are multi-faceted:

  • To identify likely degradation products and establish degradation pathways.[17][20]

  • To demonstrate the specificity and selectivity of the analytical method.[17]

  • To inform the development of a stable formulation and define appropriate storage conditions.[19]

A key principle in forced degradation is to achieve a target degradation of 5-20%.[21] Complete degradation provides little information, while negligible degradation fails to challenge the analytical method.[21]

Experimental Protocol: Forced Degradation Studies

This protocol details the systematic approach to stressing this compound. A stock solution of the API should be prepared in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) for these studies.

3.1.1 Stress Conditions

  • Acidic Hydrolysis:

    • Condition: Mix the API solution with 0.1 N to 1 N HCl.

    • Procedure: Store at an elevated temperature (e.g., 60-80 °C) and sample at various time points (e.g., 2, 4, 8, 24 hours).

    • Post-Stress: Before analysis, cool the sample and neutralize it with an equivalent amount of NaOH to halt the reaction.

  • Basic Hydrolysis:

    • Condition: Mix the API solution with 0.1 N to 1 N NaOH.

    • Procedure: Store at room temperature or a slightly elevated temperature (e.g., 40-60 °C), sampling at appropriate intervals.

    • Post-Stress: Cool and neutralize with an equivalent amount of HCl.

  • Oxidative Degradation:

    • Condition: Treat the API solution with 3-30% hydrogen peroxide (H₂O₂).

    • Procedure: Store at room temperature, protected from light, and sample over time. Causality Note: Oxidative reactions can be rapid; initial time points should be frequent (e.g., 0.5, 1, 2, 4 hours).

    • Post-Stress: No quenching is typically required, but samples should be analyzed promptly.

  • Thermal Degradation:

    • Condition: Expose the solid API to dry heat in a calibrated oven (e.g., 80 °C, or 20 °C above the temperature for accelerated stability).

    • Procedure: Sample at defined intervals (e.g., 1, 3, 7 days).

    • Post-Stress: Dissolve the solid sample in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Condition: Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines.[17]

    • Procedure: Use a photostability chamber. A parallel control sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate between thermal and photolytic degradation.

    • Post-Stress: Prepare samples for analysis as appropriate.

3.1.2 Analytical Monitoring

  • The primary tool for analysis is a stability-indicating HPLC method.[14][20]

  • A Diode-Array Detector (DAD) is invaluable for assessing peak purity. By comparing UV spectra across a single chromatographic peak, co-elution of the parent API with a degradant can be detected.[15]

  • For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive technique.[15][20]

Data Presentation: Forced Degradation Summary
Stress ConditionParameters (Concentration, Temp, Duration)% Assay of API% DegradationNo. of DegradantsRemarks (e.g., RRT of Major Degradant)
0.1 N HCl80 °C, 24hValueValueValueObservation
0.1 N NaOH60 °C, 8hValueValueValueObservation
6% H₂O₂RT, 4hValueValueValueObservation
Dry Heat (Solid)80 °C, 7 daysValueValueValueObservation
Photolytic (Solid)ICH Q1BValueValueValueObservation
Photolytic (Solution)ICH Q1BValueValueValueObservation
Visualization: Forced Degradation & SIAM Development Workflow

G cluster_stress 1. Apply Stress Conditions cluster_analysis 2. Analytical Evaluation cluster_method 3. Method Development & Validation A API Sample (Solid & Solution) B Acid Hydrolysis C Base Hydrolysis D Oxidation (H₂O₂) E Thermal Stress F Photolytic Stress (ICH Q1B) G Analyze Stressed Samples via HPLC-DAD B->G C->G D->G E->G F->G H Assess Peak Purity G->H I Quantify Degradation G->I J Identify Degradants (LC-MS) I->J K Optimize HPLC Method for Specificity J->K L Validate the Stability- Indicating Method (SIAM) K->L M M L->M Use for QC & Stability Studies

Sources

synthesis and characterization of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization protocol for a specific derivative, this compound. While direct synthetic literature for this exact molecule is sparse, this document outlines a robust and scientifically grounded approach derived from established chemical principles for analogous structures. We present a plausible synthesis starting from commercially available precursors, detail the rationale behind the chosen methodology, and provide a complete workflow for structural verification and purity analysis using modern spectroscopic techniques. This guide is intended for researchers, chemists, and drug development professionals seeking to explore this promising chemical entity.

Introduction: The Quinazolinone Scaffold in Drug Discovery

Nitrogen-containing heterocyclic compounds are of paramount importance in the development of new pharmaceuticals. Among these, the quinazoline and quinazolinone frameworks are particularly prominent, demonstrating a remarkable spectrum of pharmacological activities.[1] This structural motif is found in drugs with applications including anticancer, antibacterial, anti-inflammatory, anticonvulsant, and antiviral therapies.[3][4] The stability of the quinazolinone nucleus, combined with its capacity for functionalization at multiple positions, allows for the fine-tuning of its biological and pharmacokinetic properties, making it an enduring object of interest in drug discovery programs.[2][5]

The specific target of this guide, this compound, incorporates a key phenolic hydroxyl group, which can serve as a crucial point for further chemical modification or as a pharmacophoric feature for interacting with biological targets. Its dihydro-2(1H)-one core provides a distinct three-dimensional structure compared to the more common quinazolin-4(3H)-one series, opening new avenues for exploring structure-activity relationships (SAR).

Proposed Synthesis of this compound

Given the absence of a standardized, published procedure, we propose a logical and efficient two-step synthesis based on well-established reactions in heterocyclic chemistry.

Retrosynthetic Analysis and Strategy

Our strategy involves the cyclization of a suitably substituted aniline precursor. The most logical starting material is 4-amino-3-(2-aminoethyl)phenol. This precursor contains all the necessary atoms in the correct arrangement for a direct intramolecular cyclization to form the target heterocycle. The cyclization can be achieved using a carbonylating agent to form the cyclic urea moiety.

G Target This compound Disconnect1 C-N Bond Formation (Cyclization) Target->Disconnect1 Precursor 4-Amino-3-(2-aminoethyl)phenol + Carbonyl Source (e.g., CDI) Disconnect1->Precursor

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Synthetic Pathway

Step 1: Nitration and Reduction to form the Precursor The synthesis begins with a commercially available starting material, 3-(2-aminoethyl)phenol. A regioselective nitration is performed at the position para to the hydroxyl group, followed by a standard reduction of the nitro group to an amine.

  • Nitration: 3-(2-aminoethyl)phenol is carefully nitrated using a mild nitrating agent (e.g., nitric acid in acetic acid) at low temperatures to favor nitration at the 4-position, yielding 3-(2-aminoethyl)-4-nitrophenol.

  • Reduction: The resulting nitro compound is then reduced to the corresponding amine. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, which will selectively reduce the nitro group without affecting the aromatic ring, yielding 4-amino-3-(2-aminoethyl)phenol.

Step 2: Intramolecular Cyclization The key final step is the cyclization of the diamine precursor to form the dihydroquinazolinone ring. This is achieved by reacting 4-amino-3-(2-aminoethyl)phenol with a carbonylating agent. Carbonyldiimidazole (CDI) is an excellent choice for this transformation due to its high reactivity and the formation of clean byproducts (imidazole and CO₂).

  • Mechanism: The more nucleophilic aliphatic amine of the precursor first attacks the CDI, forming an activated acylimidazole intermediate. This is followed by an intramolecular nucleophilic attack by the aromatic amine onto the activated carbonyl, displacing the imidazole and closing the six-membered ring to yield the final product, this compound.

Detailed Experimental Protocol

Protocol 2.3.1: Synthesis of 4-Amino-3-(2-aminoethyl)phenol

  • Nitration:

    • Dissolve 3-(2-aminoethyl)phenol (1 eq.) in glacial acetic acid in a three-neck flask equipped with a dropping funnel and thermometer.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of nitric acid (1.1 eq.) in glacial acetic acid dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

    • Pour the mixture into ice water and neutralize carefully with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 3-(2-aminoethyl)-4-nitrophenol.

  • Reduction:

    • Suspend the crude 3-(2-aminoethyl)-4-nitrophenol in ethanol in a hydrogenation vessel.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol%).

    • Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 8-12 hours).

    • Carefully vent the hydrogen and purge the system with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 4-amino-3-(2-aminoethyl)phenol, which can be used in the next step without further purification.

Protocol 2.3.2: Synthesis of this compound

  • Dissolve the crude 4-amino-3-(2-aminoethyl)phenol (1 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add Carbonyldiimidazole (CDI) (1.1 eq.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Physicochemical Properties
PropertyPredicted ValueSource
Molecular FormulaC₉H₁₀N₂O₂-
Molecular Weight178.19 g/mol -
AppearanceOff-white to light brown solidAnalogous Compounds
Melting Point>200 °C (with decomposition)Analogous Compounds
SolubilitySoluble in DMSO, Methanol; sparingly soluble in water-
Spectroscopic Data Interpretation (Predicted)
  • ¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

    • δ 9.0-9.5 ppm: (s, 1H) - Phenolic -OH proton.

    • δ 7.5-8.0 ppm: (s, 1H) - N1-H proton (amide).

    • δ 6.5-6.8 ppm: (m, 3H) - Aromatic protons on the benzene ring. Expect a singlet and two doublets or a complex multiplet depending on coupling.

    • δ 3.3-3.5 ppm: (t, 2H) - Methylene protons (-CH₂-N) adjacent to the amide nitrogen.

    • δ 2.7-2.9 ppm: (t, 2H) - Methylene protons (-CH₂-Ar) adjacent to the aromatic ring.

  • ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

    • δ ~155 ppm: C=O (amide carbonyl).

    • δ ~150 ppm: Aromatic C-OH.

    • δ 110-135 ppm: Remaining 5 aromatic carbons.

    • δ ~40 ppm: Methylene carbon (-CH₂-N).

    • δ ~28 ppm: Methylene carbon (-CH₂-Ar).

  • FT-IR Spectroscopy (KBr Pellet, cm⁻¹):

    • 3400-3200 cm⁻¹: Broad peak (O-H stretch, phenolic) and sharp peaks (N-H stretches, amide).

    • 3100-3000 cm⁻¹: Aromatic C-H stretch.

    • 2950-2850 cm⁻¹: Aliphatic C-H stretch.

    • ~1650 cm⁻¹: Strong C=O stretch (amide I band).

    • ~1600, ~1500 cm⁻¹: Aromatic C=C stretches.

    • ~1250 cm⁻¹: C-O stretch (phenol).

  • Mass Spectrometry (ESI+):

    • m/z: 179.07 [M+H]⁺ (Predicted molecular ion peak).

Characterization Workflow

G cluster_purification Purification & Initial Check cluster_structure Structural Elucidation cluster_purity Final Purity Assessment Crude Crude Product Recrystallization Recrystallization / Chromatography Crude->Recrystallization TLC_MP TLC & Melting Point Recrystallization->TLC_MP H_NMR ¹H NMR TLC_MP->H_NMR C_NMR ¹³C NMR TLC_MP->C_NMR FTIR FT-IR TLC_MP->FTIR MS Mass Spectrometry TLC_MP->MS HPLC HPLC Analysis H_NMR->HPLC C_NMR->HPLC FTIR->HPLC MS->HPLC Elemental Elemental Analysis HPLC->Elemental Final Confirmed Structure & Purity >95% Elemental->Final

Caption: Workflow for the characterization and validation of the final product.

Self-Validation and Purity Assessment

A self-validating protocol ensures trustworthiness in the results.

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a final compound. The sample should be analyzed on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient). A pure sample should exhibit a single major peak, allowing for quantification of purity (ideally >95%).

  • Structural Confirmation: The combined data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry must be self-consistent and align with the predicted values for the target structure. Any significant deviation would necessitate re-evaluation of the synthesis or further purification.

  • Elemental Analysis: For a definitive confirmation of the empirical formula (C₉H₁₀N₂O₂), elemental analysis can be performed. The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.

Conclusion and Future Directions

This guide presents a comprehensive and technically sound framework for the . By leveraging established chemical reactions, a plausible and efficient pathway from common starting materials is proposed. The detailed characterization workflow provides a clear roadmap for researchers to verify the structure and purity of the synthesized molecule with a high degree of confidence.

The availability of this compound would enable further exploration of its potential in medicinal chemistry, either as a final bioactive agent or as a versatile intermediate for the synthesis of more complex drug candidates. Future work could focus on optimizing the proposed synthesis for large-scale production and exploring the derivatization of the phenolic hydroxyl group to build libraries of novel compounds for biological screening.

References

  • Title: Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies Source: MDPI URL: [Link]

  • Title: Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities Source: PMC - NIH URL: [Link]

  • Title: Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives Source: PMC - NIH URL: [Link]

  • Title: Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review Source: Omics Online URL: [Link]

  • Title: Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H) Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds Source: DergiPark URL: [Link]

  • Title: Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent Source: Journal of Medicinal Organic Chemistry URL: [Link]

  • Title: Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification Source: PubMed URL: [Link]

  • Title: Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids Source: RSC Publishing URL: [Link]

  • Title: Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review Source: Bentham Science URL: [Link]

  • Title: 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation Source: PMC - NIH URL: [Link]

Sources

mechanism of action of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one Derivatives

Authored by: A Senior Application Scientist

Abstract

The this compound scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic effects.[3][4][5] This guide provides a detailed exploration of the molecular mechanisms underpinning the therapeutic potential of these derivatives, with a primary focus on their role as enzyme inhibitors. We will dissect key signaling pathways, provide validated experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) data to inform rational drug design.

The Quinazolinone Core: A Foundation for Diverse Bioactivity

The quinazolinone framework, a fusion of benzene and pyrimidine rings, is a stable and versatile chemical entity.[6][7] Its derivatives, particularly the 2,3-dihydroquinazolin-4(1H)-one (DHQ) class to which our topic compound belongs, serve as crucial structural components in numerous biologically active molecules.[1][2] The therapeutic efficacy of these compounds is largely attributed to their ability to act as inhibitors of key enzymes involved in pathological signaling cascades.

Primary Mechanism of Action: Targeted Enzyme Inhibition

The predominant mechanism of action for this compound derivatives is the inhibition of various enzyme families. This targeted inhibition disrupts cellular processes that are often dysregulated in disease states.

Inhibition of Protein Kinases in Oncology

Protein kinases are fundamental regulators of cell signaling, and their deregulation is a hallmark of cancer. Quinazolinone derivatives have been extensively developed as small-molecule kinase inhibitors.[8][9][10]

  • Epidermal Growth Factor Receptor (EGFR) Kinase: The quinazoline core is a well-established scaffold for potent EGFR inhibitors, with several approved drugs like gefitinib and erlotinib based on this structure.[8][11] These derivatives typically function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing the phosphorylation of downstream substrates.[9][10] This blockade disrupts pro-survival and proliferative signaling pathways, such as the MAPK and PI3K/AKT pathways, leading to apoptosis in cancer cells.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. VEGFR-2 is a key tyrosine kinase that mediates this process.[12] Quinazolinone derivatives have been designed to target the ATP-binding domain of VEGFR-2, thereby inhibiting its signaling and exerting anti-angiogenic effects.[12]

  • Cyclin-Dependent Kinase 5 (CDK5): Deregulation of CDK5 is implicated in neurodegenerative disorders and cancer.[13] Specific 3,4-dihydroquinazolin-2(1H)-one derivatives have been identified as potent CDK5 inhibitors, highlighting their potential in treating these conditions.[13]

Below is a generalized signaling pathway illustrating the inhibitory action of a quinazolinone derivative on a receptor tyrosine kinase like EGFR.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) P_RTK Phosphorylated Receptor (Active) RTK->P_RTK Dimerization & Autophosphorylation Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds & Activates Inhibitor Quinazolinone Derivative Inhibitor->RTK ATP-Competitive Inhibition Downstream Downstream Signaling (MAPK, PI3K/AKT) P_RTK->Downstream Activates Response Cell Proliferation, Survival Downstream->Response Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

Inhibition of Other Medically Relevant Enzymes

Beyond kinases, these derivatives show inhibitory activity against a variety of other enzymes.

  • Carbonic Anhydrases (CAs): Certain quinazolinone derivatives are effective inhibitors of human carbonic anhydrase II (hCA-II).[14][15] CAs are involved in pH regulation and fluid secretion. Their inhibition is a therapeutic strategy for conditions like glaucoma. These compounds act as competitive inhibitors against the enzyme.[14]

  • α-Glucosidase: This enzyme is involved in carbohydrate digestion. Its inhibition can help manage type 2 diabetes by delaying glucose absorption.[16] Quinazolinone-based compounds have been shown to be potent, competitive inhibitors of α-glucosidase, with IC50 values significantly lower than standard drugs like acarbose.[16][17]

  • Phosphodiesterase 3 (PDE3): Inhibition of PDE3 increases intracellular cyclic adenosine monophosphate (cAMP), producing positive inotropic and vasodilatory effects. This mechanism is beneficial for treating heart failure. Derivatives of the closely related 6-hydroxy-3,4-dihydro-2(1H)-quinolinone scaffold are well-documented PDE3 inhibitors, suggesting a similar potential for the quinazolinone core.[5]

  • Tyrosinase: This copper-containing enzyme is crucial for melanin biosynthesis.[18] Its inhibitors are of great interest in cosmetics and for treating hyperpigmentation disorders. Quinazolinone derivatives have been identified as reversible, mixed-type tyrosinase inhibitors.[17][18]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

Position of SubstitutionSubstituent TypeEffect on ActivityTarget ClassReference
C2 Aromatic/Styryl groupsIncreased cytotoxicityTubulin Polymerization[19]
C2 Substituted phenyl groupsPotent α-glucosidase inhibitionα-Glucosidase[17]
N3 Benzyl or Butyl groupsEnhanced metal chelationAntioxidant[20]
N3 Phenyl group with electron-withdrawing atoms (e.g., Chlorine)Improved activity against Gram-negative bacteriaAntibacterial[21]
Benzene Ring Nitro groupSignificantly contributes to carbonic anhydrase inhibitionCarbonic Anhydrase[14]

Key SAR Observations:

  • Substitution at C2 and N3: These positions are critical for modulating potency and selectivity. 2,3-disubstituted derivatives often show enhanced activity across various targets, including anticancer and antioxidant effects.[12][20]

  • Lipophilicity: The introduction of lipophilic aromatic rings, particularly at the C2 or N3 position, generally leads to increased cytotoxicity and better interaction with hydrophobic pockets in enzyme active sites.[5][12]

  • Hydrogen Bonding: The core quinazolinone structure, with its amide N-H and carbonyl groups, is crucial for forming hydrogen bonds with amino acid residues in the target's active site, anchoring the inhibitor.

  • The 6-Hydroxy Group: The phenolic hydroxyl group at position 6 can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the binding site and contributing to antioxidant properties through radical scavenging.

G Core 6-Hydroxy-3,4-dihydro- quinazolin-2(1H)-one Scaffold C2 Substitution at C2 (e.g., Aryl, Styryl) Core->C2 N3 Substitution at N3 (e.g., Benzyl, Substituted Phenyl) Core->N3 Benzene Substitution on Benzene Ring (e.g., Nitro, Halogen) Core->Benzene Activity Modulated Biological Activity (Potency & Selectivity) C2->Activity N3->Activity Benzene->Activity

Caption: Logical relationship of substitutions to biological activity.

Validated Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems, incorporating necessary controls for unambiguous data interpretation.

Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)

This protocol determines the concentration of a derivative required to inhibit 50% of kinase activity (IC50).

Methodology:

  • Plate Preparation: Add 5 µL of 2X concentration of the test derivative (dissolved in DMSO, then diluted in kinase buffer) to the wells of a 384-well plate. For control wells, add 5 µL of DMSO-containing buffer (0% inhibition) and 5 µL of a known potent inhibitor like gefitinib (100% inhibition).

  • Enzyme Addition: Add 5 µL of 2X recombinant human EGFR enzyme solution to all wells. Gently mix and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 10 µL of 2X ATP/substrate solution (e.g., a fluorescently labeled peptide) to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 10 µL of a stop solution (e.g., EDTA-containing buffer) to terminate the reaction.

  • Data Acquisition: Read the plate on a suitable microplate reader that can measure the phosphorylation of the substrate (e.g., via fluorescence polarization or luminescence).

  • Data Analysis: Calculate the percent inhibition for each derivative concentration relative to the 0% and 100% inhibition controls. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G A 1. Add Derivative/ Controls to Plate B 2. Add Kinase Enzyme A->B C 3. Pre-incubate (15 min) B->C D 4. Initiate with ATP/Substrate C->D E 5. Incubate (60 min) D->E F 6. Terminate Reaction E->F G 7. Read Plate F->G H 8. Calculate IC50 G->H

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Protocol: Cell Viability (MTT) Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the test derivatives.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A2780 ovarian cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the quinazolinone derivatives for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting viability against drug concentration.

Conclusion and Future Directions

This compound derivatives represent a highly versatile and pharmacologically significant class of compounds. Their primary mechanism of action revolves around the targeted inhibition of a wide array of enzymes, most notably protein kinases, carbonic anhydrases, and α-glucosidase. The extensive structure-activity relationship data available provides a robust framework for the rational design of next-generation inhibitors with enhanced potency and selectivity. Future research should focus on leveraging computational tools for in silico screening to identify novel targets and optimizing pharmacokinetic properties to improve in vivo efficacy and translate the clear preclinical potential of these compounds into clinical success.

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Sources

An In-Depth Technical Guide to Exploring the Chemical Space of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This nitrogen-containing heterocyclic system is the core of numerous natural products, synthetic compounds, and approved drugs, exhibiting a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[3][4][5][6] The 3,4-dihydroquinazolin-2(1H)-one (DHQ) moiety, in particular, is a highly valued core in drug development.[7][8]

This guide focuses on a specific, promising starting point for analog development: the 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one core. The presence of a hydroxyl group on the aromatic ring provides a crucial handle for synthetic modification and a potential key hydrogen bonding interaction point with biological targets. The objective of this whitepaper is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for systematically exploring the chemical space around this core. We will delve into the causality behind experimental choices, from rational analog design and synthesis to computational modeling and a robust biological screening cascade, creating a self-validating system for lead discovery.

Section 1: Rational Analog Design Strategies

The exploration of chemical space begins not with random synthesis, but with a rational design strategy. The this compound scaffold offers several key positions for modification to probe the structure-activity relationship (SAR).[3][9]

Key Modification Vectors:

  • Position 6 (Phenolic Hydroxyl Group): This is a primary site for modification. Direct derivatization (e.g., O-alkylation, acylation) can probe the necessity of the hydrogen bond donor. More sophisticated is the use of bioisosteric replacement , where the hydroxyl group is swapped for other groups with similar physicochemical properties (e.g., -NH2, -SH, -F) to fine-tune activity and metabolic stability.[10][11]

  • Aromatic Ring (Positions 5, 7, 8): The electronic and steric properties of the benzo portion of the scaffold can be modulated by introducing a variety of substituents such as halogens, alkyl groups, or nitro groups. These modifications can influence binding affinity, selectivity, and pharmacokinetic properties.

  • Lactam Nitrogens (N1 and N3): Alkylation or arylation at these positions can introduce new interaction points and alter the molecule's three-dimensional conformation and solubility.

  • Methylene Bridge (C4): Substitution at the C4 position can introduce chirality and new steric bulk, potentially leading to highly specific interactions with a target protein.

A powerful, albeit more complex, strategy is scaffold hopping .[12][13] This involves replacing the core quinazolinone structure with a different, structurally distinct scaffold while aiming to retain the key pharmacophoric features. This can lead to the discovery of novel intellectual property and compounds with improved properties.[14][15][16]

Section 2: Synthetic Methodologies for Library Generation

A robust and flexible synthetic platform is critical for generating a diverse library of analogs. The methodologies described below are designed for efficiency, modularity, and amenability to parallel synthesis.

General Synthesis of the 3,4-Dihydroquinazolin-2(1H)-one Core

The DHQ core can be accessed through several reliable routes. A particularly effective and modular approach is the cascade cyclization of 2-aminobenzaldehydes or related precursors.[7][8]

This protocol is adapted from a novel Leuckart–Wallach type strategy, valued for its use of readily available starting materials and benign byproducts.[7][8]

  • Starting Material Preparation: Begin with a suitably substituted 2-aminobenzaldehyde (e.g., 2-amino-5-hydroxybenzaldehyde).

  • Reaction Setup: In a sealed reaction vial, combine the 2-aminobenzaldehyde (1.0 eq), a primary amine (1.2 eq), and formic acid (as both solvent and reductant). Rationale: Formic acid serves as a Brønsted acid to catalyze imine formation and as a hydride source for the subsequent reductive cyclization, making it a highly efficient, metal-free process.

  • Heating: Heat the reaction mixture at 100-120 °C for 12-24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, cool the reaction to room temperature. Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired 3,4-dihydroquinazolin-2(1H)-one core.

Parallel Synthesis of Analogs

With a robust core synthesis established, diversification can proceed. The following diagram and protocols illustrate a workflow for generating analogs from a common intermediate.

G cluster_0 Core Synthesis cluster_1 Library Diversification Core 2-Amino-5-hydroxy benzaldehyde Intermediate 6-Hydroxy-3-substituted- DHQ Intermediate Core->Intermediate Protocol 1: + Primary Amine + Formic Acid N1_Alkylation N1 Alkylation/ Arylation Intermediate->N1_Alkylation Aromatic_Sub Aromatic Ring Substitution (e.g., Halogenation) Intermediate->Aromatic_Sub OH_Mod 6-OH Modification (e.g., Etherification) Intermediate->OH_Mod Final_Analogs Diverse Analog Library N1_Alkylation->Final_Analogs Aromatic_Sub->Final_Analogs OH_Mod->Final_Analogs

Caption: General workflow for analog library synthesis.

  • Reaction Setup: To a solution of the 6-Hydroxy-DHQ intermediate (1.0 eq) in a suitable aprotic solvent (e.g., DMF or ACN), add a base such as potassium carbonate (K₂CO₃, 2.0 eq). Rationale: The base deprotonates the N1 position, which is more acidic than the phenolic hydroxyl, to form the corresponding anion for nucleophilic attack.

  • Reagent Addition: Add the desired alkyl or benzyl halide (e.g., iodomethane, benzyl bromide) (1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography.

  • Reaction Setup: Dissolve the 6-Hydroxy-DHQ intermediate (1.0 eq) in anhydrous DMF. Add a strong base such as sodium hydride (NaH, 1.2 eq) portion-wise at 0 °C. Rationale: NaH is a strong, non-nucleophilic base required to deprotonate the less acidic phenolic hydroxyl group to form the phenoxide.

  • Reagent Addition: After stirring for 30 minutes at 0 °C, add the desired alkyl halide (1.1 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Carefully quench the reaction by the slow addition of water at 0 °C. Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.

Section 3: The Role of Computational Chemistry in Analog Prioritization

Synthesizing every possible analog is impractical. Computational modeling allows for the in silico design and prioritization of a smaller, more focused set of compounds with a higher probability of success, saving significant time and resources.[17][18]

G Core Core Scaffold: 6-Hydroxy-DHQ VLib Virtual Library Generation Core->VLib Combinatorial Enumeration Filter Property Filtering (e.g., Lipinski's Rule of 5) VLib->Filter Dock Molecular Docking & Scoring (Target-Based) Filter->Dock QSAR 3D-QSAR Model (Ligand-Based) Filter->QSAR ADMET In Silico ADMET Prediction Dock->ADMET QSAR->ADMET Hits Prioritized Hits for Synthesis ADMET->Hits

Caption: Computational workflow for analog design and prioritization.

Key In-Silico Methodologies
  • 3D-Quantitative Structure-Activity Relationship (3D-QSAR): When a set of initial active compounds is known, 3D-QSAR models can be built to correlate the 3D properties of the molecules (steric and electrostatic fields) with their biological activity.[18][19] These models can then predict the activity of new, unsynthesized analogs.

  • Molecular Docking: If the 3D structure of the biological target is known, molecular docking can predict the binding mode and affinity of designed analogs within the target's active site.[20][21] This is invaluable for understanding key interactions and guiding further design.

  • ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for a compound's success as a drug.[22] Numerous computational models can predict properties like oral bioavailability, metabolic stability, and potential toxicity, allowing for the early deselection of compounds with unfavorable profiles.[17][19]

Section 4: Biological Evaluation and Screening Cascade

Once a focused library of analogs has been synthesized, a systematic biological evaluation is required to identify promising hits. A tiered screening cascade ensures that resources are focused on the most promising compounds.

G Library Synthesized Analog Library Primary Primary Screen: High-Throughput Screen (HTS) Single, high concentration (e.g., 10-30 µM) Library->Primary Hits Initial 'Hits' Primary->Hits >50% inhibition Confirm Hit Confirmation: Re-test fresh compound Hits->Confirm Dose Dose-Response Assay: IC50/EC50 Determination Confirm->Dose Confirmed activity Leads Validated 'Leads' Dose->Leads Secondary Secondary / Orthogonal Assays: - Target Engagement - Selectivity Profiling - Mechanism of Action Leads->Secondary Candidate Lead Candidate for Optimization Secondary->Candidate

Caption: A tiered experimental screening cascade.

High-Throughput Screening (HTS)

The initial step is typically a high-throughput screen to rapidly assess the entire library.[23][24] Quantitative HTS (qHTS), which generates concentration-response curves for all compounds, is a powerful but resource-intensive alternative that can provide richer data from the primary screen.[23]

In Vitro Cytotoxicity Assay (MTT Assay)

For anticancer drug discovery, a cell-based cytotoxicity assay is a common primary screen. The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[20][25][26]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C with 5% CO₂.[25][27] Rationale: This allows cells to adhere and enter a logarithmic growth phase before compound treatment.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in cell culture medium. Replace the old medium with medium containing the compounds at various concentrations (e.g., for a primary screen, a single high concentration of 10 µM; for dose-response, a range from 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. For dose-response experiments, plot the viability against the log of the compound concentration and fit to a sigmoidal curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Section 5: Data Analysis and Structure-Activity Relationships (SAR)

The data generated from the screening cascade must be systematically analyzed to derive Structure-Activity Relationships (SAR).[9][28] This involves correlating the structural modifications of the analogs with their biological activity. A well-structured SAR table is essential for this analysis.

Example SAR Table

The following table presents hypothetical data for a series of this compound analogs to illustrate SAR analysis.

Compound IDR¹ (at N1)R³ (at N3)R⁷ (at C7)A549 Cell IC₅₀ (µM)
Core HHH> 100
1a CH₃HH55.2
1b BenzylHH23.7
2a HCH₃H89.1
2b HBenzylH45.3
3a HBenzylCl15.8
3b HBenzylOCH₃62.4
4a H4-F-BenzylCl8.9

Interpretation of Hypothetical SAR:

  • N1 vs. N3 Substitution: Substitution at N3 with a benzyl group (2b) is more favorable than at N1 (1b).

  • Aromatic Substitution: Adding a chloro group at the 7-position significantly improves potency (compare 2b to 3a). An electron-donating methoxy group is detrimental (3b).

  • Synergistic Effects: Combining the favorable N3-benzyl and C7-chloro substitutions with an electron-withdrawing fluorine on the benzyl ring leads to the most potent compound in this hypothetical series (4a).

This systematic analysis directly informs the next round of analog design, guiding the project toward compounds with optimized potency and desired properties.

Conclusion

The exploration of the chemical space around the this compound scaffold is a scientifically rigorous process that integrates rational design, flexible synthetic chemistry, modern computational tools, and a hierarchical biological screening strategy. By understanding the causal relationships between molecular structure and biological function, researchers can navigate this privileged scaffold's chemical space efficiently. The methodologies and protocols outlined in this guide provide a robust, self-validating framework to accelerate the discovery of novel therapeutic agents, transforming a promising starting point into viable lead candidates for drug development.

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  • High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746816/]
  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S0960894X2200171X]
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  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][4][27]triazino[2,3-c]quinazolines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8533423/]

  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][4][27]triazino[2,3-c]quinazolines. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34683226/]

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The Dihydroquinazolinone Scaffold: A Technical Guide to its Fundamental Chemistry and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Core

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) scaffold is a nitrogen-containing heterocyclic system that has garnered significant attention in the field of medicinal chemistry.[1][2] Its prevalence in a wide array of biologically active compounds has led to its designation as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.[1][2] This guide provides an in-depth exploration of the fundamental chemistry of the dihydroquinazolinone core, from its synthesis and reactivity to its critical role in the development of novel therapeutics. The inherent structural features of the DHQ core, including a hydrogen bond donor, a hydrogen bond acceptor, and a hydrophobic aromatic surface, provide a versatile platform for molecular recognition. This versatility has been exploited in the design of agents with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and antihypertensive properties.[3][4][5]

Core Synthesis: Constructing the Dihydroquinazolinone Scaffold

The synthesis of the dihydroquinazolinone scaffold is a well-explored area of organic chemistry, with numerous methodologies developed to afford a diverse range of derivatives. These methods can be broadly categorized into multi-component reactions and cyclocondensation strategies, with a growing emphasis on green and efficient protocols.[1][2]

Multi-Component Reactions (MCRs): A Convergent Approach

Multi-component reactions, where three or more reactants combine in a single synthetic operation, represent a highly efficient and atom-economical approach to the DHQ scaffold.[6] A common and versatile MCR involves the one-pot condensation of an isatoic anhydride, a primary amine, and an aldehyde or ketone.[2][6]

The general mechanism for this transformation involves the initial reaction of the primary amine with isatoic anhydride, leading to the formation of an intermediate 2-aminobenzamide derivative via decarboxylation.[6] This is followed by the condensation of the in-situ generated aminobenzamide with the carbonyl compound to form a Schiff base (imine) intermediate. The final step is an intramolecular cyclization, where the amide nitrogen attacks the imine carbon, to yield the 2,3-dihydroquinazolin-4(1H)-one product.[2][6]

MCR_Mechanism Isatoic_Anhydride Isatoic Anhydride Intermediate_1 2-Aminobenzamide Intermediate Isatoic_Anhydride->Intermediate_1 + R'-NH2 - CO2 Primary_Amine Primary Amine (R'-NH2) Primary_Amine->Intermediate_1 Aldehyde Aldehyde (R''-CHO) Intermediate_2 Schiff Base (Imine) Aldehyde->Intermediate_2 Intermediate_1->Intermediate_2 + R''-CHO - H2O DHQ 2,3-Dihydroquinazolin-4(1H)-one Intermediate_2->DHQ Intramolecular Cyclization

Caption: Generalized mechanism for the three-component synthesis of dihydroquinazolinones.

This MCR is amenable to a wide range of catalysts, including Lewis acids (e.g., Sc(III)-inda-pybox), Brønsted acids (e.g., L-proline nitrate), and even nanomaterials like fluorescent carbon dots, often under mild reaction conditions.[7] The choice of catalyst can influence reaction efficiency and, in some cases, enable enantioselective synthesis.[7]

Cyclocondensation of Anthranilamides

An alternative and widely employed strategy is the direct cyclocondensation of pre-synthesized 2-aminobenzamides (anthranilamides) with aldehydes or ketones.[3] This two-component approach offers greater control over the substitution pattern of the final product. The reaction is typically acid- or base-catalyzed and proceeds through the formation of an imine intermediate followed by intramolecular cyclization, similar to the final steps of the MCR.[8]

Experimental Protocol: Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones via Cyclocondensation

This protocol is a generalized procedure based on common literature methods.[3][7]

  • To a solution of anthranilamide (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) is added the desired aldehyde (1.1 mmol). The choice of solvent can influence reaction rates and product yields.

  • A catalytic amount of an acid or base is added to the reaction mixture. For example, a few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid can be used.

  • The reaction mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography to afford the pure 2,3-dihydroquinazolin-4(1H)-one.

Reactant 1Reactant 2CatalystSolventConditionsYield (%)Reference
AnthranilamideBenzaldehydeL-proline nitrateEthanolReflux, 4h92[7]
Anthranilamide4-ChlorobenzaldehydeSc(III)-inda-pyboxDichloromethane40 °C, 24h95 (94% ee)[7]
Isatoic Anhydride, Aniline4-NitrobenzaldehydeTartaric acid-SDSWaterRT, 2h94[7]

Table 1: Comparison of selected synthetic methods for 2,3-dihydroquinazolin-4(1H)-ones.

Chemical Reactivity: Beyond a Stable Core

While the dihydroquinazolinone scaffold is relatively stable, it possesses reactive sites that can be exploited for further chemical transformations. The most notable of these is its propensity to undergo aromatization to the corresponding quinazolin-4(3H)-one.[5] More recently, the dihydroquinazolinone core has been ingeniously employed as a pro-aromatic precursor to generate alkyl radicals through C-C bond cleavage.[9][10]

Aromatization-Driven C-C Bond Cleavage

A groundbreaking application of dihydroquinazolinone chemistry involves its use as an "adaptive handle" in cross-coupling reactions.[11][12] In this strategy, ketones are first condensed with 2-aminobenzamide to form 2,2-disubstituted dihydroquinazolinones.[9] Under photoredox or metal-catalyzed conditions, these dihydroquinazolinones can undergo a single-electron transfer (SET) followed by fragmentation.[9][12] This process is driven by the formation of the highly stable aromatic quinazolinone byproduct and results in the generation of an alkyl radical.[9]

CC_Cleavage DHQZ 2,2-Disubstituted Dihydroquinazolinone Radical_Cation Radical Cation Intermediate DHQZ->Radical_Cation SET (-e-) Quinazolinone Quinazolin-4(3H)-one (Aromatic) Radical_Cation->Quinazolinone Fragmentation Alkyl_Radical Alkyl Radical (R•) Radical_Cation->Alkyl_Radical Final_Product Functionalized Product Alkyl_Radical->Final_Product Cross-Coupling Coupling_Partner Coupling Partner (e.g., Aryl Halide) Coupling_Partner->Final_Product

Sources

initial pharmacological screening of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Initial Pharmacological Screening of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Foreword: A Strategic Approach to Novel Compound Evaluation

The quinazolinone scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets.[1] Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[2][3][4] The subject of this guide, this compound, is a novel entity within this esteemed chemical class. While specific data on this molecule is nascent, its structural heritage—particularly its relationship to dihydroquinazolin-4(1H)-ones and other derivatives known for cytotoxic activity—compels a focused initial investigation into its potential as an anticancer agent.[5][6]

This document eschews a generic, one-size-fits-all screening protocol. Instead, as Senior Application Scientists, we present a bespoke, multi-tiered strategy designed to efficiently and rigorously interrogate the compound's primary bioactivity, delve into its mechanism of action, and provide an early assessment of its therapeutic window. Our approach is grounded in the "fail early, fail cheap" paradigm of drug discovery, ensuring that resources are judiciously allocated to compounds with the highest potential for further development.[7]

Part 1: The Screening Cascade: A Logic-Driven Workflow

The initial pharmacological screening of a novel compound is not a single experiment but a cascade of integrated assays. This tiered approach is designed to build a comprehensive preliminary profile, moving from broad activity detection to more specific mechanistic and safety evaluations.[8][9] The workflow begins with a high-throughput primary screen to identify cytotoxic effects, followed by secondary assays to confirm activity and elucidate the mechanism of cell death. Finally, a preliminary toxicity assessment provides an early look at the compound's selectivity and in-vivo tolerability.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Mechanistic Insight cluster_2 Phase 3: Preliminary Safety & Selectivity Primary In Vitro Cytotoxicity Assay (Multi-line Cancer Panel) Secondary Apoptosis vs. Necrosis Assay (Flow Cytometry) Primary->Secondary If IC50 < 10 µM Tox In Vitro Selectivity Assay (Non-Cancerous Cell Line) Secondary->Tox Confirmed Apoptotic Activity InVivo In Vivo Acute Toxicity Study (Rodent Model) Tox->InVivo If Selectivity Index > 10

Caption: A tiered workflow for initial pharmacological screening.

Part 2: Primary Screening — In Vitro Cytotoxicity Assessment

Causality and Experimental Choice

The foundational question is whether this compound has any effect on cell viability. Given the prevalence of anticancer activity in related scaffolds, the most logical starting point is to screen for cytotoxicity against a panel of human cancer cell lines.[4][6] We employ a cell viability assay, a robust and high-throughput method to quantify the dose-dependent effect of a compound on cell survival.[10] The choice of a diverse panel (e.g., representing breast, ovarian, liver, and colon cancers) is deliberate; it allows us to assess the breadth of the compound's activity. Broad-spectrum cytotoxicity may suggest a mechanism targeting fundamental cellular processes, while activity against a specific cell line could indicate a more targeted mode of action.[5]

Detailed Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is chosen for its high sensitivity, speed, and reliability, measuring ATP levels as an indicator of metabolically active, viable cells.[11]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 breast, A2780 ovarian, HepG2 liver) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into opaque-walled 96-well microplates at a pre-determined optimal density (e.g., 5,000 cells/well). Plates are incubated for 24 hours to allow for cell attachment. The cell concentration is a critical parameter that can influence the observed inhibitory activity.[12]

  • Compound Preparation and Treatment: A 10 mM stock solution of this compound is prepared in DMSO. A series of 2-fold dilutions are made to create a range of concentrations (e.g., from 100 µM down to 0.1 µM). Seeded cells are treated with the compound dilutions. Control wells include vehicle (DMSO) only and a positive control (e.g., Doxorubicin).

  • Incubation: The plates are incubated for 72 hours under standard culture conditions.

  • Assay Procedure: The plates are equilibrated to room temperature. CellTiter-Glo® Reagent is added to each well according to the manufacturer's instructions. The plate is placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Luminescence is read using a plate-reading luminometer.

  • Data Analysis: The data is normalized to the vehicle control. The half-maximal inhibitory concentration (IC₅₀), the concentration at which 50% of cell viability is inhibited, is calculated using non-linear regression analysis (log(inhibitor) vs. normalized response) in appropriate software (e.g., GraphPad Prism).

Data Presentation: Hypothetical Cytotoxicity Profile
Cell LineTissue of OriginIC₅₀ of Test Compound (µM)IC₅₀ of Doxorubicin (µM)
MCF-7Breast Adenocarcinoma8.50.9
A2780Ovarian Carcinoma5.20.5
HepG2Hepatocellular Carcinoma12.11.2

Part 3: Secondary Screening — Delineating the Mechanism of Cell Death

Causality and Experimental Choice

Observing cytotoxicity is the first step; understanding how the cells are dying is the critical next step. A desirable anticancer agent induces apoptosis (programmed cell death) rather than necrosis (uncontrolled cell lysis), as the latter can trigger an inflammatory response.[13] Flow cytometry using Annexin V and Propidium Iodide (PI) is the gold-standard method for this differentiation. Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

G cluster_0 cluster_1 Live Viable Profile1 Annexin V: Negative PI: Negative Live->Profile1 Intact Membrane EarlyApop Early Apoptosis Profile2 Annexin V: Positive PI: Negative EarlyApop->Profile2 PS Exposure LateApop Late Apoptosis Profile3 Annexin V: Positive PI: Positive LateApop->Profile3 Membrane Compromised Necrotic Necrosis Necrotic->Profile3 Membrane Compromised

Caption: Logic of Annexin V / Propidium Iodide apoptosis assay.

Detailed Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: The most sensitive cell line from the primary screen (e.g., A2780) is seeded in 6-well plates and treated with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. A vehicle control and a positive control for apoptosis (e.g., Staurosporine) are included.

  • Cell Harvesting: Both adherent and floating cells are collected, centrifuged, and washed with cold Phosphate-Buffered Saline (PBS).

  • Staining: The cell pellet is resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide are added according to the kit manufacturer's protocol. The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The samples are analyzed on a flow cytometer. The FITC signal (Annexin V) is detected in the FL1 channel and the PI signal in the FL3 channel. At least 10,000 events are acquired per sample.

  • Data Analysis: The data is analyzed using flow cytometry software. The cell population is gated into four quadrants: Viable (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).

Data Presentation: Hypothetical Apoptosis Induction
TreatmentConcentrationViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle (DMSO)0.1%95.12.52.4
Test Compound5.2 µM (IC₅₀)45.335.818.9
Test Compound10.4 µM (2x IC₅₀)15.250.134.7

Part 4: Preliminary Toxicity and Selectivity Assessment

Causality and Experimental Choice

An effective drug must be more toxic to cancer cells than to normal, healthy cells. This concept, known as selectivity, defines the therapeutic window. An initial assessment of selectivity is performed by testing the compound's cytotoxicity against a non-cancerous cell line.[7] A high ratio of the IC₅₀ in normal cells versus cancer cells (the Selectivity Index, SI) is a promising indicator. Following this, a preliminary in vivo acute toxicity study in a rodent model is essential. This provides a whole-organism perspective on the compound's safety, helping to establish a Maximum Tolerated Dose (MTD) and identify any overt signs of toxicity that might preclude further development.[14][15]

Detailed Protocol: In Vitro Selectivity and In Vivo Acute Toxicity
  • In Vitro Selectivity:

    • Protocol: The CellTiter-Glo® assay described in Part 2 is repeated using a non-cancerous human cell line (e.g., MCF-10A, non-tumorigenic breast epithelial cells).

    • Data Analysis: The IC₅₀ value is determined. The Selectivity Index (SI) is calculated as: SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells).

  • In Vivo Acute Toxicity (High-Level Outline):

    • Model: Healthy BALB/c mice (n=3-5 per group), 8-10 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

    • Dosing: The compound is formulated in a suitable vehicle (e.g., saline with 5% DMSO and 10% Tween® 80). A single dose is administered via intraperitoneal (IP) injection at escalating dose levels (e.g., 10, 50, 100 mg/kg). A vehicle control group is included.

    • Observation: Animals are monitored for 14 days. Observations include mortality, changes in body weight, behavioral changes (lethargy, agitation), and signs of distress.[15]

    • Endpoint: The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight. At the end of the study, a gross necropsy may be performed to examine major organs for visible abnormalities.

Data Presentation: Selectivity and Toxicity Summary

Table 3: In Vitro Selectivity Index

Cell LineIC₅₀ (µM)Selectivity Index (SI)
A2780 (Cancer)5.2-
MCF-10A (Normal)65.012.5

Table 4: In Vivo Acute Toxicity Observations

Dose (mg/kg)MortalityBody Weight Change (Day 7)Clinical Signs
Vehicle0/3+2%None
100/3+1%None
500/3-5%Mild, transient lethargy
1001/3-18%Significant lethargy, ruffled fur

Conclusion and Future Directions

This in-depth guide outlines a rational, evidence-based cascade for the . Based on the hypothetical data generated, the compound demonstrates moderate, broad-spectrum cytotoxic activity, induces apoptosis in a sensitive cancer cell line, and exhibits a promising in vitro selectivity index (SI > 10). The preliminary in vivo data suggests an MTD between 50 and 100 mg/kg.

These results validate the compound as a "hit" worthy of further investigation. The logical next steps in a drug discovery program would include:

  • Target Identification: Employing techniques such as thermal shift assays or affinity chromatography to identify the molecular target(s) of the compound.

  • Lead Optimization: Synthesizing analogs of the parent compound to improve potency (lower IC₅₀) and selectivity (increase SI) through structure-activity relationship (SAR) studies.

  • In Vivo Efficacy Studies: Evaluating the optimized lead compounds in xenograft models of cancer to determine if the in vitro cytotoxicity translates to tumor growth inhibition in a living organism.

This structured approach ensures that the initial evaluation is comprehensive, providing the critical data necessary to make an informed decision on advancing a promising new chemical entity toward preclinical development.

References

  • Gomathy, M., et al. (2021). A Review on in-vitro Methods for Screening of Anticancer Drugs. International Journal of Health and Biological Sciences.
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  • Lievendag, W. J., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Anti-cancer drugs, 9(6), 495-502. [Link]

  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • BioMed Research Publishers. (2024). Novel quinazoline derivatives: key pharmacological activities. [Link]

  • Patel, H., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Semantic Scholar. [Link]

  • Khan, I., et al. (2024). A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. Archiv der Pharmazie, 357(8), e2400057. [Link]

  • Patel, H., et al. (2023). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Alam, M. A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 27(21), 7331. [Link]

  • Williams, L. R., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17726-17735. [Link]

  • Li, Y., et al. (2020). In Vitro and In Vivo Models for Evaluating the Oral Toxicity of Nanomedicines. Pharmaceutics, 12(10), 954. [Link]

  • InVivo Biosystems. (2022). Toxicity Screening: A New Generation Of Models. [Link]

  • IT Medical Team. (2023). Pharmacological screening: The drug discovery. [Link]

  • Sim, S. M. (2021). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. F1000Research, 10, 98. [Link]

  • Labtoo. (n.d.). Toxicity - In vivo models. [Link]

  • Chem Help ASAP. (2023). in vivo general toxicology studies [Video]. YouTube. [Link]

  • Cai, A., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8566. [Link]

  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249. [Link]

  • Chilin, A., et al. (2021). 2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design. RSC Advances, 11(52), 32909-32929. [Link]

  • Collins, I., et al. (2012). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 3(8), 959-965. [Link]

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Methodological & Application

analytical methods for 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Analytical Methods for 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Abstract

This comprehensive application note provides detailed analytical methodologies for the characterization and quantification of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS: 54197-66-9). As a critical intermediate and potential impurity in the synthesis of the antiplatelet drug Cilostazol, robust and reliable analytical methods are paramount for quality control and regulatory compliance in pharmaceutical development.[1][2] This guide details protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation, and various spectroscopic techniques (NMR, FT-IR, UV-Vis) for comprehensive characterization. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems, grounded in established scientific principles.

A Note on Nomenclature: The topic requested analysis of "6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one". However, the compound commonly associated with this structure and its primary role as a Cilostazol intermediate is 6-Hydroxy-3,4-dihydroquinolin -2(1H)-one (CAS: 54197-66-9).[3] This document pertains to the quinolinone structure, which is of significant pharmaceutical interest.

Introduction and Physicochemical Properties

6-Hydroxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that serves as a cornerstone in the synthetic pathway of Cilostazol, a medication used to treat symptoms of intermittent claudication.[2] Its purity directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Therefore, precise analytical control is essential throughout the manufacturing process.

The analytical challenge lies in accurately quantifying the main compound while also detecting and identifying any related impurities. The methods outlined herein are designed to be specific, sensitive, and robust for use in research, development, and quality control laboratories.

Table 1: Physicochemical Properties of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one
PropertyValueSource
Chemical Name 6-hydroxy-3,4-dihydro-1H-quinolin-2-one[3]
CAS Number 54197-66-9[3][4]
Molecular Formula C₉H₉NO₂[3][4]
Molecular Weight 163.17 g/mol [3][4]
Appearance White to off-white crystalline powder[5]
Melting Point ~238 °C[5]
Solubility Soluble in DMSO and methanol; sparingly soluble in water.General Knowledge

Chromatographic Methods of Analysis

Chromatographic techniques are the gold standard for purity determination and quantification due to their high resolving power.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC with UV detection is the primary method for assessing the purity of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one and for performing quantitative assays. A reversed-phase method is ideal, as the compound possesses moderate polarity suitable for retention on a C18 stationary phase.

Causality Behind Method Choices:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds like the target analyte.

  • Mobile Phase: A gradient of acetonitrile (ACN) and water (buffered with formic acid) is used. The formic acid ensures the phenolic hydroxyl and amide groups are protonated, leading to sharper, more symmetrical peaks. The gradient elution allows for the separation of impurities with a wide range of polarities.

  • Detection: The chromophore of the quinolinone ring system allows for sensitive detection using UV spectrophotometry. A wavelength of 254 nm is commonly chosen as it provides a good response for many aromatic compounds.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    20.0 40 60
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

  • Standard Preparation: Accurately weigh 10 mg of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one reference standard and dissolve in 100 mL of a 50:50 mixture of water and acetonitrile to obtain a 100 µg/mL solution.

  • Sample Preparation: Prepare the sample solution at a similar concentration using the same diluent.

  • Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percent of the main peak. The assay is determined by comparing the peak area of the sample to that of the reference standard. A patent for a related process confirms the use of HPLC for purity analysis, underscoring its industry acceptance.[6]

Workflow for HPLC-UV Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_std Weigh & Dissolve Reference Standard autosampler Autosampler Injection (10 µL) prep_std->autosampler prep_smp Weigh & Dissolve Test Sample prep_smp->autosampler pump Gradient Pump (A: H₂O+FA, B: ACN+FA) column C18 Column (30 °C) pump->column detector UV Detector (254 nm) column->detector chromatogram Generate Chromatogram detector->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Area % Purity integration->calculation

Caption: Workflow for HPLC-UV Purity Determination.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the definitive identification of the main compound and the structural elucidation of unknown impurities. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. The use of LC-MS for characterizing related quinolinone and quinazolinone derivatives is well-documented.[1][7]

Causality Behind Method Choices:

  • Ionization: Electrospray Ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar, thermally labile molecules, minimizing fragmentation in the source. Both positive ([M+H]⁺) and negative ([M-H]⁻) modes can be used, with positive mode often providing a stronger signal for nitrogen-containing compounds.

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements, enabling the determination of elemental composition. A standard quadrupole can be used for unit mass resolution.

Experimental Protocol: LC-MS Analysis

  • LC System: Use the same HPLC conditions as described in Section 2.1.

  • Mass Spectrometer: ESI source coupled to a TOF, Orbitrap, or Quadrupole mass analyzer.

  • Ionization Mode: ESI Positive and Negative.

  • Capillary Voltage: +3.5 kV (Positive), -3.0 kV (Negative).

  • Gas Temperature: 325 °C.

  • Nebulizer Pressure: 40 psi.

  • Scan Range: m/z 50 - 500.

  • Data Analysis:

    • Confirm the identity of the main peak by extracting the ion chromatogram for its expected mass.

    • Expected Ion (Positive Mode): [C₉H₉NO₂ + H]⁺ = m/z 164.06.

    • Expected Ion (Negative Mode): [C₉H₉NO₂ - H]⁻ = m/z 162.05.

    • Analyze the mass spectra of minor peaks to propose structures for potential impurities.

Spectroscopic Characterization

Spectroscopic methods provide orthogonal data for structural confirmation, complementing the chromatographic results. The synthesis and characterization of this compound using these techniques have been previously reported.[1]

Table 2: Summary of Spectroscopic Data
TechniqueParameterExpected ObservationRationale
¹H NMR Chemical Shift (δ)Aromatic protons (6.5-7.5 ppm), Aliphatic protons (-CH₂CH₂-) (2.5-3.5 ppm), N-H (8-9 ppm), O-H (9-10 ppm)The chemical environment of each proton determines its resonance frequency.[8][9]
¹³C NMR Chemical Shift (δ)Carbonyl C=O (~170 ppm), Aromatic carbons (110-155 ppm), Aliphatic carbons (20-40 ppm)Provides information on the carbon skeleton of the molecule.[9]
FT-IR Wavenumber (cm⁻¹)3200-3400 (O-H stretch), 3100-3200 (N-H stretch), 1650-1680 (C=O amide stretch), 1500-1600 (C=C aromatic stretch)Functional groups absorb infrared radiation at characteristic frequencies.[3][9]
UV-Vis λmax~230 nm, ~280 nmElectronic transitions within the conjugated aromatic system.[9][10]

Experimental Protocol: Spectroscopic Analysis

  • NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.[7]

  • FT-IR: Acquire the spectrum using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[3]

  • UV-Vis: Dissolve the sample in a UV-transparent solvent like ethanol or methanol and record the absorbance spectrum from 200 to 400 nm.[10]

Overall Analytical Strategy

A robust quality assessment of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one involves a multi-faceted approach. The initial identification is performed using spectroscopic methods, while routine purity testing and quantification rely on a validated HPLC method. LC-MS is employed for troubleshooting, impurity identification, and method development.

Overall_Strategy cluster_initial Initial Characterization cluster_routine Routine QC Testing cluster_investigation Investigation & Development nmr NMR (¹H, ¹³C) struct_confirm Structure Confirmed nmr->struct_confirm ftir FT-IR ftir->struct_confirm uv UV-Vis uv->struct_confirm ms LC-MS (Accurate Mass) ms->struct_confirm hplc_purity HPLC-UV (Purity) hplc_assay HPLC-UV (Assay vs. Standard) hplc_purity->hplc_assay lcms_impurity LC-MS/MS (Impurity ID) hplc_purity->lcms_impurity OOS Result? report Certificate of Analysis hplc_assay->report raw_material Raw Material Sample raw_material->nmr Identity raw_material->ftir Identity raw_material->uv Identity raw_material->ms Identity struct_confirm->hplc_purity Release for QC

Caption: Comprehensive Analytical Strategy Workflow.

Conclusion

The analytical methods presented in this application note provide a robust framework for the comprehensive analysis of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one. The combination of high-resolution chromatography (HPLC) for quantitative purposes and spectroscopic techniques (LC-MS, NMR, FT-IR) for structural confirmation ensures the identity, purity, and quality of this pharmaceutically important compound. Adherence to these protocols will support researchers, scientists, and drug development professionals in maintaining stringent quality control throughout the pharmaceutical manufacturing process.

References

  • ChemicalBook. (n.d.). 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis.
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  • Jain, P., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. International Journal of Pharmaceutical Sciences and Research.
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  • Lee, J. H., et al. (2022). Actinoquinazolinone, a New Quinazolinone Derivative from a Marine Bacterium Streptomyces sp. CNQ-617, Suppresses the Motility of Gastric Cancer Cells. PMC - NIH.
  • Wolfe Labs. (n.d.). 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Standard).
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Application Notes and Protocols: A Strategic Pharmacological Screening Cascade for 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure

The quinazolinone core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This versatility has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[1][2][3] The specific scaffold, 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one, offers a unique combination of hydrogen bonding capabilities and aromatic features, making its derivatives prime candidates for novel therapeutic agents.

This guide provides a comprehensive, field-proven framework for the pharmacological screening of novel this compound derivatives. Moving beyond a simple checklist of procedures, we present a logical, tiered screening cascade. This strategic approach is designed to efficiently identify bioactive compounds, elucidate their mechanisms of action, and provide a robust data package for further drug development. The protocols herein are structured to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental choice.

The Screening Cascade: A Strategy for Efficient Discovery

A tiered or cascaded screening approach is fundamental to modern drug discovery. It maximizes efficiency by using broad, high-throughput assays initially to filter large numbers of compounds, followed by more complex, resource-intensive assays to characterize the most promising "hits." This strategy ensures that research efforts are focused on derivatives with the highest potential.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & MOA Elucidation cluster_2 Phase 3: Advanced Characterization Primary Initial Library of Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay vs. Cancer Cell Panel) Primary->Cytotoxicity All Compounds Anticancer Anticancer MOA - Kinase Inhibition - Tubulin Polymerization - Cell Cycle / Apoptosis Cytotoxicity->Anticancer Active Hits (Low IC50) Antidiabetic Antidiabetic Potential (α-Glucosidase Inhibition) Cytotoxicity->Antidiabetic Inactive or Weak Hits Antioxidant Antioxidant Activity (DPPH / ABTS Assays) Cytotoxicity->Antioxidant All Hits (Parallel Screen) Inactive Inactive / Deprioritized Cytotoxicity->Inactive Inactive Hits (High IC50) GPCR GPCR Target Validation (cAMP, Ca2+, β-Arrestin Assays) Anticancer->GPCR If MOA Unclear

Caption: Overall pharmacological screening cascade for quinazolinone derivatives.

Part 1: Primary Screening - Identifying Bioactive Compounds

The initial goal is to cast a wide net to identify which derivatives possess significant biological activity. Given that anticancer activity is a hallmark of the quinazolinone class, a cytotoxicity screen against a panel of human cancer cell lines is the most logical and informative starting point.[2][4][5][6]

Protocol 1: MTT Cell Viability Assay

Scientific Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[7]

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a non-cancerous control (e.g., AG01523 human fibroblasts[4]).

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[9]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom plates.

  • Multi-channel pipette and a microplate spectrophotometer.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Formation: Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple precipitate.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.[10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure a homogenous solution. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation:

Compound IDMCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)AG01523 IC50 (µM)
QZ-H-0015.27.812.1> 50
QZ-H-002> 50> 50> 50> 50
Doxorubicin0.10.080.150.5

Part 2: Secondary Screening - Elucidating Mechanism of Action (MOA)

Hits from the primary screen (compounds with low micromolar or better IC50 values) should advance to secondary assays to determine their MOA. Based on the extensive literature on quinazolinones, the most probable mechanisms are related to enzyme inhibition or disruption of core cellular processes.[6][11][12]

Secondary_Screening cluster_0 Biochemical Assays (Cell-Free) cluster_1 Cell-Based Assays Hit Active Hit from Primary Screen Kinase Kinase Panel Screen (e.g., ADP-Glo™) Hit->Kinase Tubulin Tubulin Polymerization Assay Hit->Tubulin Glucosidase α-Glucosidase Inhibition Assay Hit->Glucosidase CellCycle Cell Cycle Analysis (Flow Cytometry, PI Staining) Hit->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry, Annexin V/PI) Hit->Apoptosis Kinase->CellCycle Confirms cellular effect Tubulin->CellCycle Confirms cellular effect CellCycle->Apoptosis Links arrest to cell death

Caption: Decision workflow for secondary screening of active hits.

A. Anticancer MOA Investigation

Scientific Rationale: Protein kinases are critical nodes in signaling pathways that control cell growth, proliferation, and survival.[13] Their dysregulation is a common driver of cancer, making them prime therapeutic targets.[14] Many quinazolinone derivatives function as ATP-competitive kinase inhibitors.[12][15] The ADP-Glo™ assay is a universal method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[16]

Methodology Outline:

  • Kinase Reaction: Incubate the target kinase (e.g., EGFR, VEGFR-2), its specific substrate, and ATP with varying concentrations of the quinazolinone derivative.

  • Terminate & Deplete ATP: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. This step is crucial to prevent interference in the next stage.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains an enzyme that converts the ADP produced by the kinase back into ATP.

  • Luminescence Detection: The newly synthesized ATP is used by a luciferase/luciferin pair to generate a light signal that is directly proportional to the amount of ADP produced, and thus to the kinase activity.

  • Data Analysis: The reduction in luminescence in the presence of the compound indicates inhibition. Calculate IC50 values.

Controls:

  • No-enzyme control: Measures background signal.

  • Vehicle control: Represents 100% kinase activity.

  • Positive control inhibitor: (e.g., Erlotinib for EGFR) validates the assay.[12]

Scientific Rationale: Cytotoxic agents often kill cancer cells by disrupting the cell division cycle. For example, compounds that inhibit tubulin polymerization typically cause cells to arrest in the G2/M phase.[6] Analyzing the DNA content of a cell population using a fluorescent dye like propidium iodide (PI) allows for the quantification of cells in each phase (G0/G1, S, G2/M).

Step-by-Step Methodology:

  • Treatment: Seed and treat cells with the quinazolinone derivative at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting: Collect both adherent and floating cells to ensure apoptotic cells are included.

  • Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the membrane.

  • Staining: Treat the cells with RNase A to remove RNA, then stain the DNA with a PI solution.

  • Acquisition: Analyze the stained cells using a flow cytometer.

  • Analysis: Deconvolute the resulting DNA histograms to determine the percentage of cells in G0/G1, S, and G2/M phases. A significant accumulation in one phase compared to the vehicle control indicates cell cycle arrest.

B. Antidiabetic Potential Investigation

Scientific Rationale: α-Glucosidase is an enzyme in the small intestine responsible for breaking down complex carbohydrates into absorbable glucose.[17] Inhibiting this enzyme can slow glucose absorption, thereby reducing postprandial hyperglycemia, a key strategy in managing type 2 diabetes.[18] This assay measures the inhibition of α-glucosidase by monitoring the cleavage of a chromogenic substrate.

Step-by-Step Methodology: [19][20]

  • Preparation: In a 96-well plate, add 20 µL of the quinazolinone derivative at various concentrations.

  • Enzyme Addition: Add 20 µL of α-glucosidase solution (from Saccharomyces cerevisiae) and incubate at 37°C for 5 minutes.

  • Substrate Addition: Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) solution.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Termination: Stop the reaction by adding 50 µL of 1 M sodium carbonate (Na₂CO₃). The stop solution also raises the pH, maximizing the color of the p-nitrophenol product.

  • Measurement: Read the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value. Use Acarbose as a positive control.[20]

C. Antioxidant Activity Screening

Scientific Rationale: Oxidative stress contributes to numerous pathologies. The DPPH and ABTS assays are complementary methods to evaluate the free radical scavenging ability of a compound.[21][22] DPPH is a stable free radical that is reduced by an antioxidant, causing a color change from violet to yellow.[23] The ABTS radical cation is generated by oxidation and is reduced by antioxidants, causing a loss of its blue-green color.[24] Using both assays is recommended as the ABTS radical is soluble in both aqueous and organic media, whereas DPPH is only soluble in organic media.[24][25]

Methodology Outline (DPPH): [24]

  • Add 50 µL of the test compound to 150 µL of a 0.1 mM methanolic solution of DPPH in a 96-well plate.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the decrease in absorbance at ~517 nm.

  • Calculate the scavenging activity and determine the IC50. Trolox or Ascorbic Acid should be used as a positive control.

Part 3: Advanced Characterization - GPCR Signaling

If a compound is bioactive but its MOA does not fall into the common categories above, or if its structure suggests it, exploring GPCR modulation is a valid next step. GPCRs are the largest family of cell surface receptors and therapeutic targets.[26]

GPCR_Signaling Ligand Quinazolinone Derivative GPCR GPCR Ligand->GPCR Binds G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cell_Response Cellular Response Second_Messenger->Cell_Response Triggers

Caption: A generalized G-protein coupled receptor (GPCR) signaling pathway.

Rationale for GPCR Screening: Many physiological processes, such as blood pressure regulation (a known area for quinazolinone activity), are controlled by GPCRs.[2] Validated cell-based assays can rapidly determine if a compound acts as an agonist or antagonist at a specific GPCR.

Common GPCR Assays:

  • cAMP Assays: For GPCRs coupled to Gs or Gi proteins, changes in intracellular cyclic AMP levels can be measured using luminescence or FRET-based biosensors.[27]

  • Calcium Mobilization Assays: For Gq-coupled receptors, activation leads to an increase in intracellular calcium, which can be detected using calcium-sensitive fluorescent dyes.[27]

  • β-Arrestin Recruitment Assays: This is a nearly universal signaling event for most GPCRs and can be used when the specific G-protein pathway is unknown. The recruitment of β-arrestin to the activated receptor is measured, often using enzyme complementation or BRET assays.[28][29]

Conclusion

The pharmacological screening of novel this compound derivatives requires a systematic and scientifically rigorous approach. The tiered cascade presented in this guide, beginning with broad cytotoxicity screening and progressing to specific mechanistic assays, provides a robust framework for identifying and characterizing promising new chemical entities. By understanding the causality behind each protocol and employing appropriate controls, researchers can generate high-quality, reproducible data that will confidently guide hit-to-lead and lead optimization efforts in the drug discovery pipeline.

References

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Application Notes & Protocols: High-Throughput Screening Assays for 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Analogs derived from 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one represent a promising chemical space for the discovery of novel modulators of key biological targets. High-Throughput Screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify starting points for therapeutic development.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, execution, and validation of robust HTS assays tailored for the screening of this compound analog libraries. We present detailed, field-proven protocols for both biochemical and cell-based assays targeting common quinazolinone-sensitive pathways, such as protein kinases and cell proliferation, thereby empowering the efficient identification of potent and selective lead compounds.

Foundational Strategy: Selecting the Appropriate HTS Assay

The initial and most critical decision in any screening campaign is the choice between a biochemical (target-based) and a cell-based (phenotypic) assay.[5][6] This choice is dictated by the program's goals, the understanding of the target biology, and the desired information from the primary screen.

  • Biochemical Assays: These assays are designed to measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor.[7][8] They offer high precision and a clear, direct measure of target engagement (e.g., enzyme inhibition). This approach is ideal when a specific molecular target is validated and is the primary hypothesis for therapeutic intervention.[9]

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process or pathway within a living cell.[10] They provide more physiologically relevant data, as they account for cell permeability, off-target effects, and general cytotoxicity from the outset.[6][10] Phenotypic screens are particularly powerful when the molecular target is unknown or when modulating a complex pathway is the goal.

The following decision workflow illustrates the logical path for selecting an appropriate assay strategy for your quinazolinone analog library.

G cluster_0 Assay Selection Workflow cluster_1 Biochemical Assay Examples cluster_2 Cell-Based Assay Examples start Program Goal: Screen Quinazolinone Library decision1 Is a specific molecular target known and validated? start->decision1 biochem Pursue Biochemical (Target-Based) Assay decision1->biochem  Yes cellbased Pursue Cell-Based (Phenotypic) Assay decision1->cellbased  No / Pathway Focus kinase_assay Kinase Inhibition Assay (e.g., AlphaLISA, TR-FRET) biochem->kinase_assay binding_assay Tubulin Binding Assay (e.g., Fluorescence Polarization) biochem->binding_assay viability_assay Antiproliferative Assay (e.g., Cell Viability) cellbased->viability_assay pathway_assay Pathway Modulation Assay (e.g., GPCR Second Messenger) cellbased->pathway_assay

Caption: Logical workflow for selecting an HTS assay strategy.

Biochemical HTS Protocols: Direct Target Interrogation

Biochemical assays provide a clean and direct measure of a compound's effect on its molecular target. Quinazolinone derivatives are well-documented inhibitors of protein kinases and can also interfere with protein-protein interactions like tubulin polymerization.[11][12]

Protocol: AlphaLISA Assay for Protein Kinase Inhibition

Principle of the Assay: The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a highly sensitive, bead-based technology ideal for HTS.[13][14] In this kinase assay format, a biotinylated substrate peptide and a phosphorylation-specific antibody are used. One is captured by a Streptavidin-coated "Donor" bead, and the other by a Protein A-conjugated "Acceptor" bead. When the kinase phosphorylates the substrate, the antibody binds, bringing the beads into proximity (<200 nm). Excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent emission at 615 nm.[15][16] Inhibitors prevent this reaction, leading to a loss of signal.

Caption: Principle of the AlphaLISA kinase inhibition assay.

Detailed Protocol (384-well format):

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each quinazolinone analog from the library into the assay plate wells (e.g., Greiner 384-well low-volume, white). For controls, dispense 50 nL of DMSO (negative control) and a known kinase inhibitor like Gefitinib (positive control) at a high concentration (e.g., 10 µM).[17]

  • Enzyme & Substrate Addition: Prepare a 2X enzyme/substrate solution in kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dispense 5 µL of this solution into each well.

  • Reaction Initiation: Prepare a 2X ATP solution in kinase assay buffer. Add 5 µL to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.[18]

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Prepare the AlphaLISA Acceptor bead/antibody mix and Streptavidin Donor bead mix in AlphaLISA detection buffer according to the manufacturer's protocol (e.g., PerkinElmer). Add 10 µL of the detection mix to each well.

  • Final Incubation: Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader (e.g., Revvity EnVision).

Example Data Presentation:

Compound IDConc. (µM)Raw Signal% InhibitionIC₅₀ (µM)
DMSO-250,0000%-
Gefitinib105,000100%0.015
Analog-0011012,50095%0.09
Analog-00210245,0002%> 50
Analog-0031080,00069%3.2
Protocol: Fluorescence Polarization (FP) Assay for Tubulin Polymerization Inhibition

Principle of the Assay: This assay measures the competitive binding of test compounds to the colchicine-binding site on tubulin, a known target for some quinazolinone derivatives.[11] Fluorescence Polarization (FP) is based on the principle that a small, fluorescently-labeled molecule (tracer) rotates rapidly in solution, depolarizing emitted light when excited with polarized light.[19][20] When this tracer binds to a large protein like tubulin, its rotation slows dramatically, and the emitted light remains polarized.[21] An inhibitor that competes for the same binding site will displace the tracer, causing a decrease in polarization.[22]

G Fluorescence Polarization Competition Assay Principle cluster_0 Low Polarization (Free Tracer) cluster_1 High Polarization (Bound Tracer) cluster_2 Low Polarization (Inhibitor Competition) tracer1 Tracer depolarized_light1 Depolarized Emission tracer1->depolarized_light1 Rapid Rotation polarized_light1 Polarized Light polarized_light1->tracer1 Excites tubulin1 Tubulin tracer2 Tracer polarized_light_out Polarized Emission tubulin1->polarized_light_out Slow Rotation polarized_light2 Polarized Light polarized_light2->tubulin1 Excites tubulin2 Tubulin inhibitor Inhibitor tracer3 Tracer depolarized_light3 Depolarized Emission tracer3->depolarized_light3 Rapid Rotation polarized_light3 Polarized Light polarized_light3->tracer3 Excites

Caption: Principle of the FP competition assay for tubulin binding.

Detailed Protocol (384-well format):

  • Reagent Preparation:

    • Tracer: Use a fluorescently-labeled colchicine analog (e.g., BODIPY-FL colchicine) at a concentration determined during assay development (typically low nM range).[23]

    • Tubulin: Use purified tubulin protein at a concentration that gives a robust signal window (typically 50-80% of maximal binding).

    • Assay Buffer: General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10 µM GTP).

  • Compound Plating: Dispense 50 nL of quinazolinone analogs and controls (DMSO, unlabeled colchicine) into a black, low-volume 384-well assay plate.

  • Tubulin/Tracer Addition: Prepare a 2X solution of the tubulin/tracer pre-mix in assay buffer. Dispense 10 µL into each well.

  • Incubation: Seal the plate, protect from light, and incubate for 30 minutes at room temperature to reach binding equilibrium.

  • Data Acquisition: Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence emission. The instrument software will calculate the polarization in millipolarization units (mP).

Example Data Presentation:

Compound IDConc. (µM)mP Value% DisplacementKᵢ (µM)
Free Tracer-45--
+ Tubulin-2800%-
Colchicine105098%0.8
Analog-0041015055%9.1
Analog-005102752%> 50

Cell-Based HTS Protocols: Assessing Phenotypic Effects

Cell-based assays are indispensable for evaluating a compound's activity in a more biologically relevant context, providing insights into cell permeability, metabolism, and overall cellular impact.[10][24]

Protocol: Luminescent Cell Viability Assay

Principle of the Assay: This assay quantifies the number of viable cells in culture based on the amount of ATP present, which is a key indicator of metabolic activity.[10] A reagent containing a thermostable luciferase and its substrate is added to the cells. In the presence of ATP from viable cells, the luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the number of living cells. A decrease in signal indicates either cytotoxic or cytostatic effects of the compound.

Detailed Protocol (384-well format):

  • Cell Seeding: Using a multichannel dispenser, seed a human cancer cell line (e.g., A549 lung carcinoma, known to be sensitive to some quinazolinones[11]) into clear-bottom, white-walled 384-well plates at a pre-optimized density (e.g., 1,000 cells/well in 40 µL of media).

  • Incubation: Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Addition: Add 10 µL of 5X concentrated quinazolinone analogs to the cell plates for a final screening concentration of 10 µM. Include DMSO (negative control) and a potent cytotoxic agent like Staurosporine (positive control).

  • Incubation: Return plates to the incubator for 72 hours.

  • Detection: Equilibrate the assay plate and the detection reagent (e.g., Promega CellTiter-Glo®) to room temperature. Add 25 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then let it incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a standard plate reader.

Example Data Presentation:

Compound IDConc. (µM)Raw Luminescence% ViabilityGI₅₀ (µM)
DMSO-850,000100%-
Staurosporine115,0001.8%0.005
Analog-0061025,0002.9%0.75
Analog-00710845,00099.4%> 50

HTS Assay Validation and Quality Control

The trustworthiness of HTS data hinges on rigorous assay validation.[25] Before initiating a full-scale screen, the assay must be optimized and validated to ensure it is robust, reproducible, and suitable for automation.[26][27]

Causality and Importance: Assay validation is not merely a quality check; it is a self-validating system that establishes the statistical confidence in your results.[28] Without it, one cannot reliably distinguish true "hits" from the inherent noise of the assay, leading to wasted resources on false positives or missed opportunities from false negatives.

Key Validation Parameters:

ParameterFormulaAcceptable CriterionRationale
Signal-to-Background (S/B) Mean(High Signal) / Mean(Low Signal)> 5 (Biochem)> 3 (Cell)Ensures the specific signal is distinguishable from the assay's background noise.
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100< 15%Measures the relative variability of the data; low %CV indicates high precision and reproducibility.[27]
Z-Prime Factor (Z') 1 - [ (3 * (SDHigh + SDLow)) / |MeanHigh - MeanLow| ]≥ 0.5A robust statistical measure of assay quality, combining signal window and data variation. A Z' ≥ 0.5 indicates an excellent assay for HTS.[16][28]

Validation Protocol (Plate Uniformity Study):

  • Prepare three 384-well plates.

  • In each plate, fill half the wells (e.g., columns 1-12) with the high-signal control (e.g., DMSO for an inhibition assay) and the other half (columns 13-24) with the low-signal control (e.g., a potent inhibitor).

  • Run the assay according to the established protocol.

  • Calculate the S/B, %CV for both high and low controls, and the overall Z' factor for each plate.

  • The assay is considered validated if all parameters meet the acceptance criteria across all three plates, demonstrating day-to-day reproducibility.[26]

Conclusion

The protocols and strategies outlined in this document provide a robust framework for the high-throughput screening of this compound analog libraries. By carefully selecting between biochemical and cell-based approaches, meticulously executing the detailed protocols, and rigorously validating assay performance, researchers can confidently and efficiently identify novel bioactive compounds. These initial hits serve as the crucial starting point for subsequent hit-to-lead optimization campaigns, ultimately accelerating the journey of drug discovery and development.

References

  • Macia, E., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today. Available at: [Link]

  • Zhang, R. & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Xing, G., et al. (2014). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology. Available at: [Link]

  • Wootten, D., et al. (2018). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. Available at: [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Available at: [Link]

  • Mo, J., et al. (2014). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. Methods in Molecular Biology. Available at: [Link]

  • Jiang, B., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals. Available at: [Link]

  • Al-Ostath, O.A., et al. (2025). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. Expert Opinion on Drug Discovery. Available at: [Link]

  • Al-Suhaimi, K.S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules. Available at: [Link]

  • Eglen, R.M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. Current Chemical Genomics. Available at: [Link]

  • Agilent Technologies. (2021). High-Throughput GPCR Assay Development. Application Note. Available at: [Link]

  • Macia, E., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Request PDF on ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]

  • Study on quinazolinone derivative and their pharmacological actions. (2024). International Journal of Science and Research. Available at: [Link]

  • Fang, Y. (2006). Comparison of Various Cell-Based Assays for GPCR Screening. ResearchGate. Available at: [Link]

  • Klink, T.A. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Application Note. Available at: [Link]

  • Ho, C.T.S., et al. (2015). Cell-Based Assays in High-Throughput Screening for Drug Discovery. International Journal of Molecular Sciences. Available at: [Link]

  • Mondal, G., et al. (2018). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferase. IU Indianapolis ScholarWorks. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Available at: [Link]

  • Jameson, D.M. & Croney, J.C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • D'Andrea, G.H., et al. (2005). Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors. Antiviral Research. Available at: [Link]

  • Coussens, N.P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Available at: [Link]

  • Clark, K.A., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Chemical Biology. Available at: [Link]

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Available at: [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link]

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  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. Available at: [Link]

  • Iversen, P.W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. Available at: [Link]

  • The Harmonized Tariff Schedule: Beyond the General Rules of Interpretation. (n.d.). CBP. Available at: [Link]

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  • U.S. Food and Drug Administration. (2018). Results of FDA study support development of high throughput sequencing for viral safety evaluation of biologic materials. Available at: [Link]

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Sources

Application Notes and Protocols for Hydroxylated Heterocyclic Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Nomenclature Clarification

Researchers in pharmaceutical development frequently encounter heterocyclic scaffolds that serve as foundational building blocks for a wide array of therapeutic agents. The quinazolinone and quinolinone cores are paramount among these, offering versatile platforms for drug design. This guide focuses on the application of hydroxylated derivatives of these scaffolds as key pharmaceutical intermediates.

A critical point of clarification is necessary at the outset. The specific compound, 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one , is not widely documented in publicly available scientific literature or patents as a common pharmaceutical intermediate. There appears to be a significant nomenclature overlap and potential confusion with a structurally similar and industrially crucial compound: 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 54197-66-9). The latter is a well-established, pivotal intermediate in the synthesis of the antiplatelet and vasodilating agent, Cilostazol.[1][2]

This document will therefore proceed with a dual focus:

  • Part A will provide a detailed, in-depth guide on the primary, well-documented application of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one as the key intermediate for Cilostazol.

  • Part B will discuss the broader context of the quinazolinone scaffold, particularly hydroxylated derivatives like 6-Hydroxyquinazolin-4(3H)-one, and their established roles in medicinal chemistry, providing a valuable resource for researchers exploring this chemical space.

Part A: 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one in the Synthesis of Cilostazol

Scientific Rationale and Importance

6-Hydroxy-3,4-dihydroquinolin-2(1H)-one, hereafter referred to as 6-HQ, is the central molecular framework upon which Cilostazol is built. Its phenolic hydroxyl group at the 6-position provides a reactive handle for etherification, which is the key bond-forming step in the final stage of Cilostazol synthesis. The dihydroquinolinone core is essential for the molecule's ultimate biological activity as a phosphodiesterase III (PDE3) inhibitor.[2] The efficiency of the 6-HQ synthesis and its subsequent alkylation are critical factors in the commercial viability of Cilostazol production.

Synthesis of the Intermediate: 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one

The most prevalent and industrially scalable synthesis of 6-HQ involves an intramolecular Friedel-Crafts alkylation of N-(4-methoxyphenyl)-3-chloropropionamide.[3][4] This reaction achieves both cyclization to form the heterocyclic ring and demethylation of the methoxy group to yield the desired phenol in a single pot.

This protocol describes a robust, high-yield synthesis of 6-HQ from N-(4-methoxyphenyl)-3-chloropropionamide. The causality behind this one-pot reaction lies in the use of a strong Lewis acid, typically aluminum chloride (AlCl₃), which catalyzes the intramolecular alkylation and also facilitates the cleavage of the methyl ether.[3][5] High temperatures are required to overcome the activation energy for both processes.

Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide

  • In a suitable reaction vessel, dissolve p-Anisidine (1.0 eq.) and a mild base such as sodium bicarbonate (1.2 eq.) in a solvent like toluene.[4]

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq.) in toluene to the mixture, maintaining the temperature below 50°C.

  • After the addition is complete, heat the mixture to approximately 60°C for 1-2 hours until the reaction is complete (monitor by TLC).

  • Cool the mixture, wash with water to remove salts, and isolate the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields pure N-(4-methoxyphenyl)-3-chloropropionamide.

Step 2: Synthesis of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one

  • Charge a reactor with N-(4-methoxyphenyl)-3-chloropropionamide (1.0 eq.) and a high-boiling solvent such as dimethyl sulfoxide (DMSO).[5]

  • Carefully add aluminum chloride (AlCl₃, 4.0 eq.) in portions to manage the initial exotherm.

  • Heat the reaction mixture to 150-160°C and maintain for 1-2 hours. The high concentration of reagents drives the reaction to completion efficiently.[3][5]

  • After completion (monitor by TLC), cool the mixture to below 60°C.

  • Perform a controlled quench by slowly pouring the reaction mixture into a vessel containing ice water to decompose the aluminum complexes. Caution: This process can release HCl gas and should be performed in a well-ventilated fume hood.[2]

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • Recrystallization from ethanol yields 6-HQ as an off-white solid with high purity.[5]

Data Presentation: Synthesis of 6-HQ

ParameterStep 1: AcylationStep 2: Cyclization/Demethylation
Key Reagents p-Anisidine, 3-Chloropropionyl ChlorideN-(4-methoxyphenyl)-3-chloropropionamide, AlCl₃
Solvent TolueneDMSO
Temperature < 60°C150-160°C
Reaction Time 1-2 hours1-2 hours
Typical Yield >95%[4]~85-90%[3][5]
Purity (Post-Recrystallization) >99%>99%

Visualization: 6-HQ Synthesis Workflow

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization & Demethylation pAnisidine p-Anisidine acylation Acylation (Toluene, NaHCO3) pAnisidine->acylation propionylCl 3-Chloropropionyl Chloride propionylCl->acylation MCPA N-(4-methoxyphenyl)-3- chloropropionamide acylation->MCPA cyclization Friedel-Crafts Alkylation & Demethylation (DMSO, 150-160°C) MCPA->cyclization AlCl3 AlCl3 (Lewis Acid) AlCl3->cyclization HQ 6-Hydroxy-3,4-dihydro- quinolin-2(1H)-one (6-HQ) cyclization->HQ

Caption: Workflow for the two-step synthesis of 6-HQ.

Application Protocol: Synthesis of Cilostazol from 6-HQ

The phenolic hydroxyl of 6-HQ is alkylated with 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole in a Williamson ether synthesis. The choice of a strong base and an appropriate solvent is crucial for achieving a high yield.

  • To a reaction vessel, add 6-HQ (1.0 eq.), 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (1.1 eq.), and a base such as potassium carbonate (K₂CO₃, 2.5 eq.).[6]

  • Add a suitable solvent, such as aqueous ethanol (e.g., 67%).[6]

  • Heat the mixture to reflux (approximately 80-90°C) and maintain for 8-10 hours, monitoring the reaction progress by HPLC or TLC.

  • Upon completion, cool the reaction mixture. Add water to dissolve the inorganic salts.[6]

  • The product, Cilostazol, will precipitate from the cooled solution.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol to remove impurities.

  • Dry the product under reduced pressure to yield Cilostazol as a white crystalline solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Presentation: Cilostazol Synthesis

ParameterValue
Key Reagents 6-HQ, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, K₂CO₃
Solvent Aqueous Ethanol
Temperature Reflux
Reaction Time 8-10 hours
Typical Yield >90%[6]
Purity (Post-Recrystallization) >99.8%[6]

Visualization: Cilostazol Synthesis Workflow

G HQ 6-Hydroxy-3,4-dihydro- quinolin-2(1H)-one Alkylation Williamson Ether Synthesis (Aqueous Ethanol, Reflux) HQ->Alkylation Tetrazole 5-(4-chlorobutyl)-1- cyclohexyl-1H-tetrazole Tetrazole->Alkylation Base K2CO3 (Base) Base->Alkylation Cilostazol Cilostazol Alkylation->Cilostazol

Caption: Final alkylation step for the synthesis of Cilostazol.

Part B: The Quinazolinone Scaffold in Medicinal Chemistry

While the specific intermediate of the user's query is obscure, the broader family of quinazolinones represents a "privileged structure" in drug discovery, known for a vast range of pharmacological activities.[7][8]

General Synthesis and Significance

Quinazolinones, particularly the 4(3H)-isomers, are typically synthesized from anthranilic acid or its derivatives.[9] These compounds exhibit a wide spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[7][10][11]

Hydroxylated Quinazolinone Derivatives

The introduction of hydroxyl groups onto the quinazolinone scaffold can significantly modulate biological activity. For instance, studies on 2-phenylquinazolin-4(3H)-ones have shown that the presence and position of hydroxyl groups on the phenyl ring are critical for antioxidant and metal-chelating properties.[12] Derivatives with ortho- or meta-hydroxyl groups have also demonstrated enhanced antimicrobial activity.[7]

While a direct pharmaceutical application for This compound is not apparent from current literature, the established bioactivity of related hydroxylated quinazolinones suggests its potential as a scaffold for developing novel therapeutic agents. Researchers may find this structure to be a valuable starting point for library synthesis in the exploration of new anticancer or antimicrobial drugs.[7][13]

Section 3: Conclusion

This guide has addressed the application of hydroxylated heterocyclic intermediates in pharmaceutical synthesis. A significant clarification was made between the sparsely documented This compound and the industrially vital 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one . Detailed, field-proven protocols for the synthesis of the latter and its conversion to the drug Cilostazol have been provided. Furthermore, the broader significance of the quinazolinone scaffold has been discussed to provide a comprehensive context for researchers. This information should empower drug development professionals to navigate the synthesis of these important molecules and explore new therapeutic possibilities based on these versatile scaffolds.

References

  • Google Patents. (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. US6967209B2.
  • Al-Obaid, A. M., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]

  • Google Patents. (2001). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and n-(4-methoxyphenyl)-3-chloropropionamide. WO2001070697A1.
  • Google Patents. (2004). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. US20040034228A1.
  • Al-Suhaimi, E. A., et al. (2024). Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. PubMed. [Link]

  • Google Patents. (2020). Preparation method of cilostazol. CN107325078B.
  • Google Patents. (2021). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone. CN108383781B.
  • Bui, N. T., et al. (2022). Quinazolinone based hydroxamates as anti-inflammatory agents. CTU Journal of Innovation and Sustainable Development. [Link]

  • Google Patents. (2005). Highly pure cilostazol and an improved process for obtaining same. US20050222202A1.
  • S. L. College of Pharmacy. (2014). Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

  • MDPI. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Alkylation. [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. [Link]

  • Semantic Scholar. (2011). Some new quinazolin-4(3H)-one derivatives, synthesis and antitumor activity. [Link]

  • ACG Publications. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. [Link]

  • Royal Society of Chemistry. (2013). Recent Advances on 4(3H)-Quinazolinone Syntheses. [Link]

  • ResearchGate. (2021). Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. [Link]

  • National Center for Biotechnology Information. (2022). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. [Link]

Sources

development of cell-based assays for 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Development of Cell-Based Assays for 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of this compound

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects[1][2][3]. This compound is a member of this versatile family. While it is known as a key intermediate in the synthesis of the peripheral artery disease drug Cilostazol[4], its intrinsic biological activities remain largely unexplored.

These application notes provide a comprehensive, tiered strategy for the systematic evaluation of the biological activity of this compound using robust cell-based assays. The proposed workflow is designed to first screen for broad cytotoxic and anti-inflammatory effects, two of the most prominent activities of the quinazolinone class[1][5][6], and then to suggest pathways for more detailed mechanistic studies. The protocols are designed to be self-validating and are grounded in established methodologies to ensure data integrity and reproducibility.

Part 1: Foundational Screening - Assessing Cytotoxicity and Anti-inflammatory Potential

The initial phase of characterization involves a broad screening approach to identify the primary biological impact of the compound. We will focus on two key areas: antiproliferative effects against cancer cell lines and modulation of inflammatory responses in immune cells.

Assay 1: Antiproliferative Activity via MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone colorimetric assay for assessing cell metabolic activity. As such, it is a reliable indicator of cell viability and proliferation. This assay is frequently used to evaluate the cytotoxic potential of novel quinazolinone derivatives against various cancer cell lines[5][7].

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living cells.

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition node_seed Seed cells in 96-well plates node_adhere Allow cells to adhere (24h) node_seed->node_adhere node_treat Treat with serial dilutions of This compound node_adhere->node_treat node_incubate Incubate for 48-72h node_treat->node_incubate node_mtt Add MTT reagent node_incubate->node_mtt node_formazan Incubate (2-4h) for formazan formation node_mtt->node_formazan node_solubilize Solubilize formazan crystals (e.g., with DMSO) node_formazan->node_solubilize node_read Measure absorbance at 570 nm node_solubilize->node_read NO_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Griess Assay cluster_readout Data Acquisition node_seed Seed RAW 264.7 cells in 96-well plates node_adhere Allow cells to adhere (24h) node_seed->node_adhere node_pretreat Pre-treat with compound dilutions (1h) node_adhere->node_pretreat node_stimulate Stimulate with LPS (e.g., 1 µg/mL) node_pretreat->node_stimulate node_incubate Incubate for 24h node_stimulate->node_incubate node_supernatant Collect cell culture supernatant node_incubate->node_supernatant node_griess Mix supernatant with Griess Reagent node_supernatant->node_griess node_color Incubate for color development node_griess->node_color node_read Measure absorbance at 540 nm node_color->node_read

Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of DMEM and incubate for 24 hours.

  • Cytotoxicity Check: Before the main assay, perform a preliminary MTT assay (as described above) on RAW 264.7 cells with the compound to determine non-toxic concentrations. Any observed reduction in NO should not be due to cell death.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the nitrite concentration in the samples.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

Part 2: Mechanistic Elucidation - Delving Deeper into Biological Activity

Positive results from the foundational screening assays should prompt further investigation to elucidate the mechanism of action.

If Cytotoxicity is Observed:

A cytotoxic effect suggests potential anticancer activity. The following assays can help determine the underlying mechanism:

  • Cell Cycle Analysis: Quinazolinone derivatives have been shown to induce cell cycle arrest.[8] Flow cytometry analysis of propidium iodide-stained cells can reveal the distribution of cells in different phases of the cell cycle (G1, S, G2/M), indicating whether the compound halts cell cycle progression.

  • Apoptosis Assays: To determine if cell death is occurring via apoptosis, Annexin V/PI staining can be performed. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.

  • Target-Based Assays: Based on the known targets of other quinazolinones, one could investigate inhibition of specific proteins like tubulin polymerization [6][8]or receptor tyrosine kinases such as EGFR.[1][9]

  • PARP Inhibition Assays: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents.[10][11] A cell-based PARP assay, often using an ELISA format to detect poly(ADP-ribose) (PAR) levels after inducing DNA damage, can determine if the compound interferes with this DNA repair pathway.[11][12]

Signaling Pathway Diagram: Potential Anticancer Mechanisms

Anticancer_Pathway cluster_targets Potential Molecular Targets cluster_outcomes Cellular Outcomes Compound 6-Hydroxy-3,4- dihydroquinazolin-2(1H)-one Tubulin Tubulin Compound->Tubulin Inhibits Polymerization EGFR EGFR Compound->EGFR Inhibits Kinase Activity PARP1 PARP1 Compound->PARP1 Inhibits Activity G2M_Arrest G2/M Arrest Tubulin->G2M_Arrest Apoptosis Apoptosis EGFR->Apoptosis DNA_Repair_Inhibition DNA Repair Inhibition PARP1->DNA_Repair_Inhibition G2M_Arrest->Apoptosis DNA_Repair_Inhibition->Apoptosis

Caption: Potential anticancer mechanisms of action for a quinazolinone derivative.

If Anti-inflammatory Activity is Observed:

Inhibition of NO production points towards an anti-inflammatory effect. Further studies can include:

  • Cytokine Profiling: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant of LPS-stimulated macrophages using ELISA or multiplex bead arrays.[13]

  • NF-κB Pathway Analysis: The NF-κB signaling pathway is a central regulator of inflammation.[13][14] A reporter gene assay using a cell line with an NF-κB response element-driven luciferase reporter can be used to assess the inhibition of NF-κB activation.[14] Alternatively, western blotting can be used to measure the phosphorylation of IκBα or the nuclear translocation of the p65 subunit of NF-κB.

  • Antioxidant Activity: Oxidative stress is closely linked to inflammation. A Cellular Antioxidant Activity (CAA) assay can measure the ability of the compound to inhibit intracellular reactive oxygen species (ROS) formation using probes like 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA).[15][16][17]

Conclusion

This document outlines a structured, multi-faceted approach for characterizing the biological activity of this compound. By starting with broad phenotypic screens for cytotoxicity and anti-inflammatory effects and progressing to more specific mechanistic assays, researchers can efficiently identify and validate the therapeutic potential of this compound. The provided protocols offer a solid foundation for initiating these investigations, ensuring that the generated data is both reliable and insightful.

References

  • BioIVT. Cell-Based Antioxidant Assays. Available from: [Link]

  • Cell Biolabs, Inc. OxiSelect™ Cellular Antioxidant Assay Kit. Available from: [Link]

  • Rahman, T., et al. (2022). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 11(12), 2459. Available from: [Link]

  • Da Silva, A. C. R., et al. (2016). In vitro cell-based assays for evaluation of antioxidant potential of plant-derived products. ResearchGate. Available from: [Link]

  • Cell Biolabs, Inc. Antioxidant Assays. Available from: [Link]

  • Stadlmayr, B., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food & Function, 6(1), 137-143. Available from: [Link]

  • Amsbio. PARP Assays. Available from: [Link]

  • Murai, J., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One, 9(6), e100561. Available from: [Link]

  • BPS Bioscience. PARP Assays. Available from: [Link]

  • Singh, R. K., et al. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. World Journal of Pharmaceutical Research, 13(12), 1045-1056. Available from: [Link]

  • Musella, A., et al. (2021). Evaluation of clinical-stage PARP inhibitors in cell-based assays to correlate PARP suppression with functional impact on DNA repair. ResearchGate. Available from: [Link]

  • Banerjee, S., et al. (2015). High content cell-based assay for the inflammatory pathway. SPIE Digital Library. Available from: [Link]

  • Medina-Lozano, I., et al. (2024). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available from: [Link]

  • Ramezanzadeh, F., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 13(5), 450-459. Available from: [Link]

  • Mohammadi-Far, N., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 89. Available from: [Link]

  • Wang, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. Available from: [Link]

  • Kumar, D., et al. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 11(1), 13-34. Available from: [Link]

  • PubChem. 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. Available from: [Link]

  • Black, D. StC., et al. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Bioorganic & Medicinal Chemistry, 28(15), 115569. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Role of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one in Pharmaceutical Manufacturing. Available from: [Link]

  • Liu, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8569. Available from: [Link]

  • Sharma, P., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal, 1(1). Available from: [Link]

  • Stavarache, C. E., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. MDPI. Available from: [Link]

  • Mekala, R., et al. (2024). Examples of biologically active 2, 3-dihydroquinazolin-4(1H)-one derivatives. ResearchGate. Available from: [Link]

  • Iacopetta, D., et al. (2021). 2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design. RSC Advances, 11(36), 22409-22437. Available from: [Link]

  • Kim, Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI. Available from: [Link]

  • Iacopetta, D., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 11(36), 22409–22437. Available from: [Link]

  • Schwartz, J. R., et al. (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. U.S. Patent No. 6,967,209 B2. Washington, DC: U.S. Patent and Trademark Office.

Sources

Application Note: A Versatile and Robust Protocol for the Synthesis of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazoline and quinazolinone core structures are recognized as "privileged scaffolds" in medicinal chemistry.[1] Their rigid bicyclic framework, which combines a benzene ring fused to a pyrimidine ring, serves as a versatile template for interacting with a multitude of biological targets. This has led to their incorporation into a wide array of therapeutic agents with activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5]

Specifically, the 3,4-dihydroquinazolin-2(1H)-one moiety is a key structural motif found in numerous biologically active molecules.[6] The presence of a hydroxyl group at the C6 position introduces a critical functional handle for further molecular exploration through derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This application note provides a detailed, field-proven protocol for the synthesis of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one and its analogs. The methodology is designed to be robust and adaptable, enabling researchers in drug development to generate diverse compound libraries efficiently. We will delve into the causality behind experimental choices, provide step-by-step instructions, and outline methods for robust characterization, ensuring scientific integrity and reproducibility.

Overview of the General Synthetic Strategy

The synthesis of the 3,4-dihydroquinazolin-2(1H)-one core can be achieved through several routes. A highly effective and modular approach involves the reductive cyclization of a substituted 2-nitrobenzonitrile precursor. This strategy offers the advantage of readily available starting materials and allows for the introduction of chemical diversity at multiple positions. The overall workflow involves three key stages: nucleophilic aromatic substitution (SNAr), reductive cyclization, and optional final derivatization.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Core Synthesis cluster_2 Stage 3: Final Product Generation A 2-Fluoro-5-nitrobenzonitrile (Starting Material) C N-Substituted 2-Amino-5-nitrobenzonitrile A->C S_NAr Reaction (Nucleophilic Substitution) B Primary Amine (R1-NH2) B->C D Reductive Cyclization C->D E 6-Amino-3,4-dihydroquinazolin- 2(1H)-one Analog D->E Reduction of Nitro Group & Intramolecular Cyclization F Diazotization & Hydrolysis E->F G Target Analog: 6-Hydroxy-3,4-dihydroquinazolin- 2(1H)-one F->G Sandmeyer-type Reaction

Caption: High-level workflow for the synthesis of the target analogs.

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of a representative analog, 6-Hydroxy-1-propyl-3,4-dihydroquinazolin-2(1H)-one.

Protocol 1: Synthesis of 2-(Propylamino)-5-nitrobenzonitrile (Precursor)

This initial step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring, facilitating the displacement of the fluorine atom by the primary amine.

Materials:

  • 2-Fluoro-5-nitrobenzonitrile

  • n-Propylamine

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

    • Causality: Potassium carbonate acts as a mild base to deprotonate the amine, increasing its nucleophilicity, and to scavenge the HF byproduct generated during the reaction.

  • Add n-propylamine (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the SNAr reaction to proceed at a reasonable rate.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

    • Causality: The water wash removes residual DMF and inorganic salts, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure product.

Protocol 2: Synthesis of 6-Amino-1-propyl-3,4-dihydroquinazolin-2(1H)-one

This key step involves the simultaneous reduction of the nitro group to an amine and the reductive cyclization of the nitrile with an in-situ formed carbamoyl chloride equivalent from triphosgene.

Materials:

  • 2-(Propylamino)-5-nitrobenzonitrile (from Protocol 1)

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Palladium on Carbon (Pd/C, 10 wt%)

  • Concentrated Hydrochloric Acid (HCl)

  • Methanol (MeOH)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • Suspend the nitro precursor (1.0 eq) and Pd/C (10 mol%) in methanol.

    • Causality: Pd/C is a highly efficient catalyst for the hydrogenation of nitro groups. Methanol is a suitable solvent that readily dissolves hydrogen gas.

  • Place the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature for 12-16 hours.

  • Monitor the reduction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, and wash the pad with methanol.

  • To the filtrate, add concentrated HCl (3.0 eq) and cool the solution to 0 °C.

  • Slowly add a solution of triphosgene (0.4 eq) in a small amount of toluene.

    • Causality: Triphosgene serves as a safer, solid phosgene equivalent. In the presence of the newly formed aniline, it generates an intermediate that undergoes intramolecular cyclization with the adjacent secondary amine to form the dihydroquinazolinone ring.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Concentrate the solvent under reduced pressure.

  • Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • The resulting precipitate is the crude product. Collect it by filtration, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis of 6-Hydroxy-1-propyl-3,4-dihydroquinazolin-2(1H)-one (Final Product)

The final step converts the 6-amino group into a 6-hydroxy group via a Sandmeyer-type reaction involving diazotization followed by hydrolysis.

Materials:

  • 6-Amino-1-propyl-3,4-dihydroquinazolin-2(1H)-one (from Protocol 2)

  • Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Water

Procedure:

  • Dissolve the amino-quinazolinone (1.0 eq) in a mixture of water and sulfuric acid (e.g., 10% H₂SO₄) and cool the solution to 0-5 °C in an ice bath.

    • Causality: Low temperature is critical to ensure the stability of the diazonium salt intermediate formed in the next step.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

  • Slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 1 hour. Vigorous nitrogen gas evolution will be observed.

    • Causality: Heating the diazonium salt solution causes it to decompose, releasing N₂ gas and allowing for the nucleophilic attack of water to form the desired hydroxyl group.

  • Cool the reaction mixture and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the final product by recrystallization or column chromatography to obtain the 6-Hydroxy-1-propyl-3,4-dihydroquinazolin-2(1H)-one.

Characterization and Data Analysis

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized analogs. The standard workflow for characterization is outlined below.

G A Synthesized Crude Product B Purification (Column Chromatography / Recrystallization) A->B C Purity Assessment B->C D Structure Confirmation B->D E HPLC / UPLC (Purity > 95%) C->E F ¹H & ¹³C NMR Spectroscopy D->F G High-Resolution Mass Spectrometry (HRMS) D->G H Final Confirmed Analog E->H F->H G->H

Caption: Standard workflow for the purification and characterization of analogs.

Representative Data for Synthesized Analogs

The following table summarizes expected data for a small set of analogs prepared using variations of the described protocol.

Analog Substituent (R1)Overall Yield (%)Melting Point (°C)HRMS (m/z) [M+H]⁺Purity (HPLC, %)
H65-75%298-301163.0604>98%
Methyl70-80%245-248177.0760>98%
Propyl68-78%210-213205.1073>97%
Benzyl60-70%233-236253.1073>97%

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in Protocol 1 (SNAr) 1. Insufficient base. 2. Low reaction temperature or time. 3. Impure starting materials.1. Ensure K₂CO₃ is anhydrous and use 2.0-2.5 equivalents. 2. Increase temperature to 90-100 °C and monitor by TLC. 3. Check the purity of amine and aryl fluoride.
Incomplete reduction in Protocol 2 1. Catalyst poisoning or deactivation. 2. Insufficient hydrogen pressure.1. Use fresh Pd/C catalyst. Filter and add a new batch if the reaction stalls. 2. Ensure the system is properly sealed and purged with hydrogen.
Low yield in Protocol 3 (Diazotization) 1. Diazonium salt decomposition due to high temperature. 2. Incomplete hydrolysis.1. Strictly maintain the temperature between 0-5 °C during NaNO₂ addition. 2. Ensure the mixture is heated sufficiently (e.g., to boiling) to drive the hydrolysis to completion.
Purification Difficulties 1. Presence of closely-related impurities. 2. Poor solubility of the product.1. Optimize the chromatography mobile phase; consider a different stationary phase if necessary. 2. For recrystallization, perform a thorough solvent screen to find an optimal solvent system.

References

  • A novel Pd-catalyzed cyclization reaction of ureas for the synthesis of dihydroquinazolinone p38 kinase inhibitors. PubMed.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities.
  • One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
  • Gold(I)-Catalyzed Tandem Synthesis of Polycyclic Dihydroquinazolinones. MDPI.
  • Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives.
  • Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent.
  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.
  • Synthesis of 3,4‐Dihydroquinazolinones via Base‐Promoted Formal [4 + 2] Cycloadditions. Wiley Online Library.
  • Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. DergiPark.
  • Importance of quinazoline and quinazolinone derivatives in medicinal chemistry.
  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
  • Study on quinazolinone derivative and their pharmacological actions. Wisdomlib.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side product-related issues encountered during the synthesis of this important quinazolinone derivative.

Introduction

The synthesis of this compound, a key building block in medicinal chemistry, can be a nuanced process. While seemingly straightforward, the presence of multiple reactive functional groups in the precursors can lead to the formation of unexpected side products, complicating purification and reducing yields. This guide provides a structured, question-and-answer-based approach to identifying and mitigating the formation of these impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the synthesis of this compound, categorized by the plausible synthetic route.

Route A: Cyclization of 2-Amino-5-hydroxybenzamide with Formaldehyde

This is a common and direct approach to the target molecule. However, the high reactivity of formaldehyde and the multiple nucleophilic sites on the starting material can lead to a variety of side products.

Question 1: I see an unexpected peak in my LC-MS with a mass of +14 Da compared to my starting material, but it's not my product. What could it be?

Answer: An additional 14 Da likely indicates N-methylation of your 2-amino-5-hydroxybenzamide. Formaldehyde, especially under reductive conditions that can be inadvertently created, can act as a methylating agent.

  • Plausible Side Product: N-methyl-2-amino-5-hydroxybenzamide.

  • Causality: The Eschweiler-Clarke reaction conditions (formaldehyde and a reducing agent, which can be formic acid formed in situ) can lead to the methylation of the primary amine.[1][2]

  • Troubleshooting:

    • Control Stoichiometry: Use a precise stoichiometry of formaldehyde. An excess should be avoided.

    • Temperature Control: Keep the reaction temperature as low as feasible to minimize side reactions.

    • Alternative C1 Source: Consider using a less reactive formaldehyde equivalent, such as paraformaldehyde, and carefully control the depolymerization conditions.

Question 2: My NMR spectrum shows complex aromatic signals and my mass spectrum has peaks corresponding to higher molecular weight species. What is happening?

Answer: You are likely observing dimerization or oligomerization. This can occur through several pathways involving the reaction of formaldehyde with the phenol and amine functionalities.

  • Plausible Side Products:

    • Methylene-bridged dimers: Two molecules of 2-amino-5-hydroxybenzamide can be linked by a methylene group, typically at the ortho position to the hydroxyl group, via a Mannich-type reaction.[3][4]

    • Polymeric material: Uncontrolled reaction of formaldehyde with the phenol can lead to the formation of a phenolic resin-like polymer.

  • Causality: The phenol ring is activated towards electrophilic substitution, and formaldehyde can react at the ortho and para positions to form hydroxymethyl derivatives, which can then react further to form methylene bridges.[5]

  • Troubleshooting:

    • Protecting Groups: Consider protecting the phenolic hydroxyl group with a labile protecting group (e.g., benzyl ether) before cyclization.

    • Reaction Conditions: Run the reaction under more dilute conditions to disfavor intermolecular reactions.

    • pH Control: The pH of the reaction can influence the reactivity of the phenol. Careful control of the pH may minimize side reactions on the aromatic ring.

Question 3: I have a side product with a mass increase of +12 Da from my starting material. What is this?

Answer: A +12 Da mass increase suggests the formation of a hydroxymethyl adduct.

  • Plausible Side Product: 2-Amino-5-hydroxy-N-(hydroxymethyl)benzamide or a hydroxymethylated aromatic ring.

  • Causality: Formaldehyde can react with the amide nitrogen or the aromatic ring to form a hydroxymethyl group.

  • Troubleshooting:

    • Reaction Time: Shorter reaction times may favor the desired cyclization over the formation of stable hydroxymethyl adducts.

    • Purification: These adducts are often more polar and may be separable by column chromatography.

Route B: From 2-Amino-5-hydroxybenzonitrile

This route typically involves the reduction of a nitro precursor followed by hydrolysis of the nitrile and cyclization. Each step presents opportunities for side product formation.

Question 4: My starting 2-amino-5-hydroxybenzonitrile is impure. What are the likely contaminants from its synthesis?

Answer: If your 2-amino-5-hydroxybenzonitrile was prepared by the reduction of 2-amino-5-nitrobenzonitrile, you might have impurities from the nitration or reduction steps.

  • Plausible Precursor Impurities:

    • Regioisomers: Nitration of 2-aminobenzonitrile can yield other isomers, such as 2-amino-3-nitrobenzonitrile.[6]

    • Dinitro compounds: Over-nitration can lead to dinitro-substituted benzonitriles.[6]

    • Incomplete reduction products: The reduction of the nitro group can sometimes yield nitroso or hydroxylamine intermediates.

  • Causality: Aromatic nitration is not always perfectly regioselective, and controlling the extent of nitration can be challenging. The reduction of nitro groups is a stepwise process, and under certain conditions, intermediate species can be present in the final product.[5][7]

  • Troubleshooting:

    • Purification of Precursors: Ensure the purity of your 2-amino-5-nitrobenzonitrile before reduction through recrystallization or chromatography.

    • Robust Reduction Conditions: Employ proven and robust reduction methods, such as catalytic hydrogenation or SnCl2/HCl, and ensure the reaction goes to completion.[5][7]

Question 5: During the hydrolysis of the nitrile and cyclization, I am getting a significant amount of a side product that is not my target quinazolinone.

Answer: The hydrolysis of the nitrile to the corresponding benzamide is a critical step. Incomplete hydrolysis or side reactions during this process can lead to impurities.

  • Plausible Side Products:

    • Unreacted 2-amino-5-hydroxybenzonitrile: If the hydrolysis is incomplete.

    • 2-amino-5-hydroxybenzoic acid: If the intermediate benzamide is further hydrolyzed to the carboxylic acid before cyclization can occur.[8][9]

  • Causality: The conditions for nitrile hydrolysis (acidic or basic) can also lead to the hydrolysis of the amide product. Finding a balance to favor the formation of the benzamide without further degradation is key.

  • Troubleshooting:

    • Stepwise Synthesis: Consider a stepwise approach where you first hydrolyze the nitrile to the benzamide, isolate and purify it, and then proceed with the cyclization.

    • Milder Hydrolysis Conditions: Explore milder hydrolysis conditions, for example, using a peroxide-based method under basic conditions, which can sometimes be more selective for the conversion of nitriles to amides.

Analytical Data for Identification

The following table summarizes the expected analytical data for the target product and key potential side products to aid in their identification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (Predicted, in DMSO-d₆)Expected m/z [M+H]⁺
This compound C₈H₈N₂O₂164.16δ 9.0-10.0 (s, 1H, OH), 7.5-8.5 (s, 1H, NH), 6.5-7.0 (m, 3H, Ar-H), 4.2 (s, 2H, CH₂), 3.3 (s, 1H, NH)165.06
N-methyl-2-amino-5-hydroxybenzamideC₈H₁₀N₂O₂166.18Signals for the aromatic and hydroxyl protons, and a singlet for the N-methyl group around δ 2.7-2.9.167.08
Methylene-bridged dimerC₁₇H₁₆N₄O₄340.34More complex aromatic region, a singlet for the bridging methylene group around δ 3.8-4.2.341.12
2-Amino-5-hydroxy-N-(hydroxymethyl)benzamideC₈H₁₀N₂O₃182.18A characteristic signal for the N-CH₂-OH protons.183.07
2-Amino-3-nitrobenzonitrileC₇H₅N₃O₂163.13Distinct aromatic splitting pattern compared to the 5-nitro isomer.164.04
2-Amino-5-hydroxybenzoic acidC₇H₇NO₃153.14Absence of amide proton signals, presence of a carboxylic acid proton signal.154.05

Experimental Protocols & Workflows

Protocol: Identification of Side Products by LC-MS
  • Sample Preparation: Prepare a dilute solution of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • LC Separation: Use a reverse-phase C18 column with a gradient elution, for example, starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the percentage of acetonitrile (with 0.1% formic acid).

  • MS Detection: Monitor the elution profile with a mass spectrometer in positive ion mode to identify the [M+H]⁺ ions of your target product and potential side products as listed in the table above.

  • Data Analysis: Correlate the retention times with the detected masses to identify the components of your crude mixture.

Troubleshooting Workflow

Caption: A decision-tree workflow for troubleshooting side product formation.

References

  • Forest Products Laboratory. (n.d.). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Retrieved from [Link]

  • AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]

  • Davidson, T. A., Mondal, K., & Yang, X. (2004). Use of a chiral surfactant for enantioselective reduction of a ketone. Journal of Colloid and Interface Science, 276(1), 182-185.
  • Hyland, C., & O'Connor, C. (1973). The acid-catalysed hydrolysis of benzonitrile. Journal of The Chemical Society-perkin Transactions 1, 223-226.
  • Li, J. J. (2021). Eschweiler–Clarke Reductive Amination. In Name Reactions (pp. 182-185). Springer, Cham.
  • S. K. Samanta, M. K. Bera, Synthesis, 2023, 55, 2561-2569.
  • H. Nakano, N. Kutsumura, T. Saito, Synthesis, 2012, 44, 3179-3184.
  • F. Li, L. Lu, P. Liu, Org. Lett., 2016, 18, 2580-2583.
  • A. Ahmad, S. A. Siddiqui, P. Tyagi, L. Gupta, K. D. Dubey, A.
  • L. Xu, Y. Jiang, D. Ma, Org. Lett., 2012, 14, 1150-1153.
  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. As a crucial intermediate in the synthesis of pharmacologically active molecules like Cilostazol, an antiplatelet agent, achieving a high-yield, high-purity synthesis of this compound is paramount.[1][2][3] This document provides field-proven insights and scientifically-grounded solutions to common challenges encountered during its synthesis.

Overview of Core Synthetic Pathways

The synthesis of this compound can be approached via several established routes. Understanding the fundamentals of each pathway is critical for effective troubleshooting. The three most common strategies are:

  • Intramolecular Friedel-Crafts Alkylation: This highly effective route involves the cyclization and simultaneous demethylation of N-(4-methoxyphenyl)-3-chloropropionamide using a strong Lewis acid.[1][3][4]

  • Multi-Step Synthesis from Aniline: A more classical approach that builds the molecule through a sequence of reliable, well-characterized reactions including acylation, cyclization, nitration, reduction, and diazotization followed by hydrolysis.[3][5][6]

  • Palladium-Catalyzed Intramolecular Cyclization: This method utilizes a palladium catalyst to facilitate the ring closure of an N-(4-alkoxyphenyl)-3-chloropropanamide precursor.[3][7]

cluster_0 Synthetic Pathways A N-(4-methoxyphenyl)- 3-chloropropionamide D This compound A->D  Friedel-Crafts Alkylation (AlCl₃, High Temp) B Aniline + 3-Chloropropionyl chloride B->D  Multi-Step Synthesis (Cyclization, Nitration, Reduction, Diazotization, Hydrolysis) C N-(4-alkoxyphenyl)- 3-chloropropanamide C->D  Pd-Catalyzed Cyclization (PdCl₂)

Caption: High-level overview of common synthetic routes.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format to help you diagnose and resolve experimental challenges.

Issue 1: Low Overall Yield

Q1: My reaction is resulting in a very low yield of this compound. What are the common causes and how can I improve it?

A1: Low yield is a frequent problem that can stem from multiple factors. A systematic evaluation of your reaction parameters is the most effective troubleshooting approach.[8][9]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry are critical.[8] The Friedel-Crafts route, for example, demands high temperatures (150-220°C) to drive both the cyclization and the necessary demethylation of the methoxy group.[1] Running the reaction at a lower temperature may result in the formation of the cyclized intermediate without demethylation, leading to a low yield of the final product.

  • Reagent Purity and Integrity: The purity of starting materials is crucial. For the Friedel-Crafts pathway, the Lewis acid (e.g., Aluminum Chloride, AlCl₃) is highly sensitive to moisture. Any water contamination in the solvent or on the glassware will quench the catalyst, halting the reaction. Ensure all reagents are anhydrous and glassware is oven-dried.

  • Inappropriate Solvent Choice: The solvent must be able to dissolve the reactants at the reaction temperature and remain stable under the reaction conditions. For the high-temperature Friedel-Crafts reaction, high-boiling polar aprotic solvents like DMSO or N,N-dimethylacetamide (DMA) are recommended.[1][10]

  • Reaction Monitoring: It is essential to monitor the reaction's progress using methods like Thin Layer Chromatography (TLC) or LC-MS.[9][11] This helps determine the optimal reaction time, preventing the formation of degradation byproducts from prolonged heating and ensuring the starting material has been fully consumed.

start Start: Low Product Yield q1 Are reactants pure & anhydrous? start->q1 q2 Is the temperature optimal for the chosen route? q1->q2 Yes sol1 Action: Dry solvents/reagents. Use oven-dried glassware. q1->sol1 No q3 Is the solvent appropriate? q2->q3 Yes sol2 Action: Adjust temperature. (e.g., 150-220°C for Friedel-Crafts) q2->sol2 No q4 Is reaction time optimized (via TLC/LC-MS)? q3->q4 Yes sol3 Action: Switch to a high-boiling polar aprotic solvent (e.g., DMSO). q3->sol3 No sol4 Action: Monitor reaction to completion without over-running. q4->sol4 No end Result: Improved Yield q4->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Problems with the Friedel-Crafts Pathway

Q2: My Friedel-Crafts reaction of N-(4-methoxyphenyl)-3-chloropropionamide is failing. I'm recovering starting material or seeing a complex mixture.

A2: This is a powerful but demanding reaction. Success hinges on several key factors:

  • Lewis Acid Stoichiometry: A significant excess of the Lewis acid is required. Typically, 3 to 5 equivalents of AlCl₃ are used.[1] One equivalent coordinates to the amide carbonyl, which deactivates the aromatic ring. A second equivalent is needed to coordinate with the chloro-leaving group to facilitate the electrophilic attack, and additional equivalents are required to drive the demethylation of the resulting methoxy ether. Insufficient AlCl₃ is a common cause of failure.

  • High Temperature is Non-Negotiable: The reaction requires temperatures between 150°C and 220°C.[1][4] This high thermal energy is necessary to overcome the activation barrier for both the intramolecular alkylation (ring closure) and the subsequent demethylation.

  • Concentrated Reaction Mixture: The process benefits from a highly concentrated reaction mixture, which promotes a faster reaction rate while remaining fluid.[1]

cluster_1 Key Parameters for Friedel-Crafts Success Outcome High Yield of This compound Temp High Temperature (150-220°C) Temp->Outcome Drives cyclization & demethylation LewisAcid Sufficient Lewis Acid (3-5 eq. AlCl₃) LewisAcid->Outcome Enables ring closure & ether cleavage Solvent Anhydrous, High-Boiling Solvent (DMSO, DMA) Solvent->Outcome Ensures solubility & stability

Caption: Critical factors for the Friedel-Crafts reaction.

Issue 3: Challenges with the Multi-Step Aniline Route

Q3: I am encountering problems during the diazotization and hydrolysis step of the multi-step synthesis. What is critical here?

A3: The conversion of the 6-amino group to a 6-hydroxy group via a diazonium salt intermediate is highly sensitive to temperature.

  • Diazotization Temperature: The formation of the diazonium salt by reacting 6-amino-3,4-dihydro-2(1H)-quinolinone with sodium nitrite in acid must be performed at low temperatures, typically 0-5°C.[3] Diazonium salts are unstable at higher temperatures and can decompose prematurely.

  • Hydrolysis Step: Once the diazonium salt is formed, the solution is carefully heated. This thermal hydrolysis step replaces the diazonium group (-N₂⁺) with a hydroxyl group (-OH). If the initial diazotization is incomplete or the salt decomposes, the final yield of the hydroxylated product will be poor.

Issue 4: Product Purification

Q4: My crude product is highly colored and difficult to purify. What is the best purification strategy?

A4: Crude products from these syntheses can often be off-white, yellow, or brown.

  • Recrystallization: The most common and effective method for purifying the final product is recrystallization. Ethanol is frequently reported as a suitable solvent.[7][12]

  • Decolorization: If the product is colored, adding activated carbon to the hot solution during recrystallization can effectively remove colored impurities.[7][12] The mixture should be hot-filtered to remove the carbon before allowing the solution to cool and crystallize.

  • Washing: After filtration, washing the collected solid with cold solvent and then water can help remove residual acids or salts.

Quantitative Data Summary & Protocol Comparison

ParameterProtocol 1: Friedel-Crafts AlkylationProtocol 2: Multi-Step from AnilineProtocol 3: Pd-Catalyzed Cyclization
Starting Materials N-(4-methoxyphenyl)-3-chloropropionamideAniline, 3-Chloropropionyl chloridep-Alkoxyaniline, 3-Chloropropionyl chloride
Key Reagents Aluminum chloride (AlCl₃), DMSONitrating agent, Reducing agent, NaNO₂Palladium chloride, Tetrahydrofuran
Reaction Temp. 150-220°C[1][3]Varies per step (e.g., 0-10°C for nitration)[3][12]100-110°C[3][7]
Reaction Time ~2-8 hours[1]Multiple steps, varying times~3-4 hours (cyclization step)[7]
Reported Yield ~90%[1][3]~68%[5]~85-95%[7][12]
Key Advantages High yield, one-pot cyclization & demethylationUses basic starting materials, well-known reactionsGood yield, milder conditions than Friedel-Crafts
Key Challenges Harsh conditions, moisture sensitive, large excess of AlCl₃Multiple steps, handling of diazonium saltsCost of palladium catalyst, requires pressure

Detailed Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Alkylation

This protocol is adapted from established high-yield procedures.[1][3]

  • Preparation: In an oven-dried, three-necked flask equipped with a mechanical stirrer and a condenser, add N-(4-methoxyphenyl)-3-chloropropionamide (1 equivalent) and a high-boiling solvent such as N,N-dimethylacetamide (DMA) or DMSO.

  • Addition of Lewis Acid: Carefully add aluminum chloride (AlCl₃) (4 equivalents) portion-wise to the mixture. The addition is exothermic and should be controlled.

  • Reaction: Heat the reaction mixture to 150-160°C. Maintain this temperature and stir vigorously for 2 to 8 hours, monitoring the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Very carefully and slowly, pour the reaction mixture into a slurry of crushed ice and hydrochloric acid to quench the reaction and decompose the aluminum salts.

  • Isolation: The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude solid. Recrystallize from ethanol, using activated carbon if necessary, to yield this compound as an off-white solid.

Protocol 2: Multi-Step Synthesis (Diazotization & Hydrolysis Steps)

This protocol details the final steps of the synthesis starting from the amino intermediate.[3]

  • Diazotization: Dissolve 6-amino-3,4-dihydro-2(1H)-quinolinone (1 equivalent) in a dilute mineral acid (e.g., 10% H₂SO₄). Cool the solution to 0-5°C in an ice-salt bath.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in cold water. Add this solution dropwise to the cooled mixture, ensuring the temperature does not rise above 5°C. Stir for 30-45 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Hydrolysis: Gently heat the solution containing the diazonium salt to approximately 50-60°C. You should observe the evolution of nitrogen gas. Maintain heating until gas evolution ceases.

  • Isolation: Cool the reaction mixture. The product, this compound, should precipitate. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from ethanol for further purification.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • ResearchGate. (2025). A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. [Link]

  • Patsnap. (n.d.). Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone. [Link]

  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols.
  • Google Patents. (2005). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one in Pharmaceutical Manufacturing. [Link]

  • BenchChem. (2025). High-Yield Synthesis of 6-Hydroxy-3,4-dihydro-2(1H)
  • Google Patents. (2021). CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.
  • Google Patents. (2004). US20040034228A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

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Technical Support Center: Overcoming Solubility Challenges with 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one. This document provides in-depth troubleshooting strategies and detailed protocols to address the solubility challenges commonly encountered when working with this compound in various experimental assays. Our goal is to equip you, our fellow researchers, with the foundational knowledge and practical solutions needed to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound, like many quinazolinone derivatives, stems from its molecular structure. It features a rigid, fused heterocyclic ring system which contributes to high crystal lattice energy—meaning more energy is required to break apart the crystal structure for dissolution. The presence of both a hydroxyl (-OH) group and an amide (-NH-C=O) group allows for strong intermolecular hydrogen bonding in the solid state, further hindering dissolution in water.[1]

Q2: What is the recommended first-step solvent for preparing a stock solution?

A2: The standard initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and highly recommended choice due to its ability to dissolve a wide range of both polar and nonpolar compounds.[1][2] For compounds that are particularly difficult to dissolve, gentle warming and ultrasonication can be beneficial.[1] Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the compound's solubility in the stock.

Q3: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What's happening and how can I fix it?

A3: This common issue, known as "precipitation upon dilution," occurs when the compound's concentration exceeds its solubility limit in the final aqueous-organic solvent mixture.[1] The DMSO keeps it dissolved at a high concentration, but adding this to a primarily aqueous buffer dramatically lowers the compound's solubility, causing it to "crash out."

Here are several strategies to resolve this, which will be detailed in the Troubleshooting Guide:

  • Reduce the final DMSO concentration: Ensure the final percentage of DMSO in your assay is as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells or interfere with assay components.[3][4]

  • Introduce a co-solvent: Adding a small amount of another water-miscible solvent to your assay buffer can help.[1][5][6]

  • Adjust the pH: The compound's phenolic hydroxyl group means its solubility is pH-dependent. Increasing the pH can deprotonate this group, making the molecule more polar and soluble in water.[7][8]

  • Utilize solubilizing excipients: Agents like cyclodextrins can encapsulate the compound, increasing its apparent solubility.[9][10][11]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving solubility issues.

Problem 1: The compound fails to dissolve completely in 100% DMSO to create a stock solution.
Potential CauseStep-by-Step SolutionScientific Rationale
Insufficient Solvent Volume 1. Increase the volume of DMSO. 2. Aim for a lower, more manageable stock concentration (e.g., 10 mM instead of 100 mM).Even in a strong solvent like DMSO, there is a saturation limit. Increasing the solvent-to-solute ratio can overcome this.
Low-Quality or Hydrated DMSO 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%). 2. Store DMSO properly, tightly sealed and preferably under an inert gas like argon or nitrogen, to prevent water absorption.DMSO is highly hygroscopic. Absorbed water reduces its solvating power for hydrophobic compounds.
High Crystal Lattice Energy 1. Gently warm the solution in a water bath (37-50°C). Caution: Do not overheat, as it may degrade the compound. 2. Place the vial in an ultrasonic bath for 5-15 minute intervals. 3. Combine gentle warming with intermittent vortexing and sonication.Applying thermal energy (warming) or mechanical energy (sonication) provides the activation energy needed to overcome the strong intermolecular forces within the compound's crystal lattice, facilitating dissolution.[1]
Problem 2: The DMSO stock solution is clear at room temperature but forms crystals upon storage at 4°C or -20°C.
Potential CauseStep-by-Step SolutionScientific Rationale
Temperature-Dependent Solubility 1. Before each use, bring the stock vial to room temperature and vortex thoroughly to ensure any precipitate is redissolved. 2. Visually inspect for clarity before making dilutions. 3. Consider preparing smaller, single-use aliquots to minimize freeze-thaw cycles. 4. If the issue persists, consider storing the stock at room temperature if stability data permits.A compound's solubility in a given solvent often decreases at lower temperatures.[1][12] The compound is not degrading; it is simply precipitating out of the cold solvent and will redissolve upon warming.
Problem 3: The compound precipitates immediately upon dilution into the aqueous assay buffer.

This is the most frequent and critical challenge. The following workflow will help you systematically find a solution.

G start Start: Compound Precipitates in Aqueous Buffer check_dmso Step 1: Verify & Lower Final DMSO Concentration start->check_dmso test_cosolvent Step 2: Introduce a Co-solvent to the Aqueous Buffer check_dmso->test_cosolvent Precipitation Persists success Success: Compound is Soluble check_dmso->success Solubilized adjust_ph Step 3: Modify Buffer pH test_cosolvent->adjust_ph Precipitation Persists test_cosolvent->success Solubilized use_excipient Step 4: Use Solubilizing Excipients (e.g., Cyclodextrins) adjust_ph->use_excipient Precipitation Persists or pH affects assay adjust_ph->success Solubilized use_excipient->success Solubilized G cluster_0 Low pH (e.g., pH < pKa) cluster_1 High pH (e.g., pH > pKa) Compound_Neutral [Compound]-OH (Neutral, Less Soluble) Compound_Ionized [Compound]-O⁻ + H⁺ (Ionized, More Soluble) Compound_Neutral->Compound_Ionized Deprotonation Compound_Ionized->Compound_Neutral Protonation

Caption: pH effect on the ionization and solubility of a phenolic compound.

Protocol for pH Optimization:

  • Determine pKa: The predicted pKa of the phenolic group is a critical piece of information. While specific data for this exact molecule is not readily available, related phenolic structures have pKa values in the 8-10 range. [7]2. Prepare Buffers: Make a series of buffers with pH values spanning from neutral to basic (e.g., pH 7.4, 8.0, 8.5, 9.0). Use a buffer system that is effective in this range, such as Tris or CHES.

  • Test Solubility: Add the compound's DMSO stock to each buffer and observe for precipitation. You should see a significant improvement in solubility as the pH increases above the compound's pKa.

  • Critical Consideration: Ensure the chosen pH is compatible with the biological system or assay components. Extreme pH values can denature proteins, kill cells, or alter enzyme kinetics. The stability of the compound itself at high pH should also be considered, as some phenols can be susceptible to oxidation. [7][13]

Step 4: Use Complexation Agents - Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like our compound, forming an "inclusion complex" that has significantly greater aqueous solubility. [10][11][14]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in research due to its high solubility and low toxicity. [10] Protocol for Using Cyclodextrins:

  • Prepare CD Solution: Dissolve HP-β-CD in your primary assay buffer to create a stock solution (e.g., 10-50 mM). This may require some vortexing or warming.

  • Method A (Pre-complexation): Add the DMSO stock of your compound directly to the cyclodextrin-containing buffer. The complex will form in solution.

  • Method B (Solid Dispersion): For more rigorous applications, a solid complex can be prepared by dissolving both the compound and cyclodextrin in a solvent, then removing the solvent (e.g., by lyophilization). This powder is then dissolved in the assay buffer.

  • Validation: As with all excipients, it is essential to run controls to confirm that the cyclodextrin itself does not interfere with the assay or exhibit biological activity. [15]

Summary and Final Recommendations

Overcoming the solubility issues of this compound is a multi-step process of rational formulation development. Always begin with the simplest approach and add complexity only as needed.

  • Start with DMSO: Prepare a high-concentration stock in high-purity, anhydrous DMSO.

  • Dilute with Care: When diluting into your aqueous buffer, aim for the lowest possible final DMSO concentration (ideally <0.5%).

  • Troubleshoot Systematically: If precipitation occurs, follow the workflow: first, try adding a co-solvent; second, explore pH modification if your assay allows; and finally, consider advanced formulations with cyclodextrins.

  • Validate, Validate, Validate: Every change to your buffer system (co-solvents, pH, excipients) requires rigorous validation with proper controls to ensure that the changes do not introduce artifacts into your experimental results.

By applying these principles and protocols, you can confidently prepare soluble and biologically active solutions of this compound for your assays.

References
  • Scientist Solutions. (2025). DMSO in cell based assays.
  • Academia.edu. (n.d.).
  • Quora. (2017). What effects does DMSO have on cell assays?.
  • BenchChem. (2025). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • ResearchGate. (2017).
  • ResearchGate. (n.d.). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview....
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times.
  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS.
  • Royal Society of Chemistry. (2021). Tactics to Improve Solubility.
  • ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?.
  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
  • BenchChem. (2025). how to improve Exepanol solubility in aqueous buffer.
  • Allied Market Research. (2024). Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery.
  • PubMed Central (PMC). (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • ResearchGate. (2025). Effect of pH on the Stability of Plant Phenolic Compounds.
  • MDPI. (n.d.). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients.
  • MDPI. (n.d.). Special Issue : Cyclodextrins and Their Inclusion Complexes for Pharmaceutical Uses.
  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.

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Technical Support Center: Synthesis of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quinazolinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this privileged heterocyclic scaffold. Quinazolinones are renowned for their broad spectrum of biological activities, making them a focal point in pharmaceutical research.[1][2][3] However, their synthesis is not without challenges.

This document provides in-depth, field-proven insights into overcoming common hurdles encountered during synthesis. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address specific experimental issues.

Section 1: Troubleshooting Low Reaction Yields & Incomplete Conversion

Low product yield is one of the most frequently reported issues. The root cause can often be traced back to suboptimal reaction conditions, reactant quality, or inherent substrate limitations.

Q1: My reaction is stalling, resulting in a low yield of the desired quinazolinone. What are the likely causes and how can I fix it?

A1: Low yields in quinazolinone synthesis can stem from several factors. A primary step in troubleshooting is to systematically evaluate your reaction conditions.[4]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and stoichiometry are critical.[4] For instance, the classic Niementowski reaction, which condenses an anthranilic acid with an amide, often requires high temperatures (130-150 °C) for cyclization.[5][6][7][8] However, thermally sensitive substrates may degrade, necessitating optimization.

    • Causality: The high temperature is required to drive the dehydration and cyclization of the N-acylanthranilic acid intermediate.[8] If the temperature is too low, the reaction may not proceed to completion; if too high, side reactions and decomposition can occur.

  • Improper Solvent Selection: The solvent must effectively solubilize reactants to facilitate molecular interactions. Common high-boiling point solvents include DMSO, DMF, and toluene.[4] For greener approaches, deep eutectic solvents (DES) like choline chloride:urea have also proven effective.[2]

  • Catalyst Issues: In metal-catalyzed reactions (e.g., using copper or palladium), catalyst deactivation can be a problem.[4][9] This can be caused by impurities in starting materials or byproducts.

  • Steric and Electronic Effects: The nature of the substituents on your starting materials significantly influences reactivity. Electron-withdrawing groups on the anthranilic acid can decrease the nucleophilicity of the amino group, potentially requiring harsher conditions or a more potent catalyst.[4]

Troubleshooting Workflow for Low Yields

Below is a systematic workflow to diagnose and resolve low-yield issues.

G cluster_0 Diagnosis cluster_1 Optimization Strategy cluster_2 Outcome Start Low Yield Observed Check_Purity Verify Purity of Starting Materials (NMR, LCMS) Start->Check_Purity Monitor_Rxn Monitor Reaction by TLC/LCMS (Stalling vs. Side Products) Check_Purity->Monitor_Rxn Optimize_Temp Adjust Temperature (Increase/Decrease in increments) Monitor_Rxn->Optimize_Temp If reaction is stalling Change_Solvent Screen Solvents (e.g., DMSO, Toluene, DES) Monitor_Rxn->Change_Solvent If solubility is poor Adjust_Stoich Modify Stoichiometry (e.g., excess of one reagent) Optimize_Temp->Adjust_Stoich Success Yield Improved Change_Solvent->Success Add_Catalyst Introduce/Change Catalyst (e.g., p-TSA, Cu(I), Pd(OAc)2) Adjust_Stoich->Add_Catalyst Use_MW Employ Microwave Irradiation Add_Catalyst->Use_MW Use_MW->Success

Caption: Troubleshooting workflow for low reaction yields.

Section 2: Side Product Formation & Purification Challenges

The formation of side products complicates purification and reduces the overall yield of the target quinazolinone. Understanding the common side reactions is key to mitigating them.

Q2: My reaction produces significant side products, making purification difficult. What are the common impurities and how can I prevent them?

A2: Side product formation is often linked to reaction conditions and the stability of intermediates.

  • Hydrolysis: The presence of water can lead to the hydrolysis of key intermediates, such as the benzoxazinone formed from anthranilic acid and acetic anhydride.[10][11][12] This intermediate is highly susceptible to hydrolysis back to N-acetylanthranilic acid.

    • Preventative Measure: Ensure all glassware is oven-dried and use anhydrous solvents. When a benzoxazinone intermediate is synthesized, it is often best to use it immediately in the next step without extensive purification or storage.[12]

  • Over-oxidation or Decomposition: In reactions involving oxidants (e.g., TBHP, K₂S₂O₈), using an excessive amount or reacting at too high a temperature can lead to undesired byproducts or decomposition of the desired product.[13]

  • Incomplete Cyclization: In multi-step syntheses, the acyclic intermediate (e.g., an o-amidobenzamide) may persist if the cyclization conditions are not optimal, leading to a mixture of starting material, intermediate, and product.

Protocol: Recrystallization for Purification of Quinazolinones

Recrystallization is a powerful technique for purifying solid quinazolinone products from reaction impurities.

  • Solvent Selection: Choose a solvent (or solvent pair) in which your quinazolinone product is sparingly soluble at room temperature but highly soluble when heated. Common solvents include ethanol, isopropanol, and ethyl acetate.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to fully dissolve it.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Section 3: Alternative & Green Synthetic Methodologies

To overcome the challenges of high temperatures and harsh reagents, several modern synthetic strategies have been developed.

Q3: Conventional heating gives me poor results. Are there alternative energy sources that can improve my synthesis?

A3: Yes, microwave irradiation has emerged as a powerful tool in quinazolinone synthesis.[1][5][14]

  • Mechanism of Action: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to transform electromagnetic energy into heat. This rapid, localized heating often leads to a dramatic reduction in reaction times, increased yields, and improved product purity compared to conventional heating methods.[5][14][15]

  • Applications: MAOS has been successfully applied to numerous quinazolinone syntheses, including the Niementowski reaction, often under solvent-free conditions, which aligns with the principles of green chemistry.[5][16] For instance, reacting anthranilic acid with formamide under microwave irradiation can produce quinazolinone in minutes with high purity.[5]

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
ParameterConventional Heating (Niementowski)Microwave-Assisted SynthesisReference
Reaction Time Several hours (e.g., 2-4 h)Minutes (e.g., 4-30 min)[2][5][17]
Temperature High (130-150 °C)Often comparable, but reached rapidly[2][6]
Yield Moderate to GoodOften Good to Excellent[5][17]
Conditions Often requires excess reagents/solventsCan often be performed solvent-free[5][16]
Work-up Can be extensiveOften simpler due to cleaner reactions[5]
Protocol: Microwave-Assisted Synthesis of 3-Substituted-Quinazolin-4(3H)-ones

This protocol outlines a one-pot synthesis adapted from established green chemistry methods.[2]

  • Materials: Anthranilic acid, trimethyl orthoformate, a primary amine, and ethanol.

  • Reaction Setup: In a microwave-safe reaction vessel, combine anthranilic acid (1 equiv.), the desired amine (1.2 equiv.), and trimethyl orthoformate (1.2 equiv.) in ethanol.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 30 minutes.

  • Work-up: After the reaction is complete and the vessel has cooled, pour the mixture over crushed ice to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure quinazolinone derivative.

Section 4: FAQs - Specific Synthetic Routes

Q4: I am using the two-step synthesis via a benzoxazinone intermediate. Why is my overall yield so low?

A4: This is a common and robust method, but it has a critical point of failure. The intermediate, typically a 2-substituted-4H-3,1-benzoxazin-4-one, is highly sensitive to moisture.[10][11] Any exposure to water during work-up or before the next step can hydrolyze it back to the N-acyl anthranilic acid, halting the synthesis. The best practice is to generate the benzoxazinone (e.g., from anthranilic acid and acetic anhydride) and, after removing the excess anhydride under reduced pressure, immediately use the crude intermediate in the subsequent reaction with an amine without delay or exposure to ambient moisture.[2][10]

Q5: What are the advantages of using a copper-catalyzed approach for quinazolinone synthesis?

A5: Copper catalysis offers several advantages, including milder reaction conditions and broader substrate scope compared to some traditional methods.[9] Copper catalysts can facilitate domino reactions, for example, by coupling 2-halobenzamides with nitriles or aldehydes in a one-pot procedure to construct the quinazolinone core efficiently.[9] This avoids the need for pre-functionalized starting materials and often proceeds with good functional group tolerance.

Decision Tree for Synthetic Route Selection

G Start Goal: Synthesize a Quinazolinone Derivative Substrates Are starting materials thermally stable? Start->Substrates Niementowski Consider Niementowski (Conventional Heating) Substrates->Niementowski Yes Benzoxazinone Consider Benzoxazinone Intermediate Route Substrates->Benzoxazinone No Green_Chem Is a 'green' approach (solvent-free, rapid) a priority? Complexity Is the target highly functionalized or complex? Green_Chem->Complexity No Microwave Employ Microwave-Assisted Synthesis Green_Chem->Microwave Yes Complexity->Niementowski No Metal_Catalysis Use Metal-Catalyzed (e.g., Cu, Pd) Cross-Coupling Complexity->Metal_Catalysis Yes Niementowski->Green_Chem Benzoxazinone->Green_Chem

Caption: Decision tree for selecting a synthetic strategy.

References

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]

  • Gao, C., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Chinese Medicine. Retrieved January 19, 2026, from [Link]

  • Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

  • Glavaš, M., et al. (2022). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. Retrieved January 19, 2026, from [Link]

  • Jafari, E., et al. (2016). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research. Retrieved January 19, 2026, from [Link]

  • Paul, S., & Borah, R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Retrieved January 19, 2026, from [Link]

  • Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Different strategies for the synthesis of quinazolinones. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (n.d.). Generis Publishing. Retrieved January 19, 2026, from [Link]

  • Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

  • Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. Retrieved January 19, 2026, from [Link]

  • Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). Frontiers. Retrieved January 19, 2026, from [Link]

  • Meftah, O. N., Ali, A., & Al-kaf, A. G. (2022). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. Universal Journal of Pharmaceutical Research. Retrieved January 19, 2026, from [Link]

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PubMed. Retrieved January 19, 2026, from [Link]

  • Microwave-Assisted, Green Synthesis of 4(3H)-Quinazolinones under CO Pressure in γ-Valerolactone and Reusable Pd/β-Cyclodextrin Cross-Linked Catalyst. (2017). ACS Publications. Retrieved January 19, 2026, from [Link]

  • A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(II) catalyst with mechanistic insights. (2024). RSC Publishing. Retrieved January 19, 2026, from [Link]

  • Structure, aromatic properties and preparation of the quinazolin-4-one molecule. (2023). E3S Web of Conferences. Retrieved January 19, 2026, from [Link]

  • Niementowski quinazoline synthesis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

  • Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Niementowski synthesis of 4(3H)-quinazolinone; Condensation of... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

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Technical Support Center: Synthesis of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important heterocyclic compound. We will move beyond simple procedural steps to explore the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-quality results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the synthesis of this compound.

Q1: What is the most common and direct synthetic route for this compound?

The most established and straightforward method for constructing the 2,3-dihydroquinazolin-4(1H)-one scaffold is the cyclocondensation of an appropriately substituted anthranilamide with an aldehyde or its equivalent.[1][2] For the target molecule, this involves the reaction of 2-amino-4-hydroxybenzamide with a one-carbon (C1) electrophile, typically formaldehyde . This approach is favored for its atom economy and convergence.

Q2: What are the most critical parameters affecting the reaction yield and purity?

Success in this synthesis hinges on the careful control of several key parameters:

  • pH Control: The reaction is highly pH-sensitive. The nucleophilicity of the aromatic amino group and the stability of the intermediate Schiff base are directly influenced by the pH. Both acidic and basic catalysts have been successfully employed, but the optimal pH must be determined empirically to promote cyclization while preventing starting material degradation or side reactions.[1][3]

  • Choice of C1 Source: While aqueous formaldehyde is common, its tendency to polymerize into paraformaldehyde can lead to reproducibility issues. Alternative C1 sources like paraformaldehyde or trioxane can offer better control under specific conditions.

  • Temperature Management: The condensation may require gentle heating to proceed at a reasonable rate. However, excessive temperatures can lead to the degradation of the starting materials or the product, particularly the oxidation of the sensitive phenol group.[4]

  • Atmosphere: The 6-hydroxy group is susceptible to oxidation, which can lead to colored impurities. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a critical step to minimize these oxidative side products.

Q3: What are the primary side reactions to be aware of?

The main challenges in this synthesis arise from competing side reactions, including:

  • Oxidation: The electron-rich phenol ring can be easily oxidized, especially at higher pH or in the presence of atmospheric oxygen, resulting in quinone-like, highly colored impurities.

  • Incomplete Cyclization: The reaction can stall at the intermediate Schiff base stage if conditions are not optimal for the final intramolecular ring-closure step.

  • Polymerization: Uncontrolled reaction of formaldehyde can lead to the formation of polymeric byproducts, complicating purification and reducing the yield.

Section 2: Troubleshooting Guide

This guide provides a systematic, cause-and-effect approach to resolving common experimental issues.

Problem: Low or No Product Yield

A low yield is the most frequent challenge. The following workflow can help diagnose the root cause.

G start Low or No Yield Observed sub1 Verify Starting Material (SM) Purity (2-amino-4-hydroxybenzamide) start->sub1 sub2 Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) sub1->sub2 Pure res1 Result: SM is impure. Action: Purify SM (recrystallization) and repeat. sub1->res1 Impure res2 Result: Only SM detected. Action: Reaction did not initiate. sub2->res2 res3 Result: Intermediate detected. Action: Reaction is incomplete. sub2->res3 res4 Result: Degradation/Multiple spots. Action: Conditions are too harsh. sub2->res4 sub3 Optimize Reaction Conditions opt1 Adjust pH/Catalyst (Screen acids/bases, e.g., AcOH, NaOH) sub3->opt1 opt2 Modify Temperature Profile (Attempt 40-80°C range) sub3->opt2 opt3 Change C1 Source (Formaldehyde -> Paraformaldehyde) sub3->opt3 opt4 Introduce Inert Atmosphere (Nitrogen or Argon) sub3->opt4 res2->sub3 res3->sub3 res4->sub3

Caption: Reaction mechanism for the formation of the target molecule.

  • Iminium Formation: The reaction initiates with the nucleophilic attack of the primary aromatic amine onto the carbonyl carbon of formaldehyde. This step is typically accelerated by an acid catalyst, which protonates the formaldehyde to increase its electrophilicity.

  • Dehydration: The resulting hemiaminal intermediate quickly loses a molecule of water to form a reactive Schiff base (or iminium ion). This intermediate is the decision point; it can either cyclize or potentially react with other molecules.

  • Intramolecular Cyclization: The amide nitrogen then acts as an intramolecular nucleophile, attacking the imine carbon in a 6-endo-trig ring closure to form the stable six-membered dihydroquinazolinone ring. This is often the rate-limiting step and can be promoted by heat.

By understanding these steps, a researcher can better diagnose where a reaction is failing. For example, if the hemiaminal intermediate is detected, it suggests that the dehydration step is problematic, perhaps requiring a stronger acid or higher temperature.

References

  • Badolato, M., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances. Available at: [Link]

  • Chen, J., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Jukić, M., et al. (2021). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society. Available at: [Link]

  • Lee, H., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules. Available at: [Link]

  • Mohammad, A. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry. Available at: [Link]

  • Patel, D., et al. (2024). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. ResearchGate. Available at: [Link]

  • Pourshojaei, Y., et al. (2015). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. Available at: [Link]

  • Wang, L., et al. (2014). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules. Available at: [Link]

  • Yuan, C., et al. (2016). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry. Available at: [Link]

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FAQ 1: My overall yield is consistently low. What are the most common culprits and how can I address them?

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Overcoming Challenges in the Solid-Phase Synthesis of Dihydroquinazolinones

Welcome to the technical support center for the solid-phase synthesis (SPS) of dihydroquinazolinones. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying rationale to empower your research. Solid-phase synthesis is a powerful technique for rapidly generating libraries of compounds, but it is not without its challenges.[1] This guide is structured as a series of frequently asked questions that address common hurdles encountered in the lab, from low yields to purification woes.

Low yield is a multifaceted problem that can arise at any stage of the synthesis. The key is to systematically dissect the process to pinpoint the bottleneck.

Causality and Investigation:

The primary suspects for low yield are incomplete reactions at one or more steps: initial substrate loading, deprotection, or coupling of subsequent building blocks. On-resin aggregation of the growing molecule can also physically block reactive sites, leading to truncated sequences.[2]

Troubleshooting Protocol:

  • Verify Resin Loading: Ensure the first building block is loaded efficiently. After the loading step, cleave a small sample of the resin and analyze the product to confirm successful attachment.

  • Monitor Reaction Completion: Never assume a reaction has gone to completion based on time alone. Use a qualitative test to check for the presence of free amines after a coupling step or the absence of a protecting group after deprotection.

    • Kaiser Test: Ideal for detecting primary amines. A positive test (blue bead color) after a coupling step indicates an incomplete reaction.

    • Chloranil Test: Useful for detecting secondary amines, for which the Kaiser test is unreliable.

  • Optimize Coupling Conditions: If coupling is incomplete, the issue is often kinetic.

    • Increase Reagent Concentration: Doubling the concentration of your amino acid and coupling reagent solutions (e.g., to 0.5 M) can significantly increase the reaction rate.[3]

    • Extend Reaction Time or "Double Couple": For sterically hindered building blocks or difficult sequences, simply repeating the coupling step with fresh reagents can drive the reaction to completion.[3]

    • Consider Microwave Synthesis: Microwave irradiation can accelerate coupling reactions and help disrupt on-resin aggregation, often reducing coupling times from hours to minutes.[2][4]

  • Address Aggregation: If you suspect aggregation (common with hydrophobic building blocks), consider switching your primary solvent from Dichloromethane (DCM) or Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for growing peptide-like chains.[5]

FAQ 2: My cleaved product is impure, showing multiple peaks on HPLC/LC-MS. How can I minimize side product formation?

Purity issues often stem from side reactions occurring during synthesis or the final cleavage step. The nature of the impurity provides clues to its origin.

Causality and Investigation:

Side products can arise from several sources: deletion sequences from incomplete coupling, by-products from protecting group removal, or degradation during the final cleavage from the resin. For instance, prolonged exposure to strong acids during cleavage can generate unwanted by-products.[6]

Troubleshooting Protocol:

  • Ensure Complete Reactions: As detailed in FAQ 1, the best way to prevent deletion sequences (+/- mass of a building block) is to ensure each coupling and deprotection step is complete by using monitoring tests.

  • Optimize the Cleavage Cocktail and Time: The final cleavage is a critical step that requires optimization.

    • Time: A cleavage time that is too short may leave side-chain protecting groups intact, while excessive time can cause degradation. An optimization experiment is recommended. For example, in one study, a 2-hour cleavage with Trifluoroacetic acid (TFA) was insufficient to remove a tert-butyl group, but a 3-hour cleavage was successful without introducing significant by-products.[6]

    • Scavengers: Strong acids like TFA can react with certain functional groups. Always include scavengers in your cleavage cocktail to "trap" reactive cationic species. The choice of scavenger depends on the protecting groups used.

Protecting Group Common Side Reaction Recommended Scavenger
Trityl (Trt), t-Butyl (tBu)Re-attachment to sensitive residues (e.g., Trp)Triisopropylsilane (TIS)
Pentamethyldihydrobenzofuran (Pbf)SulfonationH₂O, Dithiothreitol (DTT)
Methoxytrimethylbenzene (Mmt)Re-attachment1-2% TFA in DCM (mild cleavage)
  • Employ a Cyclization-Cleavage Strategy: This is an elegant method where the final intramolecular cyclization step to form the dihydroquinazolinone is also the step that cleaves the molecule from the resin. This approach is inherently purifying, as only the correctly cyclized product will be released into solution, leaving unreacted or truncated chains behind on the solid support.[7]

Workflow for Solid-Phase Dihydroquinazolinone Synthesis

The following diagram illustrates a typical workflow, highlighting the key stages where troubleshooting is often required.

SPOS_Workflow cluster_prep Preparation cluster_cycle Elongation Cycle cluster_release Release & Purify Resin Select & Swell Resin Load Load First Building Block Resin->Load Deprotect Deprotection Load->Deprotect Wash1 Wash Deprotect->Wash1 Couple Couple Next Building Block Wash1->Couple Wash2 Wash Couple->Wash2 Monitor Monitor Reaction Wash2->Monitor Monitor->Deprotect Cycle Complete (start next) Monitor->Couple Incomplete (recouple) Cyclize Final Cyclization Monitor->Cyclize Final Cycle Complete Cleave Cleave from Resin Cyclize->Cleave Purify Purify & Analyze Cleave->Purify

Caption: General workflow for solid-phase synthesis.

FAQ 3: The cleavage of my final product from the resin is inefficient or fails completely. What should I do?

Cleavage failure is a frustrating but solvable issue. It typically points to a problem with either the chemical conditions or the physical state of the resin.

Causality and Investigation:

The linker attaching your molecule to the resin is designed to be stable throughout the synthesis but cleavable under specific conditions (usually strong acid). Failure can occur if the acid is not reaching the linker, the cleavage time is too short, or the resin has collapsed.

Troubleshooting Protocol:

  • Ensure Proper Resin Swelling: Before cleavage, the resin beads must be fully swollen to allow the cleavage reagents to penetrate. If the resin has collapsed, the cleavage will be very inefficient. Wash the resin extensively with a good swelling solvent like DCM or DMF before adding the cleavage cocktail.

  • Complete Removal of Solvents: Residual solvents, particularly DMF, can interfere with the cleavage reaction. One study noted that no product was cleaved until the resin was thoroughly washed with methanol (MeOH) and DCM and then vacuum-dried to completely remove DMF before adding the cleavage cocktail.[6]

  • Re-evaluate Cleavage Cocktail and Time: If initial attempts fail, re-evaluate your cleavage conditions.

    • Acid Strength: Is the acid you are using (e.g., TFA) strong enough for the linker you've chosen? Highly acid-labile linkers may require milder conditions, while robust linkers need stronger acids.

    • Time and Temperature: Most cleavages are run at room temperature for 1-3 hours. If yield is low, you can cautiously extend the time, but monitor for side product formation. Gentle agitation during this period is crucial.

  • Post-Cleavage Work-up: The physical properties of the cleaved product can affect its isolation. Some dihydroquinazolinones are "fluffy" or unstable solids. A post-cleavage salting out or pH adjustment with TFA before purification by preparative HPLC can improve the isolation and stability of the final compound.[6]

FAQ 4: How can I change my synthetic strategy to improve efficiency and reduce costs?

Strategic choices made before the synthesis begins can have the largest impact on overall success and resource management.

Causality and Investigation:

The choice of protecting groups and the overall synthetic route dictates the reagents, time, and purification strategy required. Complex or expensive deprotection steps can create significant bottlenecks.

Strategic Adjustments:

  • Protecting Group Economy: Evaluate your protecting group strategy. For example, switching an Alloc (allyloxycarbonyl) protecting group for an Fmoc (fluorenylmethyloxycarbonyl) group can be highly beneficial. The deprotection of Alloc requires expensive palladium catalysts and specific scavengers, whereas Fmoc is removed with a simple and inexpensive piperidine solution. This change can shorten reaction times, increase yield, and significantly reduce reagent costs.[1][6]

  • Resin and Linker Selection: The choice of solid support is critical. Ensure the resin's composition (e.g., polystyrene, TentaGel) is compatible with your chemistry and that the linker's cleavage conditions are orthogonal to all other protecting groups used in your synthesis.[8] A systematic evaluation of different supports can optimize the synthesis of particularly large or complex molecules.[8]

  • Leverage Traceless Linkers: In a traceless linker strategy, the point of attachment to the resin becomes part of the final molecule after cleavage. The cyclization/cleavage approach is a form of this, ensuring that no residual linker atoms remain on the final product, simplifying purification and characterization.[7]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing low-yield issues.

Troubleshooting_Tree Start Low Yield Observed CheckCoupling Monitor reaction completion (e.g., Kaiser test) Start->CheckCoupling CheckAggregation Is sequence hydrophobic? CheckCoupling->CheckAggregation No Incomplete Incomplete Coupling CheckCoupling->Incomplete Yes CheckCleavage Analyze resin post-cleavage. Is product still attached? CleavageFail Inefficient Cleavage CheckCleavage->CleavageFail Yes Success Yield Improved CheckCleavage->Success No CheckAggregation->CheckCleavage No Aggregation Possible Aggregation CheckAggregation->Aggregation Yes Sol_Coupling Action: - Double couple - Increase concentration - Use microwave Incomplete->Sol_Coupling Sol_Cleavage Action: - Optimize cleavage time/cocktail - Ensure proper resin swelling - Dry resin before cleavage CleavageFail->Sol_Cleavage Sol_Aggregation Action: - Switch solvent (DMF -> NMP) - Use chaotropic salts Aggregation->Sol_Aggregation Sol_Coupling->Success Sol_Cleavage->Success Sol_Aggregation->Success

Caption: Decision tree for troubleshooting low yield.

References

  • Cai, C., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8577. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinazolinones. Organic Chemistry Portal. [Link]

  • Cai, C., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1 H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. PubMed. [Link]

  • Cai, C., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. MDPI. [Link]

  • Synfacts. (2011). Solid-Phase Synthesis of 3,4-Dihydroquinazolinones. Sci-Hub. [Link]

  • Mandal, S., et al. (2016). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences. [Link]

  • ResearchGate. (n.d.). (A) Synthesis of 2,3-dihydroquinazolinones through an MCR between... ResearchGate. [Link]

  • Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab? r/Biochemistry. [Link]

  • Toh, D. K., et al. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. Chemical Communications. [Link]

  • Wang, F. & Hauske, J. R. (1997). Solid-Phase Synthesis of 3,4-Dihydroquinazoline. Tetrahedron Letters, 38(50), 8651-8654. [Link]

  • Chen, S., et al. (2024). Solid‐phase Synthesis of Peptidols via Reductive Cleavage through a Benzotriazole Linker. Advanced Synthesis & Catalysis. [Link]

  • Activotec. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Activotec. [Link]

  • ResearchGate. (n.d.). Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. [Link]

  • van Maarseveen, J. H. (1998). Solid phase synthesis of heterocycles by cyclization/cleavage methodologies. Combinatorial Chemistry & High Throughput Screening, 1(4), 185-214. [Link]

  • Kamal, A., et al. (2005). Solid-phase synthesis of 2-aminoquinazolinone derivatives with two- and three-point diversity. Journal of Combinatorial Chemistry, 7(6), 909-15. [Link]

  • Han, J. & Dang, B. (2025). Optimizing Solid-Phase Protein Synthesis: A Systematic Study of Solid Supports and Mild Cleavage Techniques. ChemRxiv. [Link]

  • Miles, J. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]

  • Miles, J. (2023). What do you do when your peptide synthesis fails? Biotage. [Link]

  • MDPI. (n.d.). Solid Phase versus Solution Phase Synthesis of Heterocyclic Macrocycles. MDPI. [Link]

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Technical Support Center: Addressing Impurities in 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during the synthesis and handling of this critical pharmaceutical intermediate. As a key precursor to the antiplatelet agent Cilostazol, ensuring the high purity of this compound is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This resource provides in-depth, experience-driven advice in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for obtaining an impure sample of this compound after synthesis?

A1: Impurities in this compound samples typically arise from three main sources:

  • Incomplete reaction: Unreacted starting materials, such as N-(4-methoxyphenyl)-3-chloropropionamide or its precursors (p-anisidine and 3-chloropropionyl chloride), can persist in the final product.[1]

  • Side-reactions: The synthesis, often involving an intramolecular Friedel-Crafts alkylation, can lead to the formation of structural isomers (regioisomers) or other unintended byproducts.

  • Degradation: The product may degrade if exposed to harsh conditions such as strong acids or bases, high temperatures, or oxidizing agents during workup or storage.

Q2: My final product is an off-white or yellowish solid, not the expected white crystalline powder. What could be the cause?

A2: A colored product often indicates the presence of colored impurities. These can be carried over from starting materials or formed during the reaction. In some synthetic routes, particularly those involving nitration and reduction steps, residual aromatic nitro or amino compounds can impart color.[3] The use of activated carbon during recrystallization is an effective method for removing many colored impurities.[4]

Q3: What are the recommended analytical techniques for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most common and reliable technique for quantifying the purity of this compound and separating it from its impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the desired product and for identifying and quantifying impurities that have distinct signals from the main compound.

  • Mass Spectrometry (MS): LC-MS is a powerful tool for identifying the molecular weights of impurities, which is a critical step in their structural elucidation.[2][5][6]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A single spot in multiple solvent systems is a good, though not definitive, indicator of high purity.

Troubleshooting Guide: Common Impurity Issues and Solutions

This section provides a detailed breakdown of specific impurity-related problems, their probable causes, and step-by-step guidance for their resolution.

Issue 1: Presence of Unreacted Starting Materials

Q: My HPLC or NMR analysis shows the presence of N-(4-methoxyphenyl)-3-chloropropionamide in my final product. How can I remove it?

A: This is a common issue resulting from an incomplete Friedel-Crafts cyclization reaction. Here’s a systematic approach to address this:

  • Diagnosis:

    • HPLC: The starting material will have a different retention time than the product. Develop a gradient method to ensure good separation.

    • ¹H NMR: Look for characteristic signals of N-(4-methoxyphenyl)-3-chloropropionamide, such as the methoxy group singlet (~3.8 ppm) and the distinct signals for the aromatic protons of the p-methoxyphenyl group.

  • Causality:

    • Insufficient Lewis Acid: The intramolecular Friedel-Crafts reaction requires a sufficient stoichiometric amount of a Lewis acid like aluminum chloride (AlCl₃) to drive the reaction to completion.[1]

    • Low Reaction Temperature or Short Reaction Time: The cyclization is temperature and time-dependent. Inadequate temperature or a shortened reaction time can lead to incomplete conversion.[1]

    • Moisture: Lewis acids like AlCl₃ are highly sensitive to moisture, which can deactivate the catalyst and stall the reaction.

  • Solutions and Preventative Measures:

    • Optimize Reaction Conditions:

      • Ensure a minimum of 3-4 equivalents of high-quality, anhydrous AlCl₃ are used.

      • Maintain the reaction temperature in the recommended range (typically 150-160 °C) for the specified duration (usually 30 minutes to 2 hours).[1]

      • Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

    • Purification:

      • Recrystallization: Recrystallization from ethanol is often effective in separating the more polar this compound from the less polar starting material.

      • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be employed. A gradient elution with a solvent system like ethyl acetate/hexane or dichloromethane/methanol is typically effective.

Issue 2: Formation of Regioisomeric Impurities

Q: I suspect the presence of an isomeric impurity in my sample. How can I confirm its presence and remove it?

A: The Friedel-Crafts cyclization of N-(4-methoxyphenyl)-3-chloropropionamide can potentially lead to the formation of the 7-hydroxy isomer in addition to the desired 6-hydroxy product. The directing effects of the amide and methoxy groups on the aromatic ring influence the position of cyclization. [7]

  • Diagnosis:

    • HPLC: Isomeric impurities often have very similar polarities and may co-elute. A high-resolution column and careful optimization of the mobile phase are necessary for their separation. A stability-indicating HPLC method is crucial.[8]

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum is the most informative for distinguishing between the 6-hydroxy and 7-hydroxy isomers. The coupling patterns and chemical shifts of the aromatic protons will differ. For the 6-hydroxy isomer, one would expect to see three aromatic protons with specific splitting patterns, while the 7-hydroxy isomer would exhibit a different set of signals.

    • LC-MS/MS: High-resolution mass spectrometry can confirm that the impurity has the same molecular weight as the desired product. Fragmentation patterns in MS/MS may help in distinguishing the isomers.

  • Visualizing the Potential Side Reaction:

Caption: Potential formation of a regioisomeric impurity during synthesis.

  • Solutions and Preventative Measures:

    • Reaction Control: Fine-tuning the reaction conditions, such as the choice of Lewis acid and solvent, can sometimes influence the regioselectivity of the cyclization.

    • Purification:

      • Fractional Recrystallization: This technique can sometimes be used to separate isomers if their solubilities in a particular solvent system are sufficiently different.

      • Preparative HPLC: For high-purity requirements, preparative HPLC is the most effective method for separating closely related isomers.

Issue 3: Degradation of the Product

Q: My sample purity is decreasing over time, and I see new peaks in my HPLC chromatogram. What are the likely degradation products and how can I prevent this?

A: this compound can be susceptible to degradation under certain conditions. Forced degradation studies are essential to understand its stability profile. [9][10]

  • Diagnosis and Causality:

    • Hydrolytic Degradation: Exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the amide bond, opening the quinazolinone ring.

    • Oxidative Degradation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of colored quinone-type impurities. This can be initiated by exposure to air (oxygen), light, or oxidizing agents.

    • Photolytic Degradation: Exposure to UV light can also induce degradation.

  • Forced Degradation Study Protocol:

    Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
    Acid Hydrolysis 0.1 M - 1 M HCl, reflux for several hoursAmide bond cleavage
    Base Hydrolysis 0.1 M - 1 M NaOH, reflux for several hoursAmide bond cleavage, potential phenolate oxidation
    Oxidation 3-30% H₂O₂, room temperature or slightly elevatedOxidation of the phenol to a quinone-like structure
    Thermal Degradation Dry heat (e.g., 105°C) for several daysGeneral decomposition
    Photolytic Degradation Exposure to UV light (e.g., 254 nm)Various degradation pathways
  • Solutions and Preventative Measures:

    • Controlled Workup: During the synthesis workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly and maintain moderate temperatures.

    • Proper Storage: Store the final product in a well-sealed container, protected from light and air (an inert atmosphere like nitrogen or argon is recommended for long-term storage). Refrigeration can also help to slow down degradation.

    • Use of Antioxidants: For formulated products, the inclusion of antioxidants may be considered to prevent oxidative degradation.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a standard method for purifying crude this compound.

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Add more hot ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent to ensure good recovery.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon (about 1-2% of the solute's weight). Swirl the flask and gently reheat to a boil for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the activated carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point (typically 60-80°C) until a constant weight is achieved. The final product should be an off-white to white crystalline solid.[4]

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: HPLC system with a UV detector and a data acquisition system.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • Start with a composition that allows for the retention of the main peak (e.g., 80% A, 20% B).

    • Run a linear gradient to a higher concentration of organic modifier (e.g., 20% A, 80% B) over 20-30 minutes to elute any less polar impurities.

    • Hold at the high organic concentration for a few minutes to wash the column.

    • Return to the initial conditions and equilibrate the column before the next injection.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

This guide is intended for research and development purposes. All procedures should be carried out by qualified personnel in a properly equipped laboratory, following all applicable safety precautions.

References

  • Google Patents. (2005). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. US6967209B2.
  • PubChem. (n.d.). 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. National Center for Biotechnology Information. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021). SYNTHESIS AND CHARACTERIZATION OF 6 – HYDROXY – 3, 4 -DIHYDROQUINOLINONE CILOSTAZOL IMPURITY-A AS PER INDIAN PHARMACOPOEIA. [Link]

  • Semantic Scholar. (2009). Synthesis of Related Substances of Cilostazol. [Link]

  • Zheng, J., et al. (2009). SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES, Vol. 78, No. 1.
  • ResearchGate. (2016). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. [Link]

  • Google Patents. (2006).
  • PubMed Central. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]

  • ResearchGate. (2018). 2,3-Dihydroquinazolin-4(1 H)-one as a privileged scaffold in drug design. [Link]

  • Eureka | Patsnap. (2019). Preparation method of 6-hydroxy-3,4-dihydro-2(1H)quinolinone. [Link]

  • Beilstein Archives. (2015). Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. [Link]

  • Semantic Scholar. (2016). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. [Link]

  • ResearchGate. (2020). Possible synthesis path of cilostazol API. [Link]

  • Pharmaffiliates. (n.d.). Cilostazol-impurities. [Link]

  • PubMed Central. (2024). Triflic acid-promoted Friedel–Crafts-type carbocyclization of alkenylated biphenyl derivatives: Synthesis and photophysical studies of novel 9,10-dihydrophenanthrenes. [Link]

  • PubMed Central. (2022). Investigation of the multifunctional profile of dihydroquinazoline derivatives as potential therapeutics for Alzheimer's disease. [Link]

  • RSC Publishing. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • MedCrave online. (2016). Forced degradation studies. [Link]

  • Google Patents. (2021). Preparation method of cilostazol. CN109776498B.
  • Baghdad Science Journal. (2022). Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • New Journal of Chemistry. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
  • RSC Advances. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
  • ResearchGate. (2025). Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. [Link]

  • Buchler GmbH. (n.d.). Friedel-Crafts catalyzed by Cinchonidine Derivative. [Link]

Sources

stability testing of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the stability testing of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing the stability profile of this important heterocyclic compound. Here, we synthesize regulatory guidance with practical, field-proven insights to address common challenges encountered during experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability and handling of this compound.

Q1: What is this compound, and why is its stability critical?

A: this compound is a quinazolinone derivative.[1][2][3] This scaffold is prevalent in medicinal chemistry, serving as a core structure for various biologically active compounds, including potential anticancer and antimicrobial agents.[4] It is also a known intermediate and impurity in the synthesis of pharmaceuticals like Cilostazol.[5]

Stability testing is paramount because chemical degradation can lead to a loss of potency, the formation of toxic byproducts, or changes in physical properties, all of which compromise the safety and efficacy of a potential drug substance or final product.[6] Understanding its stability profile under various environmental conditions is a regulatory requirement and essential for determining appropriate storage conditions, re-test periods, and shelf life.[6][7]

Q2: What are the key physicochemical properties of this compound?

A: Awareness of the compound's fundamental properties is the first step in designing a robust stability study. Key properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₉NO₂[8]
Molecular Weight 163.17 g/mol [9]
Appearance White to Off-white/beige powder[8]
Melting Point 236-240 °C[10]
Solubility Soluble in Methanol, slightly soluble in DMSO[8][10]
pKa (Predicted) 9.86 ± 0.20[10]

Q3: What are the likely degradation pathways for this molecule?

A: Based on its chemical structure, this compound is susceptible to several degradation mechanisms. The primary sites of instability are the lactam (cyclic amide) bond, the phenolic hydroxyl group, and the aromatic ring system.

  • Hydrolysis: The lactam ring is susceptible to cleavage under both acidic and basic conditions, which would result in the opening of the heterocyclic ring.[11][12]

  • Oxidation: The electron-rich phenolic ring and the secondary amine within the lactam are potential sites for oxidation.[13][14][15] This can be initiated by atmospheric oxygen (auto-oxidation), peroxides, or metal ion contaminants.[14]

  • Photolysis: Aromatic systems can absorb UV light, leading to photolytic degradation. This often proceeds via free-radical mechanisms and can be accelerated in the presence of oxygen (photo-oxidation).[16]

G cluster_0 Potential Degradation Pathways Compound This compound Hydrolysis Hydrolytic Products (Ring Opening) Compound->Hydrolysis Acid / Base Oxidation Oxidative Products (Quinones, N-oxides) Compound->Oxidation O₂ / Peroxide / Light Photolysis Photolytic Products (Radical Adducts, Dimers) Compound->Photolysis UV / Visible Light

Caption: Potential degradation pathways for the title compound.

Q4: What are the standard ICH conditions for long-term and accelerated stability testing?

A: The International Council for Harmonisation (ICH) provides guidelines for stability testing. The choice of conditions depends on the climatic zone for which the product is intended. For a general case (Zone I/II), the following conditions are standard.

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
RH = Relative Humidity. Data from ICH Q1A(R2).[7][17][18]

Testing frequency for long-term studies is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[7][17] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[7][17]

Section 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Analytical Method Issues

Q: My HPLC peak for this compound is tailing significantly. How can I improve the peak shape?

A: Peak tailing for this compound is likely due to the interaction of its basic nitrogen atoms with acidic residual silanol groups on the silica-based stationary phase of your HPLC column.[19] This is a common issue with amine-containing compounds.

Causality: The secondary interactions are stronger than the primary reversed-phase interactions, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Increase the pH of the aqueous portion of your mobile phase to suppress the ionization of the silanol groups (typically effective above pH 7). However, be mindful of the column's pH tolerance. Alternatively, lower the pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) to ensure the analyte is fully protonated and less likely to interact with the few ionized silanols.

  • Use a Competing Base: Add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA will preferentially bind to the active silanol sites, masking them from your analyte.

  • Select a Different Column: Switch to a column with a modern, high-purity silica base that has been extensively end-capped to minimize accessible silanols. Columns specifically marketed for the analysis of basic compounds are an excellent choice.[19]

Q: I'm observing new, small peaks in my chromatograms from stressed samples. How do I confirm they are actual degradation products?

A: Differentiating degradation products from system peaks, impurities from the stress reagent, or pre-existing impurities requires a systematic approach.

Validation Workflow:

  • Analyze a Control Sample: Inject a "mock-stressed" sample that has been subjected to the same experimental conditions but without the drug substance. This will identify any peaks originating from the reagents or solvent.

  • Analyze a Non-Stressed Sample: Inject a time-zero (unstressed) sample of the drug substance. Any peaks present here are starting impurities, not degradants.

  • Perform Peak Purity Analysis: If you have a photodiode array (PDA) detector, perform peak purity analysis on the parent compound peak in the stressed sample. A "pure" peak indicates your method is separating the analyte from any co-eluting degradants.

  • Mass Balance Calculation: A key indicator is the mass balance. The sum of the assay of the parent compound and the levels of all degradation products should remain constant (ideally 98-102%) throughout the study. A good mass balance suggests all major degradants are being detected.

Forced Degradation Issues

Q: I subjected the compound to 0.1N HCl and 0.1N NaOH at 60°C for 24 hours and saw no significant degradation. What should I do?

A: this compound may be relatively stable to hydrolysis under these initial conditions. Forced degradation studies are intended to achieve a target degradation of 5-20%.[20] If no degradation is observed, you must employ more aggressive conditions.

Causality: The energy input may be insufficient to overcome the activation energy for the hydrolytic cleavage of the lactam ring.

Protocol Escalation:

  • Increase Temperature: Raise the temperature in increments (e.g., to 80°C).

  • Increase Acid/Base Concentration: Increase the concentration to 1N HCl or 1N NaOH.

  • Increase Duration: Extend the exposure time.

  • Change Solvent: If the compound has poor solubility in the aqueous medium, adding a co-solvent like methanol or acetonitrile can increase the reaction rate.

Document all conditions attempted, as demonstrating stability under harsh conditions is also a valuable outcome.

Q: My sample completely degraded when I used 3% hydrogen peroxide. How can I achieve the target degradation level?

A: The phenolic hydroxyl group makes the molecule highly susceptible to oxidation. A 3% H₂O₂ solution is a common starting point but can be too aggressive for sensitive compounds.

Causality: The rate of oxidation is too high under the initial conditions, leading to rapid and complete consumption of the parent compound.

Condition Attenuation:

  • Lower Peroxide Concentration: Reduce the H₂O₂ concentration significantly, trying 0.5% or even 0.1%.

  • Reduce Temperature: Conduct the experiment at room temperature or even in a cooled bath (e.g., 4°C) to slow the reaction kinetics.

  • Reduce Exposure Time: Sample at much earlier time points (e.g., 1, 2, 4, and 8 hours) instead of waiting for 24 hours.

G cluster_1 Forced Degradation Workflow Prep Prepare Stock Solution Stress Apply Stress Condition (Acid, Base, H₂O₂, Heat, Light) Prep->Stress Neutralize Neutralize/Quench (if applicable) Stress->Neutralize Analyze Analyze via HPLC-PDA/MS Neutralize->Analyze Purity Assess Peak Purity Analyze->Purity MassBalance Calculate Mass Balance Purity->MassBalance Identify Identify Major Degradants MassBalance->Identify

Caption: A typical experimental workflow for a forced degradation study.

Section 3: Detailed Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method Development

Objective: To develop a robust, stability-indicating HPLC method capable of separating this compound from its potential degradation products.

Step-by-Step Methodology:

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) with high-purity silica and end-capping.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: The acidic mobile phase will ensure the protonation of the analyte, leading to better peak shapes.[19]

  • Initial Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: PDA detector, monitor at 254 nm and 280 nm, and collect spectra from 200-400 nm.

    • Injection Volume: 10 µL.

    • Gradient: Start with a wide screening gradient (e.g., 5% to 95% B over 20 minutes).

  • Method Optimization:

    • Inject a mixture of stressed samples (e.g., acid-degraded, peroxide-degraded) to observe the elution of degradation products.

    • Adjust the gradient slope to improve the resolution between the parent peak and any degradant peaks. A shallower gradient will increase separation.

    • If co-elution occurs, consider changing the organic modifier (e.g., to methanol) or the pH of the mobile phase to alter selectivity.

  • System Suitability: Once a suitable separation is achieved, establish system suitability criteria. A typical set includes:

    • Tailing Factor: ≤ 1.5 for the parent peak.

    • Theoretical Plates: ≥ 2000 for the parent peak.

    • Resolution: ≥ 2.0 between the parent peak and the closest eluting impurity/degradant.

    • Repeatability: %RSD ≤ 2.0% for peak area from six replicate injections.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade the drug substance under various stress conditions to identify likely degradation products and validate the stability-indicating nature of the analytical method.[11][21][22]

Methodology:

  • General Preparation: Prepare a stock solution of this compound in methanol at 1 mg/mL. For each condition, dilute this stock into the stress medium to a final concentration of approximately 0.1 mg/mL.

  • Acid Hydrolysis: Mix the stock solution with 1N HCl. Keep at 80°C for 48 hours. At appropriate time points (e.g., 0, 8, 24, 48h), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with 1N NaOH. Keep at 80°C for 24 hours. At time points, withdraw an aliquot, neutralize with 1N HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with 0.5% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Sample at early time points (e.g., 0, 2, 6, 24h) and analyze directly.

  • Thermal Degradation: Expose the solid powder to 105°C in a calibrated oven for 7 days. At time points, dissolve a portion of the powder in methanol for analysis. Also, test a solution of the compound in the proposed formulation vehicle at 60°C.

  • Photostability: Expose the solid powder and a solution (in a photostable, transparent container) to a light source meeting ICH Q1B options.[23][24][25][26] The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours/square meter for UVA light. A dark control sample, wrapped in aluminum foil, should be stored under the same temperature and humidity conditions. Analyze the light-exposed and dark control samples.

References

  • Guideline for Stability Study of Imported Drug Substance and Drug Product. (n.d.).
  • 6-Hydroxy-3,4-Dihydroquinolin-2(1H)-One 54197-66-9. (n.d.). Printtech Healthcare Pvt Ltd.
  • Guideline on Stability Testing: Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency.
  • Note for guidance on in-use stability testing of human medicinal products. (2001, February). European Medicines Agency.
  • 6-Hydroxy-2(1H)-3,4-dihydroquinolinone | 54197-66-9. (n.d.). ChemicalBook.
  • ICH Q1B: Complete Guide to Photostability Testing. (2024, November 18). PharmaGrowthHub.
  • Understanding Hydrolysis and Hydrolytic Stability. (n.d.). Machinery Lubrication.
  • ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. (1996, November 6). ICH.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 02(03), 129-138.
  • 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. (n.d.). PubChem.
  • Zhang, H., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. Molecules, 27(23), 8567.
  • P., M., & K., S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 344.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. (2014).
  • Dolzonek, J., et al. (2019). Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. Chemosphere, 235, 817-825.
  • Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. (n.d.). Google Patents.
  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry.
  • ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. (1998, January). European Medicines Agency.
  • Klick, S., et al. (2005). Toward a general strategy for development and validation of stability-indicating methods. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 870-889.
  • TGA Analysis in Pharmaceuticals. (n.d.). ResolveMass Laboratories Inc.
  • A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. (2014).
  • Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. (2021). Molecules, 26(16), 4987.
  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. (n.d.). Semantic Scholar.
  • How to Approach a Forced Degradation Study. (n.d.). SGS.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2020). MDPI.
  • Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview.
  • Technical Support Center: HPLC Methods for Quinazolinone Compounds. (n.d.). Benchchem.
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.).
  • Q1B Photostability Testing of New Drug Substances and Products. (2018, August 24). FDA.
  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. (2012).
  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (n.d.). European Medicines Agency.
  • Al-Suwaidan, I. A., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Iranian journal of pharmaceutical research: IJPR, 15(Suppl), 135.
  • Annex 10. (n.d.). ICH.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs.
  • USP Hydrolytic Stability Testing. (n.d.). Testing Laboratory.
  • 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | CAS#:54197-66-9. (n.d.). Chemsrc.
  • Bisht, A., & Negi, D. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. IIP Series.
  • A Comparative Analysis of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one and Other Quinolinone Derivatives in Drug Discovery. (n.d.). Benchchem.
  • Kavitha, K., Srinivasan, N., & Haribabu, Y. (n.d.). A REVIEW ON QUINAZOLINONE AND ITS DERIVATIVES WITH DIVERSE BIOLOGICAL ACTIVITIES. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Dong, M. W., & Huynh-Ba, K. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT (R1). (n.d.).
  • Waterman, K. C. (2012). Oxidative Degradation. In Pharmaceutical Stability (pp. 59-96). The Royal Society of Chemistry.
  • Hovorka, S., & Schöneich, C. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. Journal of pharmaceutical sciences, 90(3), 253-269.
  • Drug degradation p

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Technical Support Center: Analytical Method Development for 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the analytical refinement of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one. This document is crafted for researchers, scientists, and drug development professionals actively engaged in the characterization and quantification of this molecule. Given the limited specific literature on the analytical methods for this particular compound, this guide synthesizes first-principle chromatographic and spectroscopic theories with field-proven insights from the analysis of structurally related phenolic and quinazolinone compounds.

The core objective is to provide a robust framework for developing, refining, and troubleshooting analytical methods. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in solid scientific integrity.

Section 1: Physicochemical Properties & Analytical Considerations

Before initiating method development, understanding the inherent chemical nature of this compound is paramount. Its structure dictates its behavior in any analytical system.

  • Structure: A quinazolinone core featuring a phenolic hydroxyl group at the 6-position. This imparts both weakly acidic (phenol, pKa ~10) and very weakly basic (amide nitrogens) characteristics.

  • UV Chromophore: The fused aromatic system provides strong UV absorbance, making UV-based detection in HPLC a primary analytical technique.

  • Polarity: The presence of the hydroxyl group and two amide functionalities makes the molecule relatively polar. This property is key to selecting the appropriate chromatographic conditions.

  • Stability: Phenolic compounds can be susceptible to oxidation, especially at basic pH or when exposed to light and heat over extended periods.[1] This necessitates careful sample handling and storage, typically at low temperatures and protected from light, to ensure analytical accuracy.[2]

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for the purity assessment and quantification of compounds like this compound. Reversed-phase chromatography is the most logical starting point.

Frequently Asked Questions (FAQs) - HPLC

Q1: What is the best starting point for column and mobile phase selection? A1: A C18 reversed-phase column is the standard and most effective choice for this class of polar aromatic compounds.[3] Begin with a simple isocratic mobile phase of Acetonitrile (ACN) and water. A typical starting point would be a 30:70 (v/v) ACN:Water mixture. To ensure good peak shape, the addition of a modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the aqueous component is critical.

  • Causality: The acidic modifier serves a crucial purpose: it suppresses the ionization of the phenolic hydroxyl group.[4] Phenolic compounds analyzed at a mobile phase pH near their pKa can exist in both ionized and non-ionized forms, leading to significant peak tailing.[4] By maintaining a low pH (typically 2.5-3.5), the analyte remains in a single, neutral state, promoting symmetrical, sharp peaks.

Q2: How do I determine the optimal UV detection wavelength? A2: To determine the optimal wavelength (λmax), inject a relatively concentrated solution of your compound and perform a UV scan using a photodiode array (PDA) detector. If a PDA is unavailable, inject the sample multiple times while manually changing the wavelength on a variable wavelength detector (VWD) to find the point of maximum absorbance. This ensures the highest sensitivity for your analysis.

Q3: My retention times are drifting between injections. What's the cause? A3: Retention time instability is a common issue. The primary culprits are insufficient column equilibration, temperature fluctuations, and changes in mobile phase composition.[3] Always ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before the first injection. Using a column oven is highly recommended for stable retention. Lastly, prepare mobile phases fresh daily and be wary of the selective evaporation of the more volatile organic component from the reservoir over time.[3]

HPLC Troubleshooting Guide

The following table outlines common issues encountered during the analysis of phenolic quinazolinones and provides systematic solutions.

Problem Potential Causes Recommended Solutions & Rationale
Severe Peak Tailing 1. Secondary Silanol Interactions: The phenolic -OH and amide -NH groups can interact with free silanol groups on the silica backbone of the column.[4]Adjust Mobile Phase pH: Lower the pH to 2.5-3.5 with 0.1% formic acid or TFA. This protonates the silanols, minimizing unwanted ionic interactions.[3] Use an End-Capped Column: Modern, fully end-capped columns have fewer accessible silanol groups. Consider a column specifically designed for polar or basic compounds.
2. Column Overload: Injecting too much sample mass can saturate the stationary phase.Reduce Injection Concentration/Volume: Dilute the sample or inject a smaller volume to ensure you are operating within the linear range of the column.
Poor Resolution 1. Insufficient Separation Power: The mobile phase composition is not optimized for separating the analyte from impurities.Adjust Organic Solvent Percentage: If peaks are eluting too quickly, decrease the percentage of acetonitrile. If they are too retained, increase it. Small changes (1-2%) can have a significant impact on selectivity.[3] Try a Different Organic Solvent: Switching from acetonitrile to methanol can alter selectivity due to different solvent properties and may resolve co-eluting peaks.
Low Sensitivity 1. Sub-optimal Wavelength: The detection wavelength is not set at the compound's λmax.Perform a UV Scan: As described in the FAQ, use a PDA detector to identify the wavelength of maximum absorbance for your analyte.
2. Poor Peak Shape: Tailing or broad peaks lower the peak height.Address Peak Tailing Issues: A sharper, more symmetrical peak will have a greater height for the same area, improving the signal-to-noise ratio.[4]
Carryover 1. Analyte Adsorption: The compound may adsorb to active sites in the injector, tubing, or column.Optimize Needle Wash: Use a strong solvent (like ACN or a mixture matching the mobile phase) for the injector needle wash. Check for Contamination: Flush the column with a strong solvent (e.g., 100% ACN) to remove strongly retained compounds.
Workflow for Troubleshooting HPLC Peak Tailing

G start Peak Tailing Observed (Tf > 1.5) check_all_peaks Are all peaks tailing? start->check_all_peaks check_column_void Check for Column Void (Physical damage at inlet) check_all_peaks->check_column_void all_tail is_acidic_modifier Is acidic modifier (e.g., 0.1% FA/TFA) in mobile phase? check_all_peaks->is_acidic_modifier specific_tail all_tail Yes replace_column Reverse Flush or Replace Column check_column_void->replace_column specific_tail No add_modifier Add 0.1% Formic Acid to Aqueous Phase is_acidic_modifier->add_modifier no_modifier check_overload Reduce Sample Concentration by 10x is_acidic_modifier->check_overload modifier_present no_modifier No modifier_present Yes is_improved Is peak shape improved? check_overload->is_improved overload_solution Issue is Column Overload. Optimize sample load. is_improved->overload_solution overload_yes use_new_column Try a New/Different Column (e.g., base-deactivated) is_improved->use_new_column overload_no overload_yes Yes overload_no No

Caption: A logical workflow for diagnosing HPLC peak tailing.

Section 3: Mass Spectrometry (MS) Considerations

For confirmation of identity and analysis in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Frequently Asked Questions (FAQs) - LC-MS

Q1: Which ionization source, ESI or APCI, is more suitable? A1: Electrospray Ionization (ESI) is the preferred method. The polar nature of the hydroxyl and amide groups makes this compound amenable to forming ions in solution. ESI is a soft ionization technique that will likely yield a strong protonated molecular ion [M+H]⁺ in positive mode, which is ideal for identification and quantification.

Q2: What are the expected ions and fragmentation patterns? A2:

  • Parent Ion: In positive ESI mode, the expected parent ion is [M+H]⁺. In negative mode, [M-H]⁻ (from deprotonation of the phenol) is likely.

  • Fragmentation: Tandem MS (MS/MS) will be crucial for structural confirmation. Common fragmentation pathways for related structures involve losses of small neutral molecules. Expect to see losses such as:

    • Loss of H₂O (water)

    • Loss of CO (carbon monoxide)

    • Loss of NH₃ (ammonia) or related fragments from the dihydro-pyrimidinone ring. The specific fragmentation pattern will provide a unique fingerprint to confirm the structure and differentiate it from isomers.

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for unambiguous structure elucidation.

Frequently Asked Questions (FAQs) - NMR

Q1: What is the recommended solvent for NMR analysis? A1: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for many quinazolinone derivatives.[5] It is an excellent solvent for polar compounds and allows for the observation of exchangeable protons (from -OH and -NH groups), which appear as broad singlets.

Q2: What are the key expected signals in the ¹H NMR spectrum? A2: Based on the structure and data from analogous compounds, the following signals are expected:[5]

  • Aromatic Protons: Signals in the ~6.5-7.5 ppm region. The substitution pattern on the benzene ring will dictate the splitting patterns (e.g., doublets, doublet of doublets).

  • Amide Protons (N1-H, N3-H): These will likely appear as broad singlets, typically downfield (>8.0 ppm), and will be exchangeable with D₂O.

  • Phenolic Proton (OH): A broad singlet, also exchangeable with D₂O. Its chemical shift can be highly variable depending on concentration and solvent.

  • Aliphatic Protons (-CH₂-CH₂-): Two sets of signals corresponding to the methylene groups at the C4 position. These will likely appear as triplets or complex multiplets in the ~2.5-3.5 ppm range.

Section 5: Experimental Protocols

Protocol 1: Generic HPLC-UV Method Development

This protocol provides a starting point for developing a robust analytical method.

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector scanning from 200-400 nm.

  • Sample Preparation:

    • Prepare a stock solution of the analyte at 1 mg/mL in a 50:50 mixture of ACN:Water.

    • Dilute to a working concentration of ~50 µg/mL for initial injections.

  • Initial Scouting Gradient:

    • Run a broad linear gradient from 5% B to 95% B over 20 minutes.

    • This will determine the approximate elution time of the analyte.

  • Method Optimization:

    • Based on the scouting run, develop a focused gradient or an isocratic method.

    • Example: If the peak elutes at 12 minutes with ~40% B, you can design a method that starts at 20% B, ramps to 50% B over 10 minutes, and includes a wash and re-equilibration step.

    • Adjust the mobile phase composition to achieve a retention time between 3-10 minutes with good resolution from any impurities.

  • Validation:

    • Once optimized, perform initial validation checks for specificity, linearity, precision, and accuracy as per internal or regulatory guidelines.

References

  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. MDPI. Available at: [Link]

  • 1 H NMR spectrum of 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one. ResearchGate. Available at: [Link]

  • A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones. New Journal of Chemistry. Available at: [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available at: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. National Institutes of Health (NIH). Available at: [Link]

  • HPLC Troubleshooting Guide. Crawford Scientific. Available at: [Link]

  • Stability of Phenolic Compounds in Grape Stem Extracts. National Institutes of Health (NIH). Available at: [Link]

  • Q-Tube© assisted MCRs for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Semantic Scholar. Available at: [Link]

  • Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of antitumor resistant (by Molecule Docking). ResearchGate. Available at: [Link]

  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. National Institutes of Health (NIH). Available at: [Link]

  • Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder. ResearchGate. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]

  • Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. Available at: [Link]

  • 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. Available at: [Link]

  • Separation of 4(1H)-Quinazolinone, 2-(3,5-dichloro-2-hydroxyphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. MDPI. Available at: [Link]

  • Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available at: [https://www.researchgate.net/publication/279767873_Determination_of_the_Stabilities_of_New_Quinazoline_Derivatives_by_HPLC]([Link]_ Derivatives_by_HPLC)

  • HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. SIELC Technologies. Available at: [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]

  • Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. ACS Publications. Available at: [Link]

  • LC-MS/MS Fragmentation pattern of (a) Impurity-I and (b) Impurity-II. ResearchGate. Available at: [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Institutes of Health (NIH). Available at: [Link]

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Validation & Comparative

Navigating the Structure-Activity Landscape of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6-hydroxy-3,4-dihydroquinazolin-2(1H)-one scaffold is a promising heterocyclic core in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents. Its derivatives have garnered attention for a range of biological activities, including potential as anticancer and phosphodiesterase (PDE) inhibitors. Understanding the structure-activity relationships (SAR) of this class of compounds is paramount for optimizing their potency, selectivity, and pharmacokinetic profiles. This guide provides a comparative analysis of the SAR of this compound derivatives, supported by experimental data from closely related analogues, detailed experimental protocols, and visual representations of key concepts.

The Synthetic Gateway to this compound Derivatives

A robust synthetic strategy is the cornerstone of any SAR study, enabling the systematic generation of analogues for biological evaluation. While a dedicated, high-yield synthesis for a wide array of this compound derivatives is not extensively documented in a single source, a plausible and adaptable multi-step approach can be devised from established methodologies for related quinazolinone and quinolinone structures.

A common and effective route commences with a substituted aniline, proceeding through cyclization, nitration, reduction, and diazotization followed by hydrolysis to install the key 6-hydroxy group. The following workflow illustrates a generalized synthetic pathway.

Synthetic_Workflow cluster_0 Core Scaffold Synthesis cluster_1 Functionalization at C6 cluster_2 Derivatization for SAR Substituted_Aniline Substituted Aniline Acylation Acylation with 3-chloropropionyl chloride Substituted_Aniline->Acylation Cyclization Friedel-Crafts Cyclization Acylation->Cyclization Dihydroquinazolinone_Core 3,4-Dihydroquinazolin-2(1H)-one Cyclization->Dihydroquinazolinone_Core Nitration Nitration (HNO3/H2SO4) Dihydroquinazolinone_Core->Nitration Introduction of NO2 at C6 Reduction Reduction (e.g., SnCl2/HCl) Nitration->Reduction NO2 to NH2 Diazotization Diazotization (NaNO2/H+) Reduction->Diazotization NH2 to N2+ Hydrolysis Hydrolysis Diazotization->Hydrolysis N2+ to OH 6_Hydroxy_Core 6-Hydroxy-3,4-dihydroquinazolin- 2(1H)-one Hydrolysis->6_Hydroxy_Core Alkylation_N1 N1-Alkylation/Arylation 6_Hydroxy_Core->Alkylation_N1 Vary R1 Substitution_C4 C4-Substitution Alkylation_N1->Substitution_C4 Vary R2 Final_Derivatives Target Derivatives Substitution_C4->Final_Derivatives

Caption: Generalized synthetic workflow for this compound derivatives.

This synthetic versatility allows for the introduction of a wide range of substituents at various positions of the dihydroquinazolinone core, which is essential for a thorough exploration of the SAR.

Comparative Analysis of Biological Activities

The biological profile of this compound derivatives is significantly influenced by the nature and position of various substituents. While comprehensive SAR data for this specific scaffold is limited, we can extrapolate key trends from studies on structurally related quinazolinone and dihydroquinazolinone analogues. The primary areas of therapeutic interest for these compounds have been in anticancer and phosphodiesterase (PDE) inhibition.

Anticancer Activity: Targeting Cell Proliferation

Quinazolinone-based compounds have been extensively investigated for their antiproliferative effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as tyrosine kinases, or interference with microtubule dynamics. For the this compound scaffold, the following SAR trends can be hypothesized based on data from related compounds:

  • Substitution at N1 and C3: The nature of the substituent at the N1 and C3 positions of the dihydroquinazolinone ring is critical for cytotoxic activity. Small, lipophilic groups are often favored.

  • Aromatic Substituents: The introduction of substituted aryl groups at various positions can significantly modulate activity. The electronic properties and substitution pattern on these aromatic rings play a crucial role.

  • The 6-Hydroxy Group: The phenolic hydroxyl group at the C6 position is a key feature. It can act as a hydrogen bond donor and/or acceptor, potentially anchoring the molecule in the active site of a target protein. Its presence may also influence the overall electronic properties and metabolic stability of the compound.

To illustrate a potential SAR, the following table presents hypothetical data for a series of this compound derivatives, based on observed trends in the broader quinazolinone class.

Compound IDR1 (at N1)R2 (at C4)R3 (at C7)IC50 (µM) vs. MCF-7
1a HHH>100
1b CH₃HH55.2
1c BenzylHH23.8
1d HPhenylH45.1
1e HHCl78.5
1f CH₃PhenylH15.7
1g BenzylPhenylCl8.9

Note: This data is illustrative and intended to demonstrate SAR principles. Actual values would need to be determined experimentally.

Anticancer_SAR cluster_N1 N1-Substitution cluster_C4 C4-Substitution cluster_C7 C7-Substitution Core This compound Core N1_H R1 = H (Low Activity) Core->N1_H C4_H R2 = H (Lower Activity) Core->C4_H C7_H R3 = H Core->C7_H N1_Alkyl R1 = Alkyl (e.g., CH₃) (Moderate Activity) N1_H->N1_Alkyl Increasing Lipophilicity N1_Aryl R1 = Aryl/Aralkyl (e.g., Benzyl) (Enhanced Activity) N1_Alkyl->N1_Aryl Increased π-stacking potential C4_Aryl R2 = Aryl (e.g., Phenyl) (Increased Activity) C4_H->C4_Aryl Introduces bulk and potential for interactions C7_EWG R3 = Electron-withdrawing group (e.g., Cl) (May enhance activity) C7_H->C7_EWG Modulates electronics

Caption: Hypothetical SAR for anticancer activity of this compound derivatives.

Phosphodiesterase (PDE) Inhibition: A Potential Avenue

Certain quinazolinone derivatives have shown inhibitory activity against phosphodiesterases (PDEs), a family of enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP). PDE inhibitors are used in the treatment of a variety of conditions, including cardiovascular diseases, respiratory diseases, and erectile dysfunction. The SAR for PDE inhibition by this compound derivatives would likely follow some general principles observed for other heterocyclic PDE inhibitors:

  • Mimicking the Purine Ring: The quinazolinone core can act as a mimic of the purine ring of the natural substrates (cAMP or cGMP).

  • Hydrophobic Pockets: Substituents at various positions can interact with hydrophobic pockets in the active site of the PDE enzyme, enhancing binding affinity.

  • Selectivity: Achieving selectivity for a specific PDE isoform is a major challenge and is highly dependent on the substitution pattern.

A hypothetical SAR table for PDE5 inhibition is presented below for illustrative purposes.

Compound IDR1 (at N1)R2 (at C4)R3 (at C7)IC50 (nM) vs. PDE5
2a HHH>1000
2b CH₃HH850
2c H4-MethoxyphenylH320
2d CH₃4-MethoxyphenylH150
2e H3,4-DimethoxyphenylH95
2f CH₃3,4-DimethoxyphenylCl45

Note: This data is illustrative and intended to demonstrate SAR principles. Actual values would need to be determined experimentally.

Experimental Protocols

To ensure the reliability and reproducibility of SAR data, standardized and well-documented experimental protocols are essential. The following are detailed, step-by-step methodologies for key assays used in the evaluation of this compound derivatives.

Synthesis Protocol: General Procedure for N1-Alkylation
  • To a solution of this compound (1 mmol) in anhydrous dimethylformamide (DMF) (10 mL), add potassium carbonate (K₂CO₃) (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or benzyl halide (1.1 mmol) to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N1-substituted derivative.

Biological Evaluation Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). Dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Formazan Formation: Incubate the plates for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.

Biological Evaluation Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay

This protocol describes a generic fluorescence polarization (FP)-based assay for measuring PDE inhibitory activity.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Create a serial dilution of the compound to test a range of concentrations.

    • Prepare the assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

    • Dilute the recombinant PDE enzyme (e.g., PDE5A) in the assay buffer to the desired working concentration.

    • Dilute a fluorescently labeled substrate (e.g., FAM-cGMP) in the assay buffer.

  • Assay Procedure:

    • Add the diluted test compound, a positive control (e.g., sildenafil for PDE5), and a DMSO-only control to the wells of a 96-well black microplate.

    • Add the diluted PDE enzyme solution to each well.

    • Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the diluted fluorescent substrate solution to all wells.

    • Incubate the plate for 30-60 minutes at 37°C.

    • Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed substrate.

  • Data Acquisition and Analysis:

    • Read the fluorescence polarization of each well using a microplate reader.

    • Calculate the percentage of PDE inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion

The this compound scaffold represents a valuable starting point for the development of new therapeutic agents. While a comprehensive SAR for this specific class of compounds is yet to be fully elucidated in the public domain, by leveraging the knowledge from related quinazolinone and dihydroquinazolinone derivatives, a rational approach to the design and optimization of novel analogues can be undertaken. The synthetic and biological evaluation protocols provided in this guide offer a robust framework for researchers to systematically explore the structure-activity landscape of these promising molecules, paving the way for the discovery of new and effective drugs.

References

  • Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Institutes of Health. 2022-12-05.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT Cell Proliferation Assay.

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In Vitro Validation of the Biological Activity of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one: A Comparative Screening Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse and potent biological activities exhibited by its derivatives.[1][2] These activities span a wide therapeutic spectrum, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[3][4] The compound 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one, a specific derivative, possesses structural features—namely a phenolic hydroxyl group and the dihydroquinazolinone core—that suggest a high potential for significant biological activity. However, its specific profile remains to be fully elucidated.

This guide provides a comprehensive framework for the initial in vitro validation and characterization of this compound. We will move beyond a single-assay approach to advocate for a parallel screening methodology, allowing for an objective comparison of its potency across several key areas of bioactivity. This strategy is designed to efficiently identify its most promising therapeutic potential for researchers, scientists, and drug development professionals. We will detail the rationale behind assay selection, provide validated, step-by-step protocols, and establish a framework for comparing its performance against well-characterized reference compounds.

Part 1: Hypothesized Activities & Strategic Assay Selection

Given the structural motifs of this compound and the extensive literature on related compounds, we hypothesize three primary areas of potential activity: antioxidant, anticancer, and anti-inflammatory. Our experimental design is structured to test these hypotheses concurrently.

Antioxidant Activity

The presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant capacity via hydrogen atom or electron donation. To quantify this, we will employ two of the most robust and widely used spectrophotometric assays: the DPPH and ABTS methods.[5][6] Running these assays in parallel provides a more complete picture, as they differ in their reaction mechanisms, solubility characteristics, and sensitivity to various antioxidant compounds.[5][7]

  • Competitor Compound: Ascorbic Acid (Vitamin C) , a universally recognized antioxidant standard.

Anticancer (Cytotoxic) Activity

The quinazolinone core is famously associated with anticancer activity, often through the inhibition of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.[8][9][10] A crucial first step is to determine the compound's general cytotoxicity against various cancer cell lines. We will compare two primary assays:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A metabolic assay that measures the activity of mitochondrial reductase enzymes in living cells.[11]

  • SRB (Sulphorhodamine B) Assay: A protein-staining assay that measures total cellular protein content, providing a reliable estimation of cell mass.[12][13][14]

Using both helps to distinguish between effects on cell metabolism versus direct cell death or growth arrest.[12]

  • Competitor Compounds:

    • Doxorubicin: A potent, broad-spectrum chemotherapeutic agent used as a positive control for general cytotoxicity.

    • Gefitinib: An EGFR tyrosine kinase inhibitor that features the quinazoline scaffold, serving as a mechanistically relevant comparator.[9]

Anti-inflammatory Activity

Chronic inflammation is driven by enzymatic pathways, primarily those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[15][16] Quinazoline derivatives have been reported as potent anti-inflammatory agents.[1] We will utilize enzyme inhibition assays to directly measure the compound's effect on these key targets.

  • COX-1/COX-2 Inhibition Assay: To determine the compound's ability to inhibit the enzymes responsible for prostaglandin synthesis. Differentiating between COX-1 and COX-2 inhibition is critical for assessing potential therapeutic benefit versus side effects.[15][17]

  • 5-LOX Inhibition Assay: To measure inhibition of the enzyme that catalyzes the production of leukotrienes, another class of pro-inflammatory mediators.[17][18]

  • Competitor Compounds:

    • Celecoxib: A selective COX-2 inhibitor.[17]

    • Zileuton: A known 5-LOX inhibitor.[18]

Part 2: Experimental Workflows & Protocols

The following sections provide detailed, self-validating protocols. It is imperative that all experiments include appropriate controls: a vehicle control (e.g., DMSO), a negative control (no compound), and a positive control (the relevant competitor compound).

General Experimental Workflow

The workflow for most in vitro screening assays follows a standardized sequence. This process ensures reproducibility and accurate data interpretation.

G cluster_prep Preparation cluster_exec Execution cluster_data Data Acquisition & Analysis Compound Test Compound & Comparators (Stock Solution in DMSO) SerialDil Serial Dilution Series (e.g., 100 µM to 0.1 µM) Compound->SerialDil AssayPlate Assay Plate Preparation (e.g., 96-well plate) SerialDil->AssayPlate Reagent Addition of Assay Reagents (e.g., DPPH, Cells, Enzyme) AssayPlate->Reagent Incubation Incubation (Specified Time & Temperature) Reagent->Incubation Readout Spectrophotometric/Fluorometric Reading Incubation->Readout Calc Calculate % Inhibition Readout->Calc IC50 Determine IC50 Value (Dose-Response Curve) Calc->IC50

Caption: General workflow for in vitro bioactivity screening.

Protocol: DPPH Radical Scavenging Assay

This assay quantifies the ability of the test compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a deep violet-colored molecule. Reduction of DPPH by an antioxidant results in a color change to yellow, measured by a decrease in absorbance at ~517 nm.[5][19]

Principle of DPPH Assay

G DPPH DPPH• (Violet Radical) DPPH_H DPPH-H (Yellow, Reduced Form) Antioxidant Test Compound (e.g., 6-Hydroxy-3,4-... -OH group) Antioxidant->DPPH_H H• donation G cluster_cox Cyclooxygenase Pathway cluster_lox Lipoxygenase Pathway AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX LOX 5-LOX Enzyme AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation, Asthma) LOX->LTs Inhibitor Test Compound & Celecoxib Inhibitor->COX Inhibition Inhibitor2 Test Compound & Zileuton Inhibitor2->LOX Inhibition

Caption: Inhibition points in the arachidonic acid cascade.

Step-by-Step Protocol (Kit-Based):

  • Reagent Preparation: Prepare assay buffer, heme, enzyme (human recombinant COX-2), and fluorescent probe as per the manufacturer's instructions (e.g., Abcam ab283401). [17]2. Sample Preparation: Prepare serial dilutions of this compound and Celecoxib.

  • Reaction Mixture: In a 96-well plate suitable for fluorescence, create a reaction mix containing assay buffer, heme, and the COX-2 enzyme.

  • Inhibitor Addition: Add the test compound dilutions to the appropriate wells. Add a known inhibitor (Celecoxib) as a positive control and vehicle (DMSO) as a no-inhibition control.

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding arachidonic acid and the fluorometric probe to all wells.

  • Measurement: Immediately begin measuring the fluorescence intensity at the specified wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for 15-30 minutes. [17]8. Data Analysis: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Part 3: Data Presentation and Comparative Analysis

All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison between the test compound and the established alternatives. The IC50 value (half-maximal inhibitory concentration) is the primary metric for comparison.

Table 1: Comparative In Vitro Biological Activity (IC50 Values in µM)

Assay TypeTargetThis compoundCompetitor CompoundCompetitor IC50 (µM)
Antioxidant DPPH RadicalExperimental ValueAscorbic AcidExperimental Value
ABTS RadicalExperimental ValueAscorbic AcidExperimental Value
Anticancer A549 Cell LineExperimental ValueDoxorubicinExperimental Value
MCF-7 Cell LineExperimental ValueDoxorubicinExperimental Value
A549 Cell LineExperimental ValueGefitinibExperimental Value
Anti-inflammatory COX-2 EnzymeExperimental ValueCelecoxibExperimental Value
5-LOX EnzymeExperimental ValueZileutonExperimental Value

Note: Lower IC50 values indicate higher potency.

Conclusion

This guide outlines a robust, multi-faceted strategy for the initial in vitro characterization of this compound. By employing a comparative approach against well-known standards across antioxidant, anticancer, and anti-inflammatory assays, researchers can efficiently and objectively determine the most promising biological activity of this novel compound. The detailed protocols and data presentation framework provided herein are designed to ensure scientific integrity and generate high-quality, reproducible data, thereby accelerating the journey from initial screening to targeted drug development.

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Sources

A Comparative Analysis of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one Derivatives Against Established Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of novel 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one derivatives with well-characterized inhibitors of two key enzymes implicated in a range of pathologies: Monoamine Oxidase B (MAO-B) and Soluble Epoxide Hydrolase (sEH). By examining their inhibitory potency, selectivity, and structure-activity relationships (SAR), this document serves as a critical resource for medicinal chemists and pharmacologists seeking to advance the development of next-generation therapeutics.

Introduction: The Therapeutic Promise of Quinazolinones

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on a specific subclass, 3,4-dihydroquinazolin-2(1H)-ones, exploring their potential as potent and selective enzyme inhibitors.

Recent research has revealed that this heterocyclic system can act as a bioisosteric replacement for other known pharmacophores, such as the 3,4-dihydro-2(1H)-quinolinone core found in selective MAO-B inhibitors.[3][4] This principle of structural analogy has guided the exploration of quinazolinones against established drug targets. Here, we present a head-to-head comparison with known inhibitors for two distinct and highly relevant enzyme targets.

Part 1: Dihydroquinazolinones as Monoamine Oxidase B (MAO-B) Inhibitors

Monoamine Oxidase B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of neurotransmitters, most notably dopamine.[5][6] Inhibition of MAO-B increases dopamine availability, representing a cornerstone therapeutic strategy for Parkinson's disease (PD).[5][6] Established irreversible inhibitors like selegiline and rasagiline are staples in PD treatment. A recent study systematically evaluated a series of C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives as potential MAO-B inhibitors, providing a rich dataset for comparison.[3][7]

Comparative Inhibitory Potency

The inhibitory activities of the novel quinazolinone derivatives were assessed against recombinant human MAO-A and MAO-B to determine both potency (IC₅₀) and selectivity. The data reveals that C6-substituted derivatives are potent and highly selective inhibitors of MAO-B, with several compounds exhibiting IC₅₀ values in the sub-micromolar range.[3]

CompoundTargetIC₅₀ (µM)[3][7]Known InhibitorTargetIC₅₀ (µM)Selectivity Index (SI) for Novel Cmpd. (MAO-A/MAO-B)[3][7]
6c (6-((E)-3-(4-chlorophenyl)acryloyl)-3-methyl-3,4-dihydroquinazolin-2(1H)-one)MAO-B0.269 RasagilineMAO-B~0.005>371
6b (6-((E)-3-(4-fluorophenyl)acryloyl)-3-methyl-3,4-dihydroquinazolin-2(1H)-one)MAO-B0.354SelegilineMAO-B~0.01>282
6g (6-((E)-3-(3-fluorophenyl)acryloyl)-3-methyl-3,4-dihydroquinazolin-2(1H)-one)MAO-B0.404SafinamideMAO-B~0.098>247
6d (6-((E)-3-(3-chlorophenyl)acryloyl)-3-methyl-3,4-dihydroquinazolin-2(1H)-one)MAO-B0.528--->189
6h (6-((E)-3-(p-tolyl)acryloyl)-3-methyl-3,4-dihydroquinazolin-2(1H)-one)MAO-B0.612--->163
6a (6-cinnamoyl-3-methyl-3,4-dihydroquinazolin-2(1H)-one)MAO-B0.730--->137
6j (6-((E)-3-(4-methoxyphenyl)acryloyl)-3-methyl-3,4-dihydroquinazolin-2(1H)-one)MAO-B0.985--->101
Most Potent Quinazolinone against MAO-A (Compound 6b )MAO-A7.43MoclobemideMAO-A~2.1-

Note: IC₅₀ values for known inhibitors are approximate and can vary based on assay conditions.

Expert Analysis: Structure-Activity Relationship (SAR) and Causality

The experimental data provides clear insights into the structural requirements for potent MAO-B inhibition by this class of compounds.[3]

  • C6-Substitution is Critical : Potent MAO-B inhibition was exclusively observed with derivatives substituted at the C6 position of the quinazolinone ring. In contrast, N1-substitution resulted in a significant loss of activity. This suggests that the C6 position is a key interaction point within the MAO-B active site, likely orienting the substituent into a hydrophobic pocket.

  • The Cinnamoyl Moiety : The most potent compounds feature a cinnamoyl group at the C6 position. The conjugated system appears crucial for activity.

  • Electronic Effects of Phenyl Ring Substitution : Halogen substitutions (fluoro, chloro) on the terminal phenyl ring of the cinnamoyl group, particularly at the para and meta positions, consistently enhance potency. The most active compound in the series, 6c , features a para-chloro substitution.[3] This indicates that electron-withdrawing groups in these positions may favorably interact with the enzyme's active site.

The high selectivity for MAO-B over MAO-A is a clinically significant feature, as it reduces the risk of hypertensive crisis associated with non-selective MAO inhibitors (the "cheese effect").[3] The quinazolinone derivatives show impressive selectivity indices, making them promising candidates for development as therapies for neurodegenerative disorders like Parkinson's disease.[3]

Part 2: Quinazolinones as Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of anti-inflammatory and vasodilatory lipid signaling molecules known as epoxyeicosatrienoic acids (EETs).[8][9] By hydrolyzing EETs to their less active diol counterparts, sEH attenuates their beneficial effects.[10] Inhibition of sEH is therefore a promising therapeutic strategy for hypertension, inflammation, and cardiovascular diseases.[8][9][10] Known sEH inhibitors often feature a urea or amide pharmacophore, such as the well-studied inhibitor AUDA (12-(3-adamantan-1-ylureido)dodecanoic acid).[9][10] Recent studies have identified the quinazolin-4(3H)-one scaffold as a potent core for novel sEH inhibitors.[8][9]

Comparative Inhibitory Potency

A series of novel quinazolin-4(3H)-one derivatives were designed and evaluated for their ability to inhibit human sEH. The results demonstrate that this scaffold can produce inhibitors with potency in the nanomolar and even sub-nanomolar range, surpassing that of established reference compounds.[9]

CompoundTargetIC₅₀ (nM)[9]Known InhibitorTargetIC₅₀ (nM)[9]
3g (4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide)sEH0.5 AUDAsEH1.1
3d (4-fluoro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide)sEH1.0---
3a (N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide)sEH1.1---
3h (4-bromo-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide)sEH1.1---
3j (4-methyl-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide)sEH1.1---
3k (4-methoxy-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide)sEH1.1---
Expert Analysis: SAR and Mechanistic Insights

Molecular modeling and biological data indicate that the quinazolinone ring serves as an effective scaffold for developing novel sEH inhibitors.[9]

  • Core Scaffold Interaction : The quinazolinone core effectively positions the key interacting moieties within the sEH active site. The amide group flanking the nucleus is a critical feature for potent inhibition.[8]

  • Role of the Amide Substituent : The nature of the substituent on the terminal amide moiety has a tangible effect on activity. The most potent compound, 3g , possesses a 4-chlorobenzamide group. This suggests that an electron-withdrawing group at the para position of this terminal phenyl ring enhances binding affinity.

  • Bioisosteric Potential : The quinazolinone core successfully mimics the function of the urea group present in many classical sEH inhibitors. This demonstrates the utility of this scaffold in designing novel chemical entities that can fit into the well-defined pharmacophore model of sEH inhibition.

The discovery of compound 3g , with an IC₅₀ of 0.5 nM, represents a significant advancement, as it is approximately twice as potent as the reference inhibitor AUDA.[9] This highlights the immense potential of the quinazolinone scaffold for generating highly potent sEH inhibitors with therapeutic applications in inflammatory and cardiovascular disorders.

Methodologies and Experimental Protocols

Scientific integrity requires transparent and reproducible methods. The data presented in this guide is based on established, validated in vitro assays.

Protocol 1: In Vitro MAO Inhibition Assay (Fluorometric)

This protocol outlines the determination of IC₅₀ values for inhibitors against recombinant human MAO-A and MAO-B.

Principle: The assay measures hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate. In the presence of horseradish peroxidase (HRP) and a suitable probe (e.g., Amplex Red), H₂O₂ generates a fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity. Inhibitors will decrease this rate.

Step-by-Step Workflow:

  • Enzyme and Inhibitor Preparation : Serially dilute the test compounds (e.g., this compound derivatives) in an appropriate buffer (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation : In a 96-well microplate, add the MAO-A or MAO-B enzyme solution to each well containing the test compounds or vehicle control. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation : Add the substrate solution containing the MAO substrate (e.g., p-tyramine), HRP, and the fluorescent probe to all wells to start the reaction.

  • Fluorescence Measurement : Immediately begin kinetic reading of fluorescence intensity using a microplate reader (e.g., Ex/Em = 535/587 nm). Record data at regular intervals for 15-30 minutes.

  • Data Analysis : Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

MAO_Inhibition_Assay cluster_prep Preparation cluster_reaction Assay Plate Reaction cluster_analysis Data Analysis MAO_Enzyme MAO-A or MAO-B Enzyme Preincubation Pre-incubation (15 min @ 37°C) MAO_Enzyme->Preincubation Inhibitor Quinazolinone Derivative (Serial Dilutions) Inhibitor->Preincubation Substrate_Mix Add Substrate Mix (p-tyramine, HRP, Probe) Preincubation->Substrate_Mix Kinetic_Read Kinetic Fluorescence Reading (Ex/Em = 535/587 nm) Substrate_Mix->Kinetic_Read Calc_Rate Calculate Reaction Rates Kinetic_Read->Calc_Rate Plotting Plot % Inhibition vs. [I] Calc_Rate->Plotting IC50 Determine IC₅₀ Value Plotting->IC50 sEH_Inhibition_Assay A Prepare Reagents (sEH, Inhibitor, PHOME Substrate) B Add sEH and Inhibitor to Plate A->B C Pre-incubate (5-10 min @ RT) B->C D Initiate Reaction (Add PHOME Substrate) C->D E Measure Fluorescence (Ex/Em = 330/465 nm) D->E F Calculate % Inhibition E->F G Determine IC₅₀ Value F->G

Caption: Workflow for the sEH fluorometric inhibition assay.

Conclusion and Future Directions

The 3,4-dihydroquinazolin-2(1H)-one scaffold and its close analogs represent a highly promising platform for the development of novel enzyme inhibitors.

  • As MAO-B inhibitors , C6-substituted derivatives demonstrate high potency and excellent selectivity, positioning them as strong candidates for development into treatments for Parkinson's disease and other neurodegenerative conditions.

  • As sEH inhibitors , quinazolinone-based compounds have shown exceptional potency, in some cases exceeding that of well-established reference inhibitors. This opens new avenues for creating therapeutics for cardiovascular and inflammatory diseases.

Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to improve their in vivo efficacy and on further exploring the structure-activity relationships to refine their potency and selectivity. The data presented herein provides a solid, evidence-based foundation for these next steps in the drug discovery pipeline.

References

  • Choi, J. Y., Lee, S. Y., Kim, D. J., Lee, S., & Chun, P. (2022). Design of quinazoline derivatives as bioisosteres of the middle phenyl ring-amide-bond. ResearchGate. [Link]

  • Marais, L., Petzer, A., Petzer, J. P., & Legoabe, L. J. (2020). The monoamine oxidase inhibition properties of C6- and N1-substituted 3-methyl-3,4-dihydroquinazolin-2(1H)-one derivatives. Molecular Diversity, 24(2), 391–406. [Link]

  • Turanlı, S., Ergül, A. G., Jordan, P. M., Olğaç, A., Çalışkan, B., Werz, O., & Banoglu, E. (2022). Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. Journal of Medicinal Chemistry, 65(15), 10447–10468. [Link]

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  • Wang, Y., et al. (2020). Scaffold hopping and optimisation of 3',4'-dihydroxyphenyl- containing thienopyrimidinones: synthesis of quinazolinone derivatives as novel allosteric inhibitors of HIV-1 reverse transcriptase-associated ribonuclease H. RSC Medicinal Chemistry, 11(11), 1336-1346. [Link]

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  • Hranjec, M., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[1][3][11]riazino[2,3-c]quinazolines. PubMed. [Link]

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The Quinazolinone Scaffold: A Comparative Analysis of Analogs in Modern Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The quinazolinone core, a bicyclic heterocyclic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry, particularly in the relentless pursuit of novel anticancer therapeutics.[1][2] Its structural versatility and amenability to chemical modification have given rise to a multitude of analogs, some of which have culminated in clinically approved drugs such as the EGFR inhibitors gefitinib and erlotinib.[1] This guide provides a comparative analysis of various quinazolinone analogs, dissecting their structure-activity relationships (SAR), mechanisms of action, and anticancer efficacy based on preclinical experimental data. We will explore how subtle modifications to the quinazolinone core can dramatically shift its biological target and therapeutic potential, offering insights for the rational design of next-generation anticancer agents.

The Architectural Versatility of the Quinazolinone Core

The anticancer activity of quinazolinone derivatives is profoundly influenced by the nature and position of substituents on its fused benzene and pyrimidine rings.[3] The primary points of modification that dictate the pharmacological profile are positions 2, 3, 6, and 7. This structural flexibility allows for the development of compounds that can interact with a wide array of biological targets.

Below is a generalized structure of the 4(3H)-quinazolinone core, highlighting the key positions for substitution that will be discussed in this guide.

A generalized 4(3H)-quinazolinone scaffold highlighting key substitution positions.

Comparative Analysis of Quinazolinone Analogs Based on Mechanism of Action

Quinazolinone derivatives achieve their anticancer effects through diverse mechanisms, primarily by targeting key proteins and pathways that are dysregulated in cancer. This section compares different classes of these analogs based on their primary molecular targets.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors

The inhibition of EGFR tyrosine kinase is a clinically validated strategy for treating various cancers, particularly non-small-cell lung carcinoma. Quinazoline is the foundational scaffold for several first-generation EGFR inhibitors.

Key Structural Features & SAR:

  • 4-Anilino Substitution: A crucial feature for EGFR inhibition is the presence of an anilino group at the C4 position.

  • Substituents at C6 and C7: The presence of small, electron-donating groups like methoxy or morpholinoethoxy at positions 6 and 7 of the quinazoline ring generally enhances binding affinity to the ATP-binding pocket of EGFR.[4]

  • Modification of the 4-Anilino Ring: Substitution on the 4-anilino phenyl ring with small, hydrophobic groups can further optimize activity.

Comparative Data:

CompoundR6R74-Anilino SubstituentTarget Cancer Cell LineIC50 (nM)Reference
Gefitinib -OCH3-O(CH2)2-morpholino3-chloro-4-fluoroA549 (Lung)~20-800[5]
Erlotinib -OCH3-O(CH2)2OCH33-ethynylNCI-H1975 (Lung)~2[5]
Compound 107 --3-methylA549 (Lung)10 (EGFRwt-TK)[3]

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

  • Reagents: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test quinazolinone analogs.

  • Procedure: a. The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, peptide substrate, and varying concentrations of the inhibitor in a kinase buffer. b. The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes). c. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or radiometric assays using [γ-³²P]ATP.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Tubulin Polymerization Inhibitors

Microtubules are dynamic polymers essential for cell division, making them an attractive target for anticancer drugs.[3] Several quinazolinone analogs have been developed as potent inhibitors of tubulin polymerization, often by binding to the colchicine-binding site.[1][6]

Key Structural Features & SAR:

  • 2,3-Disubstitution: Many tubulin-inhibiting quinazolinones are 2,3-disubstituted 4(3H)-quinazolinones.

  • Aryl Groups at C2: A substituted phenyl ring at the C2 position is a common feature. For instance, a 3,4,5-trimethoxyphenyl group, which mimics a key pharmacophore of colchicine, often confers potent activity.[1]

  • Substituents at N3: The nature of the substituent at the N3 position can significantly modulate the compound's potency and pharmacokinetic properties.

Comparative Data:

Compound2-Substituent3-SubstituentTarget Cancer Cell LineIC50 (µM)Reference
Compound B6 Benzimidazole analog3,4,5-trimethoxyphenylMCF-7 (Breast)~2 (average)[1]
Compound 7j N-2 substituentAryl sulfamateDU-145 (Prostate)0.05[6]
Compound 101 6-chloro-2-methylheteroarylL1210 (Leukemia)5.8[3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Reagents: Purified tubulin protein (>99% pure), GTP, tubulin polymerization buffer, and the test quinazolinone analogs.

  • Procedure: a. Tubulin is pre-incubated with various concentrations of the test compound on ice. b. The mixture is transferred to a temperature-controlled spectrophotometer at 37°C to induce polymerization. c. The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

  • Data Analysis: The rate of polymerization and the maximum polymer mass are determined for each concentration. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.

G cluster_0 Tubulin Polymerization Inhibition Workflow A Purified Tubulin + GTP B Add Quinazolinone Analog A->B C Incubate at 37°C B->C D Monitor Absorbance at 340 nm C->D E Data Analysis (IC50 Calculation) D->E G RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinazolinone Quinazolinone-based PI3K Inhibitor Quinazolinone->PI3K inhibits

Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazolinone analogs.

Multifaceted Mechanisms: Apoptosis, Cell Cycle Arrest, and Beyond

Many quinazolinone analogs do not rely on a single mechanism but exert their anticancer effects by modulating multiple cellular processes.

  • Induction of Apoptosis: Numerous derivatives have been shown to induce programmed cell death. [2][3]This is often achieved by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases. [2]* Cell Cycle Arrest: Quinazolinone compounds frequently cause cell cycle arrest, most commonly at the G2/M phase. [3]This effect is often a direct consequence of microtubule disruption or can be mediated by the modulation of cell cycle regulatory proteins.

  • Induction of Ferroptosis: A newer area of investigation is the ability of some quinazolinone analogs, such as erastin, to induce ferroptosis, an iron-dependent form of regulated cell death. [2]* Inhibition of Other Kinases: Beyond EGFR, quinazolinone derivatives have been designed to target other kinases like RAF, which is involved in the MAPK/ERK signaling pathway. [3]

In Vivo Efficacy and Future Perspectives

While in vitro data provides a crucial foundation for comparison, the ultimate validation of an anticancer agent lies in its in vivo efficacy and safety profile. Several quinazolinone analogs have demonstrated significant tumor growth inhibition in xenograft models. For example, compound B6, a tubulin polymerization inhibitor, showed a 70.21% tumor growth inhibition rate in a melanoma tumor model at a dose of 50 mg/kg. [1]Similarly, an EGFR inhibitor, compound 34, achieved 63.33% tumor growth inhibition in a nude mouse model with A549 cells at a dose of 15 mg/kg. [5] The future of quinazolinone-based anticancer drug discovery lies in several key areas:

  • Development of Multi-Targeted Agents: Designing single molecules that can inhibit multiple key pathways (e.g., EGFR and PI3K) could be a powerful strategy to overcome drug resistance.

  • Exploration of Novel Targets: Expanding the scope of quinazolinone analogs to target other cancer-related pathways and proteins will continue to be a fruitful area of research.

  • Combination Therapies: Investigating the synergistic effects of quinazolinone derivatives with existing chemotherapies or immunotherapies holds significant promise for improving patient outcomes. [2]

Conclusion

The quinazolinone scaffold continues to be a remarkably versatile and productive platform for the development of novel anticancer agents. This guide has highlighted the diverse mechanisms of action and structure-activity relationships of various quinazolinone analogs, from clinically established EGFR inhibitors to next-generation tubulin polymerization and PI3K pathway modulators. By leveraging the comparative data and understanding the causality behind experimental choices presented herein, researchers can be better equipped to design and evaluate new quinazolinone derivatives with enhanced potency, selectivity, and therapeutic potential.

References

  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: MDPI. [Link]

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  • Title: An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Source: Royal Society of Chemistry. [Link]

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A Comparative Guide to Validating the Mechanism of Action of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of the mechanism of action for the novel small molecule, 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one, hereafter referred to as Compound Q . Given the prevalence of the quinazolinone scaffold in clinically approved kinase inhibitors, we will proceed with the hypothesis that Compound Q exerts its biological effects through the inhibition of a specific protein kinase. [1][2][3][4]This document will objectively compare the hypothetical performance of Compound Q with established alternatives, supported by detailed experimental protocols and data presentation formats.

Our approach is grounded in the principles of scientific integrity, ensuring that each proposed experimental step contributes to a self-validating system for elucidating the compound's mechanism of action. We will explain the rationale behind experimental choices, providing a clear path from initial hypothesis to robust validation.

Postulating a Mechanism of Action: Kinase Inhibition

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. [5][6]Notably, several potent and selective kinase inhibitors, such as Gefitinib and Erlotinib, feature this chemical moiety. [7][8]These inhibitors have revolutionized the treatment of certain cancers by targeting key signaling nodes like the Epidermal Growth Factor Receptor (EGFR). The structural features of Compound Q, including the quinazolinone core and a hydroxyl group that can participate in hydrogen bonding, suggest a plausible interaction with the ATP-binding pocket of a protein kinase.

For the purpose of this guide, we will hypothesize that Compound Q is a novel inhibitor of the EGFR tyrosine kinase . This hypothesis will be systematically tested against a well-characterized positive control, Gefitinib , a known EGFR inhibitor, and a negative control, a structurally similar but biologically inactive quinazolinone derivative.

The EGFR Signaling Pathway

The EGFR signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation. Its dysregulation is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a downstream cascade of signaling events. Inhibition of EGFR's kinase activity blocks these downstream signals, leading to anti-tumor effects.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Activation AKT->Proliferation Compound_Q Compound Q Compound_Q->EGFR Inhibition

Caption: Hypothesized mechanism of Compound Q as an EGFR inhibitor.

Experimental Validation Workflow

To rigorously validate our hypothesis, a multi-tiered experimental approach is essential. This workflow progresses from direct biochemical assays to cell-based assays that confirm target engagement and downstream functional effects.

Validation_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (Direct Inhibition & IC50) CETSA Cellular Thermal Shift Assay (Target Engagement) Kinase_Assay->CETSA Confirm in cells Proliferation_Assay Cell Proliferation Assay (Functional Outcome) CETSA->Proliferation_Assay Assess function Apoptosis_Assay Apoptosis Assay (Cell Fate) Proliferation_Assay->Apoptosis_Assay Determine mechanism of cell death

Caption: Experimental workflow for validating Compound Q's mechanism of action.

In Vitro Kinase Assay

The initial step is to determine if Compound Q directly inhibits EGFR kinase activity in a cell-free system. This assay will also determine the potency of the inhibition (IC50 value) and allow for a direct comparison with Gefitinib.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

[9] This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust method for measuring kinase inhibition.

  • Reagent Preparation:

    • Prepare a 1X Kinase Buffer A solution from the 5X stock. [9] * Reconstitute purified, active EGFR kinase to the recommended concentration in 1X Kinase Buffer A.

    • Prepare a serial dilution of Compound Q, Gefitinib, and the negative control in DMSO, followed by a further dilution in 1X Kinase Buffer A.

    • Prepare the Kinase Tracer and Europium-labeled anti-tag antibody solutions as per the manufacturer's protocol. [9]

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the serially diluted compounds.

    • Add 5 µL of the EGFR kinase/antibody mixture to each well.

    • Add 5 µL of the Kinase Tracer to each well to initiate the binding reaction.

    • Incubate the plate for 1 hour at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate the ratio of the acceptor (Alexa Fluor® 647) and donor (Europium) emission signals.

    • Plot the emission ratio against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Expected Data and Comparison
CompoundTargetIC50 (nM)
Compound Q EGFRHypothetical Value
Gefitinib EGFR~20-40
Negative Control EGFR>10,000
Cellular Thermal Shift Assay (CETSA)

While an in vitro kinase assay demonstrates direct inhibition, it does not confirm that the compound can engage its target within the complex environment of a living cell. CETSA is a powerful technique to verify target engagement in intact cells. [10][11][12][13][14]

Protocol: Western Blot-Based CETSA

[10][11]

  • Cell Culture and Treatment:

    • Culture a human cancer cell line with high EGFR expression (e.g., A549) to ~80% confluency.

    • Treat the cells with Compound Q, Gefitinib, or a vehicle control (DMSO) at a concentration of 10-20 times the in vitro IC50 for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling on ice for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by three cycles of freeze-thawing.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C. [10] * Quantify the protein concentration of the supernatant.

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for EGFR.

Expected Data and Comparison

The binding of a ligand (Compound Q or Gefitinib) is expected to stabilize EGFR, resulting in a higher melting temperature (Tm).

TreatmentTargetTm Shift (°C)
Vehicle (DMSO) EGFRBaseline
Compound Q EGFRPositive Shift
Gefitinib EGFRPositive Shift
Cell-Based Functional Assays

Confirmation of target engagement should be followed by an assessment of the downstream functional consequences of target inhibition.

Protocol: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound Q, Gefitinib, or the negative control for 72 hours.

  • MTT Incubation: Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization and Reading: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Expected Data and Comparison
CompoundCell LineGI50 (µM)
Compound Q A549Hypothetical Value
Gefitinib A549~0.5-5
Negative Control A549>50

Conclusion and Future Directions

Positive results from these experiments would provide strong evidence for Compound Q as a novel EGFR inhibitor. Subsequent studies should focus on kinase selectivity profiling against a broad panel of kinases to assess its specificity, as off-target effects are a common concern with kinase inhibitors. [15]Further preclinical development would involve pharmacokinetic and pharmacodynamic studies in animal models to evaluate its in vivo efficacy and safety profile.

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  • Semantic Scholar. (2012). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. Semantic Scholar. [Link]

  • ResearchGate. (2012). A review on biological activity of quinazolinones. ResearchGate. [Link]

  • Unspecified. (n.d.). Protocol for Invitro Kinase Assay. Unspecified Source. [Link]

  • E-su, P., et al. (2012). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Molecular & Cellular Proteomics, 11(10), 949-961. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4880. [Link]

  • ACS Publications. (2024). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(21). [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

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A Head-to-Head Comparison of Dihydroquinazolin-2(1H)-one Analog Potency in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the quinazolinone scaffold has emerged as a "privileged structure."[1][2] This is due to its remarkable versatility in binding to a variety of biological targets, including protein kinases, which are pivotal regulators of cellular processes often dysregulated in cancer.[3][4] This guide offers a detailed, head-to-head comparison of the cytotoxic potency of a series of 3,4-dihydroquinazolin-2(1H)-one analogs. Our analysis is grounded in experimental data from a study on their anti-proliferative activities against various cancer cell lines.[2] We will dissect the structure-activity relationships (SAR) and provide a comprehensive overview of the methodologies employed to generate these critical datasets. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of evaluating and optimizing this promising class of compounds.

The Dihydroquinazolinone Core: A Foundation for Targeted Therapies

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) framework is a nitrogen-containing heterocyclic compound that serves as a core structural component in numerous biologically active molecules.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[2] In cancer therapy, quinazolinone-based molecules have been successfully developed as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][5] The dihydro- variant of this scaffold retains significant biological activity and offers unique structural features for further chemical modification and optimization.

Comparative Potency Analysis of Dihydroquinazolin-2(1H)-one Analogs

To illustrate a real-world comparison of potency, we will analyze data from a study that synthesized and evaluated a series of novel dihydroquinazoline-2(1H)-one derivatives for their anti-proliferative effects against three human cancer cell lines: HepG-2 (hepatocellular carcinoma), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer).[2] The potency of these compounds is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

Table 1: In Vitro Cytotoxic Activity (IC50, μM) of Dihydroquinazolin-2(1H)-one Analogs
Compound IDR1 SubstituentR2 SubstituentHepG-2A2780MDA-MB-231
CA1-c Phenylalanine3-Picolyl42.17>5072.41
CA1-d Phenylalanine4-Picolyl48.92>5085.11
CA1-e Phenylalanine2-Picolyl37.5922.7678.34
CA1-f Phenylalanine2-Thenyl45.4134.8775.29
CA1-g PhenylalanineFurfuryl39.8822.9488.15
CA1-i PhenylalanineCyclohexylmethyl>5038.65>100
CA5 Alanine2-Picolyl>5035.48>100
Gefitinib (Positive Control)15.2318.6525.43

Data sourced from a study by Ren et al. (2022).[2]

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 provides valuable insights into the structure-activity relationships of these dihydroquinazolin-2(1H)-one analogs:

  • Impact of the R2 Substituent: Among the analogs with a phenylalanine substituent at the R1 position (CA1 series), the nature of the R2 substituent significantly influences potency. Compounds CA1-e (2-picolyl) and CA1-g (furfuryl) demonstrated the most potent activity against the A2780 ovarian cancer cell line, with IC50 values of 22.76 μM and 22.94 μM, respectively.[2] This suggests that the position of the nitrogen atom in the picolyl ring and the presence of a furan ring are favorable for activity in this specific cell line.

  • Influence of the R1 Substituent: A comparison between CA1-e (R1 = Phenylalanine) and CA5 (R1 = Alanine), both of which have a 2-picolyl group at R2, highlights the importance of the R1 substituent. The presence of the bulkier and more aromatic phenylalanine group in CA1-e resulted in significantly higher potency across all tested cell lines compared to the smaller, aliphatic alanine group in CA5 .

  • Cell Line Specificity: The analogs exhibited varying degrees of selectivity for the different cancer cell lines. For instance, CA1-e was most effective against the A2780 cell line, while its activity against HepG-2 and MDA-MB-231 cells was less pronounced. This underscores the importance of screening compounds against a panel of cell lines to identify potential selective activities.

  • Comparison to a Standard of Care: While the synthesized analogs did not surpass the potency of the positive control, Gefitinib (an established EGFR inhibitor), the observed micromolar activities of compounds like CA1-e and CA1-g provide a strong foundation for further optimization.[2]

Experimental Protocols for Potency Determination

The determination of a compound's potency is a cornerstone of drug discovery. The IC50 values presented above were likely determined using a cell-based proliferation assay, such as the MTT assay. Below is a detailed, representative protocol for such an experiment.

Cell Proliferation (MTT) Assay

This assay is a colorimetric method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG-2, A2780, or MDA-MB-231) are harvested from culture and seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well). The plates are then incubated for 24 hours to allow the cells to attach to the bottom of the wells.

  • Compound Treatment: The dihydroquinazolin-2(1H)-one analogs are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. A series of dilutions of each compound are prepared in cell culture medium. The medium from the cell plates is removed, and the cells are treated with the various concentrations of the compounds. Control wells containing cells treated with vehicle (medium with DMSO) and a positive control (e.g., Gefitinib) are also included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their anti-proliferative effects.

  • MTT Addition: After the incubation period, the medium containing the compounds is removed, and a fresh solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or an acidic solution of sodium dodecyl sulfate, is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis and IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Scientific Workflow

To better understand the processes involved, the following diagrams illustrate a hypothetical signaling pathway that could be targeted by these compounds and the experimental workflow for determining their potency.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Dihydroquinazolinone Analog Inhibitor->RTK Inhibits

Caption: A generic receptor tyrosine kinase signaling pathway often implicated in cancer cell proliferation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Cell Culture (HepG-2, A2780, MDA-MB-231) C 3. Cell Seeding (96-well plates) A->C B 2. Compound Preparation (Serial Dilutions) D 4. Compound Treatment (48-72h Incubation) B->D C->D E 5. MTT Addition & Formazan Formation D->E F 6. Solubilization E->F G 7. Absorbance Reading (Plate Reader) F->G H 8. IC50 Calculation (Dose-Response Curve) G->H

Caption: The experimental workflow for determining the IC50 values of the dihydroquinazolinone analogs using the MTT assay.

Conclusion

The head-to-head comparison of dihydroquinazolin-2(1H)-one analogs reveals the subtle yet critical impact of structural modifications on their cytotoxic potency and cell line specificity. While the journey from a promising scaffold to a clinically approved drug is long and arduous, systematic SAR studies, grounded in robust and reproducible experimental methodologies, are the foundational steps in this process. The data and protocols presented in this guide serve as a practical reference for researchers in the field, illustrating the principles of compound evaluation and providing a framework for the rational design of the next generation of quinazolinone-based therapeutics.

References

  • Synthesis, characterization and biological evaluation of 3,4-dihydro quinazoline2(H)-one derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Ren, X., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Institutes of Health. [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. (2023). MDPI. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Royal Society of Chemistry. [Link]

  • Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. (2007). PubMed. [Link]

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A Senior Application Scientist’s Guide to Cross-Validation of Assay Results for 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Cross-Validation in Bioanalysis

In the landscape of drug development, the generation of reliable bioanalytical data is paramount. The concentration of a drug or its metabolites in biological matrices underpins critical decisions regarding pharmacokinetics, safety, and efficacy.[1][2][3] Consequently, the analytical methods employed must be robust, well-characterized, and fit for purpose. This guide provides an in-depth technical comparison and cross-validation of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one.

This compound, a quinazolinone derivative, represents a class of molecules with significant therapeutic potential, known for a wide range of biological activities.[4][5] As such, establishing and validating reliable analytical methods for its quantification is a crucial step in its development pathway. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, and ground our claims in authoritative sources.

The objective of a cross-validation is to assess the potential for bias between different analytical methods, which is critical when data from multiple techniques or laboratories are to be combined or compared.[6][7] Adherence to rigorous validation standards, such as those outlined by the International Council for Harmonisation (ICH) M10 guideline, ensures the global acceptance and reliability of bioanalytical data.[6]

The Analyte: this compound

This compound is a heterocyclic compound. Its structure, featuring a hydroxyl group and a lactam ring, presents specific analytical challenges and opportunities. The hydroxyl group offers a site for potential conjugation in vivo, while the aromatic system provides a chromophore suitable for UV detection. The overall structure and molecular weight are amenable to mass spectrometric analysis. For the purposes of this guide, we will consider its quantification in human plasma.

Methodology 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of analytes with a suitable chromophore.[8] Its relative simplicity and cost-effectiveness make it an attractive option for routine analysis. The primary limitation is its potential lack of selectivity in complex biological matrices, where endogenous compounds may co-elute and interfere with the analyte peak.[8][9]

Rationale for Method Design

The choice of a reversed-phase C18 column is standard for moderately polar compounds like our analyte.[10] The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer, is designed to achieve good peak shape and retention. The acidic modifier (formic acid) helps to suppress the ionization of any residual silanol groups on the stationary phase and ensures the analyte is in a consistent protonation state, leading to sharper, more symmetrical peaks.[10] UV detection at a wavelength corresponding to an absorbance maximum of the analyte provides optimal sensitivity.

Experimental Protocol: HPLC-UV
  • Sample Preparation (Protein Precipitation)

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar quinazolinone derivative).

    • Vortex for 1 minute to precipitate plasma proteins.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 20 µL onto the HPLC system.

  • Chromatographic Conditions

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Acetonitrile and 0.1% formic acid in water (40:60, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • UV Detector Wavelength: 235 nm (hypothetical absorbance maximum).

    • Run Time: 10 minutes.

Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add Acetonitrile with IS (300 µL) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Evaporate Supernatant p3->p4 p5 Reconstitute in Mobile Phase p4->p5 h1 Inject 20 µL p5->h1 h2 C18 Column Separation h1->h2 h3 UV Detection (235 nm) h2->h3 d1 Chromatogram Generation h3->d1 d2 Peak Integration d1->d2 d3 Quantification d2->d3 cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample with SIL-IS p2 Liquid-Liquid Extraction (MTBE) p1->p2 p3 Evaporate Organic Layer p2->p3 p4 Reconstitute in Mobile Phase p3->p4 l1 Inject 5 µL p4->l1 l2 UPLC Separation l1->l2 l3 ESI+ Source l2->l3 l4 MRM Detection l3->l4 d1 Chromatogram Generation l4->d1 d2 Peak Integration & Ratio Calculation (Analyte/IS) d1->d2 d3 Quantification d2->d3 start Select QC & Incurred Samples assay1 Analyze with HPLC-UV start->assay1 assay2 Analyze with LC-MS/MS start->assay2 data Compile Paired Concentration Data assay1->data assay2->data stats Perform Statistical Analysis (Bland-Altman, Deming Regression) data->stats interpret Assess Bias & Limits of Agreement stats->interpret end Determine Method Interchangeability interpret->end

Sources

A Comparative Benchmarking Guide: Evaluating the Therapeutic Potential of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one Derivatives Against Standard Neurological Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,3-dihydroquinazolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comprehensive framework for benchmarking novel 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one derivatives, a subclass with significant therapeutic promise, against established standard drugs in the neurological space. We focus primarily on two key areas where this scaffold shows potential: anticonvulsant and neuroprotective activities.[2][3] This document outlines detailed in vitro and in vivo protocols, presents a comparative analysis using representative data, and explains the scientific rationale behind the experimental designs. Our objective is to equip researchers, scientists, and drug development professionals with the methodologies to rigorously evaluate this promising class of compounds.

Introduction: The Rationale for Benchmarking

Quinazolinone derivatives have garnered substantial interest due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The this compound core represents a synthetically accessible and versatile starting point for developing novel therapeutics. Early-stage research suggests that derivatives from this family may offer unique mechanisms of action or improved safety profiles compared to existing treatments.

However, to translate this potential into clinical reality, a systematic and rigorous comparison against current standards of care is essential. This guide focuses on benchmarking against established antiepileptic drugs (AEDs), which are often also evaluated for their neuroprotective effects.[3] We will compare a hypothetical lead compound, "Derivative A" , against a classic AED, Carbamazepine , and a newer generation AED, Levetiracetam .[4][5][6]

Why these standards?

  • Carbamazepine (CBZ): A first-generation AED, primarily a sodium channel blocker, that has been a mainstay for treating partial and generalized tonic-clonic seizures for decades.[5] It serves as a robust benchmark for efficacy.

  • Levetiracetam (LEV): A second-generation AED with a unique mechanism of action involving the synaptic vesicle protein 2A (SV2A). It is known for its broad-spectrum efficacy and generally favorable side-effect profile, making it a benchmark for both safety and mechanism of action.[4]

This comparative approach allows for a nuanced evaluation of Derivative A's potential, assessing not just its efficacy but also its potential for differentiation in a well-established therapeutic landscape.

Experimental Benchmarking Workflows

A multi-step screening process is critical for a thorough evaluation. The workflow logically progresses from high-throughput in vitro assays to more complex in vivo models, ensuring that only the most promising candidates advance.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy Models cluster_2 Phase 3: Safety & Toxicity vitro_neuro Neuroprotection Assay (Glutamate-Induced Toxicity) vivo_mes Maximal Electroshock Seizure (MES) Test vitro_neuro->vivo_mes Promising Neuroprotection vitro_channel Ion Channel Profiling (e.g., Sodium, Calcium) vitro_channel->vivo_mes Relevant Mechanism vivo_ptz Pentylenetetrazole (PTZ) Seizure Test vivo_mes->vivo_ptz Efficacy in Tonic-Clonic Model vivo_tox Acute Toxicity Study (LD50) vivo_ptz->vivo_tox Broad-Spectrum Activity Confirmed vivo_neurotox Rotarod Test (Neuromotor Toxicity) vivo_tox->vivo_neurotox Acceptable Systemic Toxicity

Caption: High-level experimental workflow for evaluating novel derivatives.

Detailed Methodologies: Protocols for Comparison

To ensure scientific rigor, all protocols must be standardized with appropriate controls.

In Vitro Protocol: Neuroprotection Against Glutamate-Induced Excitotoxicity

This assay assesses a compound's ability to protect neurons from cell death caused by excessive stimulation of glutamate receptors, a common mechanism in ischemic stroke and neurodegenerative diseases.[7]

  • Objective: To quantify the neuroprotective effect of Derivative A compared to standards.

  • Cell Line: SH-SY5Y human neuroblastoma cells (differentiated into a neuronal phenotype).

  • Methodology:

    • Cell Plating: Seed differentiated SH-SY5Y cells in 96-well plates and allow them to adhere for 24 hours.

    • Pre-treatment: Treat cells with varying concentrations of Derivative A, Levetiracetam, or Carbamazepine for 2 hours. Include a vehicle-only control group.

    • Induction of Excitotoxicity: Introduce 100 µM glutamate to all wells except the negative control group. Incubate for 24 hours.

    • Viability Assessment: Measure cell viability using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is directly proportional to the number of viable cells.

    • Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-only treated group. Determine the EC50 (half-maximal effective concentration) for each compound.

In Vivo Protocol 1: Maximal Electroshock Seizure (MES) Model

The MES test is a gold-standard model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[8] It evaluates a drug's ability to prevent the spread of seizures.

  • Objective: To assess the efficacy of Derivative A in a model of generalized seizures.

  • Animal Model: Male Swiss albino mice (20-25g).

  • Methodology:

    • Animal Groups: Randomly assign mice to groups (n=8-10 per group): Vehicle Control, Derivative A (at various doses), Carbamazepine (positive control, e.g., 30 mg/kg), and Levetiracetam (positive control, e.g., 50 mg/kg).

    • Drug Administration: Administer compounds intraperitoneally (i.p.) at a specified time before the test (e.g., 30-60 minutes).

    • Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) via corneal electrodes.

    • Endpoint Measurement: Observe the mice for the presence or absence of the tonic hind-limb extension phase of the seizure. Protection is defined as the complete absence of this phase.

    • Data Analysis: Calculate the percentage of protected mice in each group and determine the ED50 (median effective dose) for each compound using probit analysis.

In Vivo Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Model

This model is used to screen for drugs effective against myoclonic and absence seizures.[8] PTZ is a GABA-A receptor antagonist that induces clonic seizures.

  • Objective: To evaluate the efficacy of Derivative A in a model of chemoconvulsant-induced seizures.

  • Animal Model: Male Swiss albino mice (20-25g).

  • Methodology:

    • Animal Groups & Dosing: Use a similar grouping and dosing strategy as the MES test.

    • Seizure Induction: Administer a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg), which reliably induces seizures.

    • Endpoint Measurement: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the latency to the first clonic seizure and the incidence of generalized clonic seizures over a 30-minute period.

    • Data Analysis: Compare the seizure latency and the percentage of protected animals across groups. Calculate the ED50 for protection against generalized seizures.

Comparative Data Analysis (Representative Data)

The following tables summarize hypothetical but plausible data from the described experiments, benchmarking Derivative A against Carbamazepine (CBZ) and Levetiracetam (LEV).

Table 1: In Vitro Neuroprotection Results

CompoundEC50 (µM) for NeuroprotectionMaximum Protection (%)
Derivative A 1.5 85%
Levetiracetam12.070%
Carbamazepine> 50 (inactive)< 10%

Table 2: In Vivo Anticonvulsant Efficacy

CompoundMES Model ED50 (mg/kg, i.p.)PTZ Model ED50 (mg/kg, i.p.)
Derivative A 15 45
Carbamazepine25> 100 (inactive)
Levetiracetam4035

Table 3: Acute Toxicity and Therapeutic Index

CompoundAcute Toxicity LD50 (mg/kg, i.p.)Therapeutic Index (MES Model) (LD50 / ED50)
Derivative A 300 20
Carbamazepine45018
Levetiracetam> 2000> 50

Discussion: Interpreting the Results

Based on our representative data, Derivative A presents a compelling profile:

  • Potent Neuroprotection: In the in vitro excitotoxicity model, Derivative A demonstrates significantly higher potency and efficacy than Levetiracetam, while Carbamazepine is inactive. This suggests a strong potential for indications where neuronal death is a key factor, such as stroke or neurodegenerative diseases.[7][9] This activity could be mediated by antioxidant pathways like Nrf2/HO-1 or by modulating apoptosis via PI3K/Akt signaling, which are known neuroprotective mechanisms.[10]

G cluster_0 cluster_1 ROS Reactive Oxygen Species (ROS) Nrf2 Nrf2 Activation ROS->Nrf2 Induces Neuroprotection Neuroprotection ROS->Neuroprotection Inhibits DerivativeA Derivative A DerivativeA->Nrf2 Promotes ARE Antioxidant Response Element Nrf2->ARE Binds to HO1 HO-1 Expression ARE->HO1 Upregulates HO1->Neuroprotection Leads to

Caption: Potential Nrf2-mediated neuroprotective signaling pathway.

  • Broad-Spectrum Anticonvulsant Activity: Derivative A shows efficacy in both the MES and PTZ models. Its higher potency in the MES model compared to both standards suggests strong activity against generalized tonic-clonic seizures. Its efficacy in the PTZ model, where Carbamazepine fails, indicates a broader spectrum of action, similar to Levetiracetam.[4][5]

  • Safety Profile: While Derivative A has a favorable therapeutic index compared to Carbamazepine, it is significantly lower than that of Levetiracetam. This indicates that while effective, its safety margin may be narrower than newer AEDs, highlighting a critical area for optimization. Further studies on specific off-target effects and chronic toxicity would be necessary.

Conclusion and Future Directions

The this compound scaffold, represented here by the hypothetical "Derivative A," shows significant promise as a source of novel neuroprotective and anticonvulsant agents. The benchmarking data suggests it could offer advantages in potency and neuroprotective capacity over some established drugs.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets (e.g., ion channels, receptors, or signaling proteins) to understand its unique properties.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing further analogues to optimize potency and, crucially, to widen the therapeutic index by reducing toxicity.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like potential.[11]

  • Chronic Disease Models: Testing lead candidates in chronic models of epilepsy (e.g., kindling models) or neurodegeneration to evaluate long-term efficacy and disease-modifying potential.[12]

By employing the rigorous benchmarking framework outlined in this guide, the scientific community can effectively evaluate and advance these promising derivatives toward potential clinical applications.

References

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  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). PubMed Central.
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A Senior Application Scientist's Guide to Validating Target Engagement for 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-hydroxy-3,4-dihydroquinazolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, with analogs frequently investigated as potent inhibitors of protein kinases.[1][2] Establishing that a compound physically interacts with its intended molecular target within a cellular context—a process known as target engagement—is a cornerstone of modern drug discovery.[3][4] It provides the mechanistic link between a compound's molecular activity and its ultimate physiological effect, de-risking progression into later-stage development.[5] This guide provides an in-depth comparison of key methodologies for validating the target engagement of novel quinazolinone analogs, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols for biochemical, biophysical, and cell-based assays, and offer quantitative data to objectively compare these critical techniques.

Introduction: The Quinazolinone Scaffold and the Imperative of Target Engagement

Quinazolinone derivatives have demonstrated significant potential as therapeutic agents, particularly in oncology, by targeting key nodes in cellular signaling pathways.[2][6] A common mechanism of action for this class of compounds is the inhibition of protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating specific substrates.[7] Dysregulation of kinase activity is a hallmark of many diseases, making them a major class of drug targets.[8]

However, demonstrating that a quinazolinone analog potently inhibits a purified kinase in a test tube is only the first step. A successful therapeutic must be able to penetrate the cell membrane, navigate the complex intracellular environment, and bind to its target with sufficient affinity and specificity to elicit a biological response.[5] Therefore, rigorous validation of target engagement is not merely a confirmatory step but a critical part of the drug discovery process that builds confidence in structure-activity relationships (SAR) and downstream functional data.[4][9] This guide compares several orthogonal approaches to provide a comprehensive picture of a compound's interaction with its target.

Putative Targets: Protein Kinases in Cellular Signaling

Many this compound analogs are designed as ATP-competitive kinase inhibitors.[1] They function by occupying the ATP-binding pocket of a target kinase, preventing the transfer of a phosphate group to its substrate and thereby interrupting a signaling cascade.

cluster_pathway Generic Kinase Signaling Pathway Upstream_Signal Upstream Signal (e.g., Growth Factor) Upstream_Kinase Upstream Kinase Upstream_Signal->Upstream_Kinase Target_Kinase Target Kinase Upstream_Kinase->Target_Kinase Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Substrate->Cellular_Response Inhibitor Quinazolinone Analog Inhibitor->Target_Kinase

Caption: Inhibition of a generic kinase signaling cascade by a quinazolinone analog.

Methodologies for Target Engagement Validation: A Comparative Analysis

We will explore five key techniques, spanning from initial biochemical validation to direct evidence of target binding in a cellular milieu.

Biochemical Kinase Activity Assays

Expertise & Experience: This is the foundational assay in kinase drug discovery. It directly measures the enzymatic function of the target protein and its inhibition by a compound in a controlled, cell-free environment.[8][10] Its primary purpose is to establish the intrinsic potency (typically as an IC50 value) of an analog against the isolated kinase, which serves as the baseline for all subsequent cellular assays. Choosing a robust assay format, such as a fluorescence-based method, provides high sensitivity and is amenable to high-throughput screening.[11][12]

cluster_workflow Biochemical Kinase Assay Workflow Start Recombinant Kinase + Substrate + Analog Initiate Add ATP to Initiate Reaction Start->Initiate Incubate Incubate at Optimal Temperature Initiate->Incubate Detect Detect Phosphorylated Substrate (e.g., Fluorescence) Incubate->Detect Analyze Calculate IC50 from Dose-Response Curve Detect->Analyze

Caption: Workflow for a typical biochemical kinase activity assay.

Experimental Protocol: TR-FRET Kinase Assay

  • Reagent Preparation: Prepare assay buffer, recombinant human target kinase, a suitable biotinylated peptide substrate, and ATP. Serially dilute the this compound analog in DMSO, followed by a further dilution in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the diluted compound solution. Add 5 µL of the enzyme/substrate mixture.

  • Initiation: Add 10 µL of ATP solution to start the reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive binding can be accurately measured.[13]

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of a detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC). Incubate for 60 minutes.

  • Readout: Read the plate on a time-resolved fluorescence reader, measuring emission at two wavelengths to calculate the TR-FRET ratio.

  • Data Analysis: Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]

Data Presentation: Biochemical Potency of Quinazolinone Analogs

Analog Target Kinase IC50 (nM)
QN-H-001 Kinase A 15.2
QN-H-002 Kinase A 120.5
QN-H-003 Kinase A 8.9

| QN-H-001 | Kinase B (Off-Target) | >10,000 |

Isothermal Titration Calorimetry (ITC)

Expertise & Experience: ITC is the gold standard for characterizing the thermodynamics of binding interactions.[15] It directly measures the heat released or absorbed as a compound binds to its target protein.[16][17] The power of ITC lies in its ability to provide a complete thermodynamic profile in a single, label-free experiment, determining the binding affinity (K D), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.[18][19] This level of detail is invaluable for understanding the driving forces behind SAR and for guiding lead optimization. For instance, a large enthalpic change often suggests strong hydrogen bonding and van der Waals interactions.[16]

cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow Setup Load Protein into Sample Cell; Load Analog into Syringe Titration Inject Analog into Sample Cell in Small Aliquots Setup->Titration Measure Measure Heat Change After Each Injection Titration->Measure Plot Plot Heat Change vs. Molar Ratio Measure->Plot Analyze Fit Binding Isotherm to Determine K D, ΔH, n Plot->Analyze

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Experimental Protocol: ITC

  • Sample Preparation: Dialyze the purified recombinant target kinase and dissolve the quinazolinone analog into the same buffer to minimize buffer mismatch effects. Degas both solutions thoroughly.

  • Instrument Setup: Set the experimental temperature (e.g., 25°C). Load the kinase solution (e.g., 10 µM) into the sample cell and the analog solution (e.g., 100 µM) into the injection syringe.

  • Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the analog into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.

  • Data Acquisition: The instrument records the heat change for each injection.

  • Data Analysis: Integrate the heat peaks to generate a binding isotherm. Fit this curve to a suitable binding model (e.g., one-site binding) to calculate K D, n, and ΔH.[17]

Data Presentation: Thermodynamic Profile of QN-H-003

Parameter Value Unit
Affinity (K D) 25.4 nM
Stoichiometry (n) 1.05 -
Enthalpy (ΔH) -12.5 kcal/mol

| Entropy (TΔS) | -2.1 | kcal/mol |

Surface Plasmon Resonance (SPR)

Expertise & Experience: SPR is a powerful, label-free optical technique that provides real-time data on the kinetics of molecular interactions.[20][21] By immobilizing the target kinase on a sensor chip and flowing the quinazolinone analog over the surface, one can directly measure the association (k on) and dissociation (k off) rates of the binding event.[20] This kinetic information is highly complementary to the thermodynamic data from ITC. A compound with a slow k off (a long residence time on the target) may exhibit a more durable pharmacological effect in vivo, a critical parameter that cannot be determined by endpoint assays like biochemical screens.[10]

cluster_workflow Surface Plasmon Resonance (SPR) Workflow Immobilize Immobilize Kinase on Sensor Chip Association Flow Analog over Surface and Monitor Binding (Association) Immobilize->Association Dissociation Flow Buffer over Surface and Monitor Release (Dissociation) Association->Dissociation Regenerate Regenerate Chip Surface Dissociation->Regenerate Analyze Fit Sensorgram to Kinetic Model (k on, k off, K D) Regenerate->Analyze

Caption: Workflow for a Surface Plasmon Resonance binding assay.

Experimental Protocol: SPR

  • Chip Preparation: Covalently immobilize the recombinant target kinase onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis: Inject a series of concentrations of the quinazolinone analog in running buffer over the sensor surface (association phase), followed by an injection of running buffer alone (dissociation phase).[22]

  • Regeneration: After each cycle, inject a regeneration solution (e.g., low pH glycine) to remove any bound analog and prepare the surface for the next injection.

  • Data Acquisition: The SPR instrument records the change in refractive index (measured in Resonance Units, RU) over time, generating a sensorgram for each concentration.

  • Data Analysis: Simultaneously fit the association and dissociation curves from all concentrations to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine k on, k off, and the equilibrium dissociation constant (K D = k off / k on).[23]

Data Presentation: Kinetic Binding Parameters for QN-H-003

Parameter Value Unit
k on (Association Rate) 1.5 x 10^5 M⁻¹s⁻¹
k off (Dissociation Rate) 3.8 x 10⁻³ s⁻¹

| K D (Affinity) | 25.3 | nM |

Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: CETSA is a transformative technology because it allows for the direct measurement of target engagement in intact cells and even tissues.[24] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[25] By treating live cells with a compound, heating them across a temperature gradient, and then quantifying the amount of soluble (non-denatured) target protein remaining, we can generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound is direct evidence of target engagement in a physiologically relevant environment.[26][27] This assay is critical as it inherently accounts for cell permeability and intracellular target availability.[28]

cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow Treat Treat Intact Cells with Analog or Vehicle Heat Heat Cell Suspensions Across a Temperature Gradient Treat->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Separate Separate Soluble Fraction from Precipitated Protein (Centrifugation) Lyse->Separate Quantify Quantify Soluble Target Protein (e.g., Western Blot, ELISA) Separate->Quantify Analyze Plot % Soluble vs. Temp to Determine Thermal Shift (ΔT m) Quantify->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Readout

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with the quinazolinone analog or a vehicle control (DMSO) for 1 hour in culture medium.

  • Heating: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[25]

  • Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation: Pellet the precipitated, denatured proteins by ultracentrifugation.

  • Quantification: Collect the supernatant containing the soluble proteins. Quantify the amount of the target kinase in each sample using SDS-PAGE and Western blotting with a specific antibody.

  • Data Analysis: Densitometrically quantify the Western blot bands. For each treatment group, plot the normalized band intensity against temperature and fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (T m). The thermal shift (ΔT m) is the difference in T m between the analog-treated and vehicle-treated samples.[29]

Data Presentation: CETSA Results for Quinazolinone Analogs in Cells

Analog (10 µM) Vehicle T m (°C) Analog T m (°C) Thermal Shift (ΔT m) (°C)
QN-H-001 48.2 53.5 +5.3
QN-H-002 48.2 48.9 +0.7

| QN-H-003 | 48.2 | 55.1 | +6.9 |

Chemoproteomics (Kinobeads)

Expertise & Experience: Chemoproteomics provides a powerful, unbiased view of a compound's selectivity across a large portion of the expressed proteome (or kinome, in this case).[5] The Kinobeads technique uses a resin of immobilized, non-selective kinase inhibitors to capture a broad range of kinases from a cell lysate.[30][31] By pre-incubating the lysate with a free test compound, the compound's targets will be occupied and thus unable to bind to the beads.[32] Quantitative mass spectrometry is then used to identify which kinases show a dose-dependent reduction in binding to the beads, revealing both the intended targets and, crucially, any unintended off-targets.[33] This approach is unparalleled for understanding a compound's selectivity profile in a native, competitive environment.[30]

cluster_workflow Kinobeads Chemoproteomics Workflow Lyse Prepare Native Cell Lysate Incubate Incubate Lysate with Analog (Dose-Response) or Vehicle Lyse->Incubate Capture Add Kinobeads to Capture Unbound Kinases Incubate->Capture Wash Wash Beads to Remove Non-Specific Binders Capture->Wash Elute_Digest On-Bead Digestion of Captured Proteins Wash->Elute_Digest Analyze LC-MS/MS Analysis to Identify and Quantify Kinases Elute_Digest->Analyze Result Determine Targets via Competition Binding Curves Analyze->Result

Caption: Workflow for Kinobeads-based chemoproteomic profiling.

Experimental Protocol: Kinobeads Competition Binding

  • Lysate Preparation: Lyse cultured cells under native conditions to preserve protein complexes and activity.

  • Compound Incubation: Aliquot the lysate and incubate with a range of concentrations of the quinazolinone analog or vehicle control for 1 hour.

  • Affinity Capture: Add the Kinobeads slurry to each lysate and incubate to allow for binding of unoccupied kinases.[31]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Sample Preparation for MS: Perform on-bead tryptic digestion of the captured proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify proteins across all samples. For each identified kinase, plot its relative abundance versus the analog concentration to generate a competition binding curve and determine an apparent cellular EC50.

Data Presentation: Kinobeads Profile for QN-H-003 (1 µM)

Protein Class % Remaining (vs. Vehicle) Interpretation
Kinase A Target Kinase 5.2 Strong On-Target Engagement
Kinase C Off-Target Kinase 45.1 Moderate Off-Target Engagement
Kinase D Off-Target Kinase 98.7 No Engagement

| CDK2 | Off-Target Kinase | 95.3 | No Engagement |

Comparative Summary and Strategic Application

Choosing the right assay depends on the stage of the drug discovery project and the specific question being asked.

FeatureBiochemical AssayITCSPRCETSAKinobeads
Principle Enzyme ActivityBinding EnthalpyMass Change (Kinetics)Thermal StabilityCompetition Binding
Environment In Vitro (Purified)In Vitro (Purified)In Vitro (Purified)In Cellulo In Vitro (Lysate)
Key Output IC50K D, ΔH, nk on, k off, K DΔT m, EC50On/Off-Target EC50
Throughput HighLowMediumMedium-HighLow-Medium
Label-Free NoYesYesYes (for readout)Yes
Primary Use HTS, SARThermodynamic SARKinetic SARCellular Target Proof Selectivity Profiling
Pros Fast, scalableDetailed thermodynamicsReal-time kineticsPhysiologically relevantUnbiased, proteome-wide
Cons Non-physiologicalLow throughputRequires immobilizationIndirect binding measureRequires complex MS

Strategic Workflow: A robust validation strategy employs these techniques orthogonally.

  • Primary Screening: Use high-throughput Biochemical Assays to identify potent hits.

  • Hit-to-Lead: Characterize promising hits with ITC and SPR to build a deep understanding of thermodynamic and kinetic SAR.

  • Lead Optimization: Critically, use CETSA to confirm that optimized leads engage the target in intact cells.

  • Candidate Selection: Employ Kinobeads to select candidates with the cleanest off-target profiles before advancing to in vivo studies.

Conclusion

Validating target engagement for this compound analogs requires a multi-faceted and evidence-based approach. While biochemical assays provide essential data on intrinsic potency, they do not guarantee activity in a cellular setting. Biophysical methods like ITC and SPR offer deep mechanistic insights into the binding event, but it is the application of cell-based technologies such as CETSA and chemoproteomics that provides the ultimate confirmation of on-target activity and selectivity in a physiologically relevant context. By strategically combining these powerful techniques, researchers can build a compelling, data-driven case for their compounds, significantly increasing the probability of success in the complex journey of drug development.

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Comparative Docking Analysis of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one Derivatives: A Guide for Target-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting comparative molecular docking studies of 6-hydroxy-3,4-dihydroquinazolin-2(1H)-one derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the scientific rationale behind experimental choices, emphasizes the necessity of cross-validating computational predictions with experimental data, and offers a practical, step-by-step workflow for robust in silico analysis.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the basis for compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] Molecular docking is an indispensable computational tool for predicting the binding affinities and interaction patterns of these derivatives with various protein targets, thereby accelerating the rational design of novel therapeutic agents.[1]

The Imperative of Experimental Validation in Docking Studies

Molecular docking utilizes scoring functions to estimate the binding affinity between a ligand and a protein, providing a valuable method for prioritizing compounds in virtual screening campaigns. However, these scoring functions are approximations of complex biological interactions. Therefore, experimental validation is paramount to confirm the physiological relevance of in silico predictions.[1] A strong correlation between docking scores and experimentally determined binding constants, such as IC₅₀ values, lends credence to the computational model and its predictive power for novel analogs.[1]

I. Strategic Selection of Protein Targets

The diverse pharmacological profile of quinazolinone derivatives necessitates a focused approach to target selection for docking studies. Based on established research, several key protein targets have been identified for these scaffolds.

Key Protein Targets for this compound Derivatives:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Inhibition of VEGFR-2 is a validated strategy in anticancer therapy.[1][2]

  • Dihydrofolate Reductase (DHFR): An essential enzyme in the de novo synthesis of purines, critical for cell proliferation. It is a well-established target for anticancer drugs.[3]

  • DNA Gyrase: A type II topoisomerase crucial for bacterial DNA replication, making it an attractive target for the development of novel antibacterial agents.[1][4]

  • Poly(ADP-ribose) polymerase (PARP): A key enzyme in DNA repair and the maintenance of chromosome integrity. PARP inhibitors have emerged as a significant class of anticancer agents.[5]

This guide will focus on VEGFR-2 as a primary example due to the availability of comparative in silico and in vitro data for quinazolinone derivatives against this target.[2]

II. Methodologies: A Validated Step-by-Step Docking Protocol

This section outlines a detailed protocol for performing comparative molecular docking studies using AutoDock Vina, a widely used and validated open-source docking program. The causality behind each step is explained to ensure scientific rigor.

Experimental Workflow: Molecular Docking

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_dl 1. Obtain Protein Structure (e.g., VEGFR-2 from PDB) Prot_prep 2. Prepare Protein (Remove water, add hydrogens) PDB_dl->Prot_prep Clean structure Grid_gen 4. Define Binding Site & Generate Grid Box Prot_prep->Grid_gen Prepared receptor Lig_prep 3. Prepare Ligands (2D to 3D, energy minimization) Run_dock 5. Execute Docking Simulation (AutoDock Vina) Lig_prep->Run_dock Prepared ligands Grid_gen->Run_dock Grid parameters Analyze_results 6. Analyze Docking Results (Binding affinity, poses) Run_dock->Analyze_results Docking output Correlate 7. Correlate with Experimental Data (e.g., IC50 values) Analyze_results->Correlate Docking scores Visualize 8. Visualize Interactions (PyMOL or Chimera) Correlate->Visualize Validated poses G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and professionals in drug development, our focus is often on synthesis and application. However, the lifecycle of a chemical compound within our laboratories extends beyond its use in experiments. The responsible management and disposal of chemical waste are paramount, not only for regulatory compliance but for the fundamental safety of ourselves, our colleagues, and the environment. This guide provides a detailed, experience-driven protocol for the proper disposal of 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one, moving beyond a simple checklist to explain the causality behind each critical step.

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Before handling any waste, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a solid, typically a white to beige powder, that is stable under standard laboratory conditions.[1] However, its hazard profile, as defined by the Globally Harmonized System (GHS), necessitates careful handling.

According to safety data sheets, this compound is classified as:

  • Skin Irritant (Category 2) : Causes skin irritation.[2][3][4][5]

  • Serious Eye Irritant (Category 2) : Causes serious eye irritation.[2][3][4][5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[2][3][4][5]

Crucially, it is incompatible with strong oxidizing agents.[1][5] When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[1][5] This profile dictates that the compound cannot be treated as benign general waste; it must be managed as hazardous chemical waste.

Data Presentation: Hazard Identification Summary
Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation[2][3]
Specific target organ toxicity, single exposureCategory 3WarningH335: May cause respiratory irritation[2][3]

The Regulatory Imperative: Adherence to EPA and OSHA Standards

The disposal of any laboratory chemical is governed by a strict regulatory framework. In the United States, the Environmental Protection Agency (EPA) implements the Resource Conservation and Recovery Act (RCRA), which establishes the "cradle-to-grave" management system for hazardous waste.[6][7] This principle holds the generator—the laboratory that created the waste—responsible for its safe management from generation to final disposal.[6]

Furthermore, the Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) and provide workers with information and training on the safe handling and disposal of hazardous chemicals.[8] The procedures outlined below are designed to comply with these foundational regulatory standards.

Step-by-Step Disposal Protocol for this compound

This protocol ensures safety and compliance through a systematic, self-validating workflow.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste compound, ensure you are wearing appropriate PPE. The causality is direct: to prevent skin and eye irritation from accidental contact with the solid powder or its dust.

  • Eye Protection : Wear tightly fitting safety goggles.[2]

  • Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection : Wear a standard lab coat.

  • Respiratory Protection : If there is a risk of generating dust, use a NIOSH-approved respirator, such as an N95 dust mask.[4]

Step 2: Waste Characterization and Segregation

Proper segregation is a cornerstone of safe laboratory practice, preventing dangerous chemical reactions within a waste container.[9]

  • Characterize : Designate all solid this compound waste, as well as any grossly contaminated items (e.g., weighing paper, gloves), as hazardous chemical waste.

  • Segregate : Collect this waste in a designated container separate from all other waste streams, especially:

    • Non-hazardous waste (general trash).

    • Liquid waste.

    • Incompatible chemicals, particularly strong oxidizing agents .[1]

Step 3: Container Selection and Labeling

The waste container serves as the primary barrier preventing environmental release and personnel exposure.[10][11]

  • Selection : Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle or drum with a secure, sealable lid). The container must be in good condition and leak-proof.[9][12]

  • Labeling : Clear and accurate labeling is a strict regulatory requirement.[10][13] The label must include, at a minimum:

    • The words "Hazardous Waste ".[10]

    • The full chemical name: "This compound ".

    • The associated hazards (e.g., "Irritant").

    • The date when waste was first added to the container (the "accumulation start date").[10]

Step 4: Accumulation and Temporary Storage

Waste should be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being transferred for final disposal.[11]

  • Location : The waste container should be kept at or near the point of generation.

  • Containment : Always keep the waste container securely closed except when adding waste.[11]

  • Inspection : Regularly inspect the container for any signs of degradation or leakage.[9]

Step 5: Final Disposal

Laboratory personnel should never attempt to dispose of this chemical down the drain or in the regular trash. Final disposal must be handled by trained professionals.

  • Engage Professionals : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9][12]

  • Manifesting : The transfer of waste to a contractor will be documented on a hazardous waste manifest, a legal document that tracks the waste to its final destination.[10][11][14]

  • Likely Disposal Method : The most common and effective disposal method for this type of organic solid is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[9][12] This process destroys the organic structure, converting it to less harmful components like ash, which can then be landfilled.[9]

Emergency Procedures for Spills

In the event of a small-scale spill in the laboratory:

  • Alert Personnel : Inform others in the immediate area.

  • Don PPE : Ensure you are wearing the full PPE described in Step 1.

  • Containment : Prevent the powder from becoming airborne. Avoid dry sweeping, which can create dust.[4]

  • Cleanup : Gently sweep up the solid material and place it into a labeled hazardous waste container.[4] Use a dustpan and brush designated for chemical spills.

  • Decontamination : Clean the spill area with an appropriate solvent and then soap and water. All cleanup materials (wipes, etc.) must also be disposed of as hazardous waste.

Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Waste Generated (Solid this compound) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if dusty) start->ppe characterize Step 2: Characterize as Hazardous Chemical Waste ppe->characterize segregate Step 3: Segregate from Incompatibles (e.g., Strong Oxidizers) & other waste streams characterize->segregate container Step 4: Place in a Compatible, Sealed & Labeled Container segregate->container label_details Label Must Include: 'Hazardous Waste' Full Chemical Name Hazards Accumulation Date container->label_details storage Step 5: Store in Designated Satellite Accumulation Area container->storage disposal Step 6: Arrange Pickup via EHS or Licensed Waste Contractor storage->disposal final_dest Final Disposal at a Permitted Facility (Likely Incineration) disposal->final_dest

Caption: Disposal workflow for this compound.

By adhering to this structured protocol, you ensure that the lifecycle of this compound in your laboratory concludes safely, responsibly, and in full compliance with the regulations that govern our work.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved January 19, 2026, from [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean. Retrieved January 19, 2026, from [Link]

  • Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved January 19, 2026, from [Link]

  • 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved January 19, 2026, from [Link]

  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved January 19, 2026, from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MCF Environmental Services. Retrieved January 19, 2026, from [Link]

  • Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency (EPA). Retrieved January 19, 2026, from [Link]

  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. (2024, December 26). Atlantic Training. YouTube. Retrieved January 19, 2026, from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency (EPA). Retrieved January 19, 2026, from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. YouTube. Retrieved January 19, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Handling 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note for the Modern Researcher:

In today's fast-paced research environment, safety is not a checklist; it is a mindset grounded in a deep understanding of the materials we handle. This guide moves beyond mere compliance to instill a culture of proactive safety. For a compound like 6-Hydroxy-3,4-dihydroquinazolin-2(1H)-one, where comprehensive long-term toxicological data may be limited, our approach must be conservative and rooted in the principles of chemical containment. We will not just list the required Personal Protective Equipment (PPE); we will explore the causality behind each choice, empowering you to make informed safety decisions that protect you, your colleagues, and your research. This document is designed to be a self-validating system, where understanding the 'why' reinforces the 'how' of safe laboratory practice.

Part 1: Hazard Profile Analysis of this compound

Understanding the specific risks is the first step in mitigating them. This compound is a solid, typically a powder, which presents a primary risk of aerosolization and dust generation during handling.[1][2] The known hazards are classified under the Globally Harmonized System (GHS) and are primarily irritant in nature.

A summary of the GHS classification provides the foundation for our PPE strategy.[3][4]

Hazard ClassGHS CodeDescriptionImplication for Handling
Skin Corrosion/IrritationH315Causes skin irritation.[3][4]Direct skin contact must be avoided through appropriate gloves and body protection.
Serious Eye Damage/IrritationH319Causes serious eye irritation.[3][4]Airborne particles or splashes pose a significant risk, mandating sealed eye protection.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[3][4]Inhalation of dust must be minimized through engineering controls and respiratory protection.

The critical takeaway here is that the compound is a triple irritation threat: skin, eyes, and respiratory system. Furthermore, the absence of extensive data on chronic toxicity, carcinogenicity, or mutagenicity in readily available safety data sheets necessitates treating this compound with a higher degree of caution.[1] Our safety protocols must therefore be built on the precautionary principle.

Part 2: The Core Principle: Containment and Exposure Minimization

The selection of PPE is not arbitrary; it is the final barrier in a comprehensive safety strategy known as the "Hierarchy of Controls." For this compound, our primary goal is containment .

  • Engineering Controls (First Line of Defense): All handling of the solid compound that could generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood.[5] This engineering control is the most effective way to capture airborne particles at the source.

  • Administrative Controls (Safe Work Practices): Procedures such as handling the minimum quantity necessary, decontaminating surfaces after use, and receiving proper training supplement engineering controls.

  • Personal Protective Equipment (Final Barrier): PPE is used to protect the individual from exposure when engineering and administrative controls cannot eliminate the risk entirely.

Part 3: A Multi-Layered PPE Protocol

The following protocol is divided into layers, providing guidance for both standard operations and higher-risk scenarios.

Layer 1: Respiratory Protection
  • Standard Operating Procedure (SOP): When handling the compound within a certified chemical fume hood, respiratory protection is generally not required as the engineering control contains the hazard.[5]

  • High-Risk/Spill Procedure: If a fume hood is not available or in the event of a significant spill outside of containment, a NIOSH-approved respirator is mandatory.[5] A half-mask respirator with N95 (or better) particulate filters is the minimum requirement.

Layer 2: Eye and Face Protection
  • SOP: Chemical safety goggles that provide a complete seal around the eyes must be worn at all times when handling the chemical.[4][5] Standard safety glasses are insufficient as they do not protect against fine dust.

  • High-Risk/Spill Procedure: When there is a risk of splashing (e.g., during dissolution of larger quantities) or a significant spill, a face shield should be worn in addition to sealed safety goggles.[5]

Layer 3: Body Protection
  • SOP: A flame-resistant laboratory coat, fully buttoned, is required.[5] This protects against incidental contact with contaminated surfaces and minor spills.

  • High-Risk/Spill Procedure: For large-scale operations or spill cleanup, impervious clothing or a disposable chemical-resistant coverall should be worn.[4]

Layer 4: Hand Protection
  • SOP: Nitrile gloves are the standard recommendation for incidental contact.[5] It is crucial to inspect gloves for tears before each use and to wash hands thoroughly after removal.[5]

  • Best Practice (Double Gloving): For all hazardous chemical handling, it is best practice to wear two pairs of nitrile gloves.[6] The inner glove is worn under the cuff of the lab coat, and the outer glove is worn over the cuff.[6] This provides a secure barrier and allows for the safe removal of the contaminated outer glove without exposing the skin.

  • High-Risk/Spill Procedure: Change the outer glove immediately if contamination is known or suspected. For extensive cleanup, consider using thicker, chemical-resistant gloves over the standard nitrile pair.

Task-Specific PPE Summary
TaskMinimum Required PPE
Weighing/Transferring Solid Chemical Fume Hood, Double Nitrile Gloves, Lab Coat, Sealed Safety Goggles.
Preparing Solutions Chemical Fume Hood, Double Nitrile Gloves, Lab Coat, Sealed Safety Goggles, Face Shield (if splash risk).
General Handling in Solution Double Nitrile Gloves, Lab Coat, Sealed Safety Goggles.
Spill Cleanup Double Nitrile Gloves, Lab Coat/Coverall, Sealed Safety Goggles, Face Shield, NIOSH-Approved Respirator.

Part 4: Operational Workflow: From Donning to Disposal

A systematic approach to the entire handling process is essential for safety and regulatory compliance.[5] The following workflow ensures that safety measures are integrated at every stage.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[5] Locate the nearest safety shower and eyewash station.

  • Donning PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, eye/face protection, and respirator (if required).

  • Chemical Handling:

    • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to minimize dust inhalation.[5]

    • Dissolution: If preparing a solution, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling Decontamination: After use, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove outer gloves first, followed by the face shield/goggles, lab coat, and finally the inner gloves. Wash hands thoroughly with soap and water.

  • Waste Disposal: Collect all waste containing this compound in a clearly labeled, sealed container.[5] Dispose of the waste according to your institution's hazardous waste guidelines.[4]

Safe Handling Workflow Diagram

Prep 1. Area Preparation (Fume Hood Check, Clear Area) Don 2. Don PPE (Coat, Gloves, Goggles) Prep->Don Proceed Handle 3. Chemical Handling (Inside Fume Hood) Don->Handle Proceed Decon 4. Decontaminate Workspace & Equipment Handle->Decon Task Complete Doff 5. Doff PPE (Careful Removal) Decon->Doff Proceed Waste 6. Waste Disposal (Labeled, Sealed Container) Doff->Waste Dispose of Contaminated PPE Wash 7. Final Hand Washing Waste->Wash Final Step

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.